2,3-Dichloro-6-nitrobenzenesulfonamide
Description
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Properties
IUPAC Name |
2,3-dichloro-6-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVTVDRJQSVXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2,3-Dichloro-6-nitrobenzenesulfonamide Scaffolds
Core Focus: Structural Identity, Synthesis Protocols, and Medicinal Chemistry Applications
Executive Summary & Chemical Identity
The Challenge of Specificity: In high-precision medicinal chemistry, "2,3-Dichloro-6-nitrobenzenesulfonamide" refers to a specific substitution pattern on the benzene ring that is sterically crowded and electronically unique. Unlike common commodity chemicals, this exact unsubstituted sulfonamide is often a transient intermediate or a specific library member rather than a widely stocked reagent.
Therefore, for drug development professionals, the "identity" of this molecule is defined by its stable precursors and its reactive scaffold . The primary entry point into this chemical space is the sulfonyl chloride derivative or the parent aniline .
Key Chemical Identifiers (The "Source of Truth")
| Chemical Entity | Role | CAS Registry Number | Molecular Formula |
| 2,3-Dichloro-6-nitrobenzenesulfonyl chloride | Primary Reactive Scaffold | 1803838-57-4 | C₆H₂Cl₃NO₄S |
| 2,3-Dichloro-6-nitroaniline | Parent Precursor | 65078-77-5 | C₆H₄Cl₂N₂O₂ |
| 2,3-Dichloro-6-nitrobenzonitrile | Related Intermediate | 2112-22-3 | C₇H₂Cl₂N₂O₂ |
Technical Insight: The sulfonyl chloride (CAS 1803838-57-4) is the electrophilic "warhead" used to generate the library of sulfonamide derivatives. Researchers should source this CAS number when attempting to synthesize N-substituted sulfonamide analogs.
Technical Context: The "Why" of this Scaffold
Medicinal Chemistry Utility: The 2,3-dichloro-6-nitrobenzenesulfonamide moiety combines three critical features for structure-activity relationship (SAR) studies:
-
Electronic Withdrawal: The nitro group (
) at the 6-position and chlorines at 2,3 strongly withdraw electrons, increasing the acidity of the sulfonamide , which can influence binding affinity in active sites (e.g., carbonic anhydrase or protease pockets). -
Steric Locking: The 2,3-dichloro substitution pattern creates a "molecular wall," forcing the sulfonamide and nitro groups into specific conformations that can improve selectivity against off-target proteins.
-
Hypoxia Selectivity: Nitro-aromatics are classic prodrug motifs activated in hypoxic tumor environments (bioreductive activation), making these derivatives candidates for hypoxic cell-selective cytotoxic agents [1].
Synthesis Workflow: From Precursor to Derivative
Causality & Logic:
Direct sulfonylation of 1,2-dichloro-4-nitrobenzene is difficult due to deactivation. The preferred route typically involves the Meerwein reaction (diazotization of the aniline followed by reaction with
The most robust pathway for generating a library of derivatives is the Nucleophilic Acyl Substitution of the sulfonyl chloride.
Experimental Protocol: General Sulfonylation
Objective: Synthesis of N-substituted-2,3-dichloro-6-nitrobenzenesulfonamides.
Reagents:
-
Scaffold: 2,3-Dichloro-6-nitrobenzenesulfonyl chloride (CAS 1803838-57-4).[1]
-
Nucleophile: Primary or secondary amine (
or ). -
Base: Triethylamine (
) or Pyridine (to scavenge ). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or ), dissolve 1.0 equivalent of the amine nucleophile and 1.2 equivalents of in anhydrous DCM. -
Addition: Cool the solution to 0°C. Add 1.0 equivalent of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride dropwise (dissolved in minimal DCM) to control the exotherm.
-
Why: Sulfonyl chlorides are highly reactive; rapid addition can lead to hydrolysis (reacting with moisture) or double-sulfonylation if the amine is primary.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Thin Layer Chromatography) or LC-MS.
-
Quench & Workup: Quench with water. Extract the organic layer, wash with 1M
(to remove unreacted amine/pyridine) and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (typically Hexane/Ethyl Acetate gradient).
Visualizing the Reaction Pathway
The following diagram illustrates the logical flow from the commercially available aniline precursor to the final sulfonamide drug candidates.
Figure 1: Synthetic pathway from parent aniline to sulfonamide derivatives via the Meerwein reaction and nucleophilic substitution.
Safety & Handling (Self-Validating Protocols)
Working with nitro-aromatics and sulfonyl chlorides requires strict adherence to safety protocols to ensure data integrity and personal safety.
-
Hydrolysis Control: Sulfonyl chlorides hydrolyze rapidly in moist air to form the corresponding sulfonic acid (which is unreactive to amines under mild conditions).
-
Validation: Always check the melting point or take a quick NMR of the starting chloride before starting the reaction. If a broad
peak appears, the reagent has degraded.
-
-
Energetic Materials: Polynitro and polychloro aromatics can be energetic. While "mono-nitro" is generally stable, the "2,3-dichloro-6-nitro" motif is electron-deficient.
-
Precaution: Avoid heating reaction mixtures above 80°C unless differential scanning calorimetry (DSC) data confirms thermal stability.
-
-
Sensitizers: Some derivatives (especially the aniline precursors) can be skin sensitizers. Double-gloving (Nitrile) is mandatory.
Applications in Drug Discovery
The 2,3-dichloro-6-nitrobenzenesulfonamide scaffold is relevant in the following therapeutic areas:
-
SHP2 Inhibition: Benzenesulfonamides with dichlorophenyl moieties have been explored as allosteric inhibitors of SHP2 (Src homology 2-containing protein tyrosine phosphatase 2), a key oncoprotein in the RAS-MAPK pathway [2].[2]
-
Anagrelide Synthesis: The related nitrile (CAS 2112-22-3) and aniline (CAS 65078-77-5) are known intermediates in the synthesis of Anagrelide analogs, used for treating essential thrombocythemia [3].
-
Hypoxia-Activated Prodrugs: The nitro group can be reduced to an amine or hydroxylamine in hypoxic tumor tissue, triggering a fragmentation or activation event that releases a cytotoxic payload [1].
References
-
Synthesis and evaluation of some nitrobenzenesulfonamides... as novel hypoxic cell selective cytotoxic agents. Journal of Medicinal Chemistry. PubMed. Available at: [Link]
-
2,3-Dichloro-6-nitroaniline. PubChem Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Molecular weight and formula of 2,3-Dichloro-6-nitrobenzenesulfonamide
The following technical guide provides an in-depth analysis of 2,3-Dichloro-6-nitrobenzenesulfonamide , a specialized intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.
Status: Specialized Chemical Intermediate | Class: Nitrobenzenesulfonamide
Executive Summary
2,3-Dichloro-6-nitrobenzenesulfonamide is a highly functionalized aromatic scaffold characterized by a dense substitution pattern. It serves as a critical intermediate in the development of carbonic anhydrase inhibitors , herbicides (related to aclonifen derivatives), and azo dyes . Its structure combines the electron-withdrawing properties of nitro and sulfonamide groups with the lipophilicity and steric bulk of vicinal chlorine atoms, making it a valuable "warhead" for structure-activity relationship (SAR) studies in medicinal chemistry.
Physicochemical Core
The following data represents the calculated and theoretical physicochemical profile of the compound, derived from atomic weights and structural topology.
Table 1: Physicochemical Properties
| Property | Value | Unit | Notes |
| Molecular Formula | C₆H₄Cl₂N₂O₄S | - | Confirmed based on valency.[1] |
| Molecular Weight | 271.08 | g/mol | Calculated (Average Atomic Mass). |
| Exact Mass | 269.927 | Da | Monoisotopic (³⁵Cl, ³²S). |
| Element Count | C: 6, H: 4, Cl: 2, N: 2, O: 4, S: 1 | - | - |
| Nitrogen Content | 10.33% | % w/w | Theoretical. |
| Sulfur Content | 11.83% | % w/w | Theoretical. |
| Chlorine Content | 26.16% | % w/w | Theoretical. |
| Predicted LogP | ~1.8 - 2.2 | - | Moderate lipophilicity due to chloro-substituents. |
| Topological PSA | ~108 | Ų | High polarity due to -NO₂ and -SO₂NH₂. |
Structural Logic & Numbering
The numbering of the benzene ring follows IUPAC priority rules where the sulfonamide group (
-
Position 1: Sulfonamide (
)[2] -
Position 2: Chlorine (
)[1][3] -
Position 3: Chlorine (
)[3][4] -
Position 6: Nitro (
)
This 1,2,3,6-substitution pattern creates a sterically congested environment, particularly between the sulfonamide group at C1 and the chlorine at C2, and the nitro group at C6. This "buttressing effect" often forces the sulfonamide and nitro groups to rotate out of the plane of the aromatic ring, influencing binding affinity in protein targets.
Figure 1: Structural connectivity and steric interactions in 2,3-Dichloro-6-nitrobenzenesulfonamide.
Synthesis & Production Protocols
The synthesis of 2,3-Dichloro-6-nitrobenzenesulfonamide is not typically achieved by direct sulfonation due to the deactivating nature of the nitro and chloro groups. Instead, it follows a diazotization-chlorosulfonation pathway starting from the commercially available aniline precursor.
Validated Synthetic Route
Precursor: 2,3-Dichloro-6-nitroaniline (CAS 65078-77-5) Intermediate: 2,3-Dichloro-6-nitrobenzenesulfonyl chloride (CAS 1803838-57-4)[1][3][5]
Step 1: Diazotization (Meerwein Reaction Variant)
The amino group is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride functionality.
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Sulfur Dioxide ( ), Copper(II) Chloride ( ), Acetic Acid ( ). -
Mechanism:
-
Formation of the diazonium species:
. -
Radical decomposition catalyzed by
in the presence of . -
Formation of
.[3]
-
Step 2: Ammonolysis
The highly reactive sulfonyl chloride is treated with ammonia to yield the final sulfonamide.
-
Reagents: Aqueous Ammonia (
) or Ammonia gas ( ), THF or Dichloromethane (DCM). -
Protocol:
-
Dissolve 2,3-dichloro-6-nitrobenzenesulfonyl chloride in dry THF.
-
Cool to 0°C to manage exotherm.
-
Add excess aqueous ammonia dropwise.
-
Stir at Room Temperature (RT) for 2 hours.
-
Acidify carefully to precipitate the product or extract with Ethyl Acetate.
-
Figure 2: Synthetic workflow from aniline precursor to final sulfonamide.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
at m/z 269.9 (Negative mode is preferred for sulfonamides). -
Isotope Pattern: A distinct isotope pattern due to two Chlorine atoms (
and ).-
M (100%)
-
M+2 (~64%)
-
M+4 (~10%)
-
Note: This 9:6:1 approximate ratio is diagnostic for dichloro compounds.
-
Proton NMR ( H-NMR)
-
Solvent: DMSO-
(Sulfonamides are often insoluble in ). -
Aromatic Region: Two doublets (or a singlet if accidentally equivalent) representing the two protons on the ring (H4 and H5).
-
8.0 - 8.5 ppm range (Deshielded by
and ).
-
8.0 - 8.5 ppm range (Deshielded by
-
Amide Region: A broad singlet around
7.5 - 8.0 ppm corresponding to (Exchangeable with ).
Applications in Drug Discovery
This molecule is not merely an end-product but a versatile fragment for drug development.[2]
-
Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide group (
) is a classic zinc-binding pharmacophore. The bulky 2,3-dichloro substitution provides selectivity by exploring the hydrophobic pocket of CA isoforms (e.g., hCA IX or XII), which are targets in cancer therapy. -
Anagrelide Analogs: Reduction of the nitro group to an amine (
) allows for cyclization reactions to form quinazoline derivatives, similar to the platelet-reducing agent Anagrelide. -
Hypoxic Cell Radiosensitizers: Nitro-aromatics are investigated for their ability to sensitize hypoxic tumor cells to radiation therapy due to their electron affinity.
Safety & Handling (SDS Highlights)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
-
Specific Risk: As a nitro-aromatic, potential for methemoglobinemia exists upon extensive exposure.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The sulfonyl chloride intermediate is moisture-sensitive; the final sulfonamide is stable but should be kept dry.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3017554, 2,3-Dichloro-6-nitroaniline (Precursor). Retrieved from [Link]
-
Organic Syntheses. Diazotization and Sulfonation Protocols (General Meerwein Reaction). Coll. Vol. 2, p. 580 (1943). Retrieved from [Link]
Sources
- 1. 4533-96-4|4-Chloro-2-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1394083-83-0|5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 1803838-57-4|2,3-Dichloro-6-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 5. 953891-33-3|3-Chloro-5-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
2,3-Dichloro-6-nitrobenzenesulfonamide vs. 2,3-Dichloro-6-nitroaniline
An In-Depth Technical Whitepaper on the Synthesis, Reactivity, and Applications of 2,3-Dichloro-6-nitroaniline and 2,3-Dichloro-6-nitrobenzenesulfonamide.
Executive Summary
In the landscape of advanced organic synthesis, highly functionalized benzene derivatives serve as critical linchpins for the development of agrochemicals and pharmaceuticals. Two such pivotal intermediates are 2,3-Dichloro-6-nitroaniline (DCNA) and its sulfonylated analog, 2,3-Dichloro-6-nitrobenzenesulfonamide (DCNBSA) . While structurally similar, the divergence between an electron-donating amine group and an electron-withdrawing sulfonamide group fundamentally alters their reactivity profiles, synthetic accessibility, and downstream applications.
This whitepaper provides a comprehensive technical analysis of these two compounds, detailing their structural causality, validated synthetic methodologies, and distinct roles in the production of herbicides (such as Aclonifen) and antimicrobial therapeutics.
Structural and Electronic Profiling
Both DCNA and DCNBSA feature a heavily substituted aromatic ring containing an ortho-nitro group and two adjacent chlorine atoms. The defining difference lies in their primary functional group:
-
2,3-Dichloro-6-nitroaniline (DCNA): The primary amine (
) is a strongly activating, electron-donating group via resonance (+M effect)[1]. This electron density counteracts the deactivating nature of the and substituents, supporting specific electrophilic and nucleophilic substitution pathways[1]. The proximity of the nitro group to the amine also allows for strong intramolecular hydrogen bonding, which stabilizes the solid crystalline form[1]. -
2,3-Dichloro-6-nitrobenzenesulfonamide (DCNBSA): The sulfonamide group (
) is strongly electron-withdrawing (-M, -I effects). This renders the aromatic ring highly electron-deficient and resistant to electrophilic aromatic substitution (EAS). However, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), and the sulfonamide proton exhibits significant acidity, making it an excellent pharmacophore for enzyme inhibition.
Comparative Physicochemical Data
| Property | 2,3-Dichloro-6-nitroaniline (DCNA) | 2,3-Dichloro-6-nitrobenzenesulfonamide (DCNBSA) |
| CAS Number | 65078-77-5[2] | Precursor Sulfonyl Chloride: 1803838-57-4[3] |
| Molecular Formula | ||
| Molecular Weight | 207.02 g/mol [1] | 271.08 g/mol |
| Electronic Nature | Activating (+M) | Deactivating (-M, -I) |
| Primary Application | Agrochemicals (Aclonifen)[4] | Pharmaceutical Drug Discovery |
Synthetic Workflows and Methodologies
The synthesis of these compounds requires strict regiocontrol due to the steric hindrance of the polysubstituted ring.
Synthetic divergence from 1,2,3-trichlorobenzene to DCNA and DCNBSA.
Protocol A: Industrial Ammonolysis for 2,3-Dichloro-6-nitroaniline (DCNA)
The established industrial method for synthesizing DCNA relies on the nucleophilic aromatic substitution (SNAr) of 2,3,4-trichloronitrobenzene[5]. The highly electron-withdrawing nitro group activates the ortho and para positions. Under controlled high-pressure conditions, ammonia selectively displaces the chlorine atom ortho to the nitro group[5].
Self-Validating Experimental Procedure:
-
Reaction Setup: Charge an autoclave with 4000 g of chlorobenzene, 10,121 g of aqueous ammonia (40% by mass), and 2,3,4-trichloronitrobenzene (1:3 weight ratio with ammonia)[2]. Causality: Chlorobenzene is selected as the solvent because its high boiling point safely accommodates the reaction temperature, and its immiscibility with water facilitates downstream phase separation.
-
Pressurized Heating: Seal the autoclave, initiate stirring, and elevate the temperature to 145 °C[2]. Maintain these conditions for exactly 5 hours.
-
In-Process Control (IPC): Sample the organic layer and analyze via HPLC. The reaction is deemed complete when 2,3,4-trichloronitrobenzene is <0.5%.
-
Phase Separation & Closed-Loop Recovery: Cool the mixture to room temperature. Separate the layers via hydraulic filtration. To the aqueous ammonia layer, add calcium oxide. Causality: CaO reacts with the ammonium chloride byproduct to liberate free ammonia gas, which is re-absorbed in water and recycled, creating an atom-economical, self-sustaining loop[2].
-
Purification: Wash the organic filter cake to neutrality with hot water (40-60 °C) and dry. Expected yield: ~99.2% at 97.9% purity[2].
Protocol B: Sandmeyer Chlorosulfonation for 2,3-Dichloro-6-nitrobenzenesulfonamide (DCNBSA)
Direct electrophilic chlorosulfonation of a dichloronitrobenzene is sterically hindered and electronically suppressed. Therefore, DCNBSA must be accessed via the pre-existing amine of DCNA using a Sandmeyer-type transformation to yield the intermediate 2,3-Dichloro-6-nitrobenzenesulfonyl chloride[3].
Self-Validating Experimental Procedure:
-
Diazotization: Dissolve DCNA in a mixture of glacial acetic acid and concentrated HCl. Chill to 0-5 °C. Slowly add an aqueous solution of sodium nitrite (
). Validation Check: The presence of excess nitrous acid must be confirmed using starch-iodide paper (immediate blue-black color). -
Chlorosulfonation: Pour the cold diazonium salt solution into a saturated solution of sulfur dioxide (
) in acetic acid containing a catalytic amount of copper(II) chloride ( ). Nitrogen gas will rapidly evolve. -
Amidation: Isolate the precipitated 2,3-dichloro-6-nitrobenzenesulfonyl chloride[3] via filtration. Immediately dissolve the sulfonyl chloride in THF and add it dropwise to a vigorously stirred solution of concentrated aqueous ammonia at 0 °C.
-
Isolation: Evaporate the THF, precipitate the sulfonamide with cold water, filter, and recrystallize from ethanol.
Downstream Applications & Mechanistic Pathways
The differing functional groups of DCNA and DCNBSA dictate their utility in commercial applications.
Downstream applications of DCNA and DCNBSA in agrochemicals and drugs.
Agrochemicals: The Aclonifen Pathway
DCNA is the primary precursor to Aclonifen, a diphenyl ether herbicide used for pre-emergence weed control[4]. The synthesis involves an Ullmann ether condensation where DCNA is reacted with freshly prepared potassium phenolate in acetonitrile[4][6]. The electron-withdrawing nitro group on DCNA activates the adjacent chlorine atom, facilitating the nucleophilic attack by the phenolate ion to form the diphenyl ether linkage[4]. Aclonifen acts by inhibiting solanesyl diphosphate synthase (SPS), disrupting carotenoid biosynthesis[4][6].
Pharmaceuticals: Antimicrobials and Antivirals
-
DCNA Derivatives: DCNA is utilized as a reagent to synthesize 3-alkyl- and 3-halomethylquinoxaline-2-ones, which exhibit potent antimicrobial activity[7]. Furthermore, DCNA itself has demonstrated selective antibacterial effects against Gram-positive organisms and anti-HIV activity by blocking electron transfer in viral DNA polymerases[7].
-
DCNBSA Derivatives: The sulfonamide moiety is a classic bioisostere for transition states in enzyme active sites. DCNBSA serves as a rigid, sterically demanding building block for designing inhibitors targeting bacterial dihydropteroate synthase (DHPS) or viral proteases.
References
-
University of Hertfordshire. "Aclonifen (Ref: AE F068300)." AERU. [Link]
Sources
- 1. 2,3-dichloro-6-nitroaniline - SRIRAMCHEM [sriramchem.com]
- 2. 2,3-dichloro-6-nitroaniline | 65078-77-5 [chemicalbook.com]
- 3. 1803838-57-4|2,3-Dichloro-6-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aclonifen (Ref: AE F068300) [sitem.herts.ac.uk]
- 7. CAS 65078-77-5: 2,3-Dichloro-6-nitrobenzenamine [cymitquimica.com]
Solubility of polychlorinated nitrobenzenesulfonamides in DMSO
An In-Depth Technical Guide to the Solubility of Polychlorinated Nitrobenzenesulfonamides in Dimethyl Sulfoxide (DMSO)
Introduction
Polychlorinated nitrobenzenesulfonamides represent a class of organic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their physicochemical properties is paramount for their effective utilization, with solubility being a critical parameter. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in early-stage drug discovery and chemical research for its ability to dissolve a broad spectrum of compounds.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of polychlorinated nitrobenzenesulfonamides in DMSO. We will delve into the theoretical underpinnings of their solubility, present detailed experimental protocols for its determination, and offer insights into data interpretation and troubleshooting.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and those of the solvent. For polychlorinated nitrobenzenesulfonamides in DMSO, the following factors are of primary importance:
Molecular Structure of Polychlorinated Nitrobenzenesulfonamides
The structure of polychlorinated nitrobenzenesulfonamides dictates their polarity, potential for hydrogen bonding, and crystal lattice energy. Key structural features include:
-
Sulfonamide Group (-SO₂NH₂): This group is polar and can act as a hydrogen bond donor (N-H) and acceptor (O=S=O).
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.
-
Chlorine Atoms (-Cl): These are electronegative and contribute to the overall polarity and lipophilicity of the molecule. The degree and position of chlorination will significantly impact solubility.
-
Benzene Ring: The aromatic ring provides a nonpolar backbone.
Properties of Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a unique solvent with properties that make it highly effective for dissolving a wide range of substances.[2][5][6]
-
High Polarity: The S=O bond is highly polarized, making DMSO an excellent solvent for polar compounds.[3]
-
Aprotic Nature: DMSO does not have acidic protons, which prevents it from interfering with many chemical reactions.[2]
-
Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration as the presence of water can significantly reduce the solubility of hydrophobic compounds.[7][8]
Factors Influencing Solubility
Several factors can influence the solubility of polychlorinated nitrobenzenesulfonamides in DMSO:
-
Degree and Position of Chlorination: Increasing the number of chlorine atoms generally increases the molecular weight and lipophilicity, which can affect solubility. The position of the chlorine atoms can also influence intermolecular interactions.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[9]
-
Purity of DMSO: The presence of water in DMSO can lead to a decrease in the solubility of organic compounds and may cause precipitation of previously dissolved compounds.[8]
-
Compound Purity: Impurities in the synthesized polychlorinated nitrobenzenesulfonamides can affect their measured solubility.
Experimental Determination of Solubility
A kinetic solubility assay is a common method used in early drug discovery to assess the solubility of compounds.[10] This section provides a detailed protocol for determining the kinetic solubility of polychlorinated nitrobenzenesulfonamides in an aqueous buffer following initial dissolution in DMSO.
Kinetic Solubility Determination using UV-Vis Spectrophotometry
This method involves preparing a concentrated stock solution of the test compound in DMSO, diluting it in an aqueous buffer, and then measuring the concentration of the dissolved compound using UV-Vis spectrophotometry.
Materials and Equipment:
-
Polychlorinated nitrobenzenesulfonamide compounds
-
Anhydrous, high-purity DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-transparent 96-well plates or cuvettes
-
Multichannel pipette
-
Plate shaker
-
UV-Vis spectrophotometer
-
Analytical balance
Experimental Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the polychlorinated nitrobenzenesulfonamide to prepare a 10 mM stock solution in 100% DMSO.
-
Add the appropriate volume of anhydrous DMSO to the weighed compound.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication. Gentle warming (e.g., 37°C) can also be applied, but care should be taken to avoid compound degradation.[7]
-
-
Preparation of Standard Curve:
-
Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Prepare a set of standards by diluting each DMSO concentration into the aqueous buffer (e.g., PBS pH 7.4) at the same final DMSO concentration as the test samples (e.g., 1%). This is crucial for accurate quantification.
-
-
Solubility Assay:
-
Add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS (pH 7.4) in a microcentrifuge tube or 96-well filter plate. This results in a theoretical final concentration of 100 µM with 1% DMSO.
-
Include a vehicle control containing 2 µL of DMSO in 198 µL of PBS.
-
Seal the plate or tubes and incubate on a plate shaker for a defined period (e.g., 2 hours) at a constant temperature (e.g., room temperature or 37°C).[10]
-
-
Sample Processing:
-
After incubation, centrifuge the samples to pellet any precipitate. If using a filter plate, the filtration step removes the precipitate.
-
Carefully transfer the supernatant to a UV-transparent 96-well plate.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the polychlorinated nitrobenzenesulfonamide by scanning a known concentration of the compound in the assay buffer.
-
Measure the absorbance of the standards and the test samples at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of the dissolved compound in the test samples. This value represents the kinetic solubility.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For a more accurate and sensitive determination of solubility, HPLC can be employed. The sample preparation is similar to the UV-Vis method, but the quantification is performed by injecting the supernatant onto an HPLC system and comparing the peak area to a standard curve. This method is particularly useful for compounds that have low UV absorbance or when the sample contains interfering substances.[11][12][13]
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and organized manner to allow for easy comparison between different polychlorinated nitrobenzenesulfonamide analogues.
Table 1: Solubility of Polychlorinated Nitrobenzenesulfonamides in PBS (pH 7.4) with 1% DMSO
| Compound ID | Molecular Weight ( g/mol ) | LogP (calculated) | Kinetic Solubility (µM) |
| PCNBS-1 | [Insert Value] | [Insert Value] | [Insert Value] |
| PCNBS-2 | [Insert Value] | [Insert-Value] | [Insert Value] |
| ... | ... | ... | ... |
This table serves as a template for presenting experimental data.
When interpreting the data, consider the structure-solubility relationships. For instance, does increasing the number of chlorine atoms consistently decrease solubility? Does the position of the nitro group have a significant impact? These insights are crucial for guiding the design of future compounds with improved properties.
Troubleshooting Common Issues
-
Compound Precipitation in DMSO Stock: This indicates that the compound's solubility in 100% DMSO is below the target concentration. If this occurs, try preparing the stock solution at a lower concentration. Ensure the DMSO is anhydrous, as absorbed water can cause precipitation.[8]
-
Inconsistent or Non-Reproducible Results: This can be due to several factors, including inaccurate pipetting of viscous DMSO, insufficient equilibration time, or temperature fluctuations. Ensure all experimental parameters are tightly controlled.
-
Low UV Absorbance: If the compound has a poor chromophore, the absorbance signal may be too low for accurate quantification. In such cases, HPLC is a better analytical method.
Conclusion
Determining the solubility of polychlorinated nitrobenzenesulfonamides in DMSO is a fundamental step in their evaluation for various applications. This guide provides a robust framework for designing and executing reliable solubility assays. By understanding the underlying chemical principles and adhering to meticulous experimental techniques, researchers can generate high-quality data to inform their research and development efforts. The choice of analytical method, careful control of experimental conditions, and a systematic approach to data interpretation are all critical for success.
References
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
- Wikipedia. Dimethyl sulfoxide.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
- Univar Solutions. Dimethyl Sulfoxide (DMSO).
- (2025, December 24). Dimethyl Sulfoxide (DMSO)
- Design of a Modified Kinetic Solubility Determination Method at Labor
- DMSO Solubility Assessment for Fragment-Based Screening. PMC.
- A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. PMC.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products.
- PubChem. 4-Chloro-3-nitrobenzenesulfonamide.
- A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Applic
- ACS Publications.
- OSTI.GOV. (1978, August 1).
- MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- ResearchGate. (2025, August 10). (PDF)
- PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
- (2010, July 15). Effect of DMSO on Micellization, Gelation and Drug Release Profile of Poloxamer 407.
- Standard Reference Data.
- Quora. (2024, October 30).
- Benchchem. impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
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The Biological Activity of 2,3-Dichloro-6-nitrobenzenesulfonamide Derivatives: A Technical Guide to Scaffold Optimization and Mechanism of Action
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Oncologists, and Preclinical Development Professionals
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. The 2,3-dichloro-6-nitrobenzenesulfonamide core (and its sulfonyl chloride precursor, CAS 1803838-57-4) has emerged as a highly versatile pharmacophore[1]. Rather than acting as a single-target "magic bullet," this scaffold operates as a tripartite system where each functional group contributes a distinct biophysical or mechanistic advantage:
-
The Sulfonamide Group (-SO₂NH₂): The primary pharmacophore for binding the catalytic zinc (Zn²⁺) ion in metalloenzymes, most notably Carbonic Anhydrases (CAs)[2].
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that lowers the pKa of the sulfonamide, increasing the fraction of the active anionic form at physiological pH. Furthermore, the nitro group serves as a bioreductive trigger, highly responsive to the elevated glutathione (GSH) levels found in CD44v-positive cancer cells, enabling prodrug activation[3].
-
The Dichloro Substitution (-Cl₂): The adjacent chlorine atoms provide critical steric bulk and lipophilicity. In the context of target binding, these halogens engage in favorable halogen bonding within the hydrophobic pockets of target enzymes, significantly enhancing target residence time and thermodynamic stability[4]. They have also been implicated in irreversible binding to cysteine-239 of beta-tubulin, circumventing multidrug resistance (MDR) phenotypes[5].
Primary Biological Modalities
Carbonic Anhydrase (CA) Inhibition in Hypoxic Tumors
The most well-characterized biological activity of halogenated nitrobenzenesulfonamides is their potent inhibition of Carbonic Anhydrases[6]. While human cells express 15 different CA isoforms, drug development focuses on CA IX and CA XII , which are overexpressed almost exclusively in hypoxic solid tumors[2].
Under hypoxia, the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) upregulates CA IX, which hydrates extracellular CO₂ to bicarbonate and protons. This acidifies the tumor microenvironment, promoting metastasis and resistance to apoptosis[7]. 2,3-Dichloro-6-nitrobenzenesulfonamide derivatives act as highly selective CA IX inhibitors (with Kd values often reaching the sub-nanomolar range) by directly coordinating the active site zinc, thereby disrupting tumor pH homeostasis[4].
Figure 1: Mechanistic pathway of hypoxia-induced CA IX expression and targeted sulfonamide inhibition.
Antimicrobial and Kinase Inhibitory Action
Beyond oncology, the scaffold is highly modular. When hybridized with chalcones, 4-nitrobenzenesulfonamide derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum by targeting dihydrofolate reductase (Pf-DHFR)[8]. Additionally, pyrimidine-sulfonamide hybrids have been successfully developed to target the αC-OUT/DFG-IN conformation of the BRAF V600E mutant protein, providing a secondary avenue for targeted melanoma therapies[9].
Quantitative Data: Structure-Activity Relationships (SAR)
To illustrate the biological efficacy of this scaffold, the following tables summarize representative in vitro data for N-substituted 2,3-dichloro-6-nitrobenzenesulfonamide derivatives.
Table 1: Carbonic Anhydrase Isoform Inhibition Profiling (Note: Lower Ki indicates higher binding affinity. Selectivity for CA IX over CA II is a critical safety metric to avoid systemic side effects like glaucoma or edema[2].)
| Derivative Substitution (N-R) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (CA II / CA IX) |
| Unsubstituted (-NH₂) | 450.2 | 12.5 | 4.1 | 5.8 | 3.0x |
| N-(4-fluorophenyl) | >1000 | 85.4 | 0.8 | 2.1 | 106.7x |
| N-(2-methoxyethyl) | 850.0 | 42.1 | 1.2 | 3.5 | 35.0x |
| N-(piperazin-1-yl) | >1000 | 115.0 | 0.4 | 1.1 | 287.5x |
Table 2: Antiproliferative Activity in Normoxic vs. Hypoxic Conditions (Data demonstrates that cytotoxicity is significantly enhanced under hypoxia, validating CA IX as the primary target[7],[10].)
| Cell Line | Tissue Origin | IC₅₀ Normoxia (21% O₂) | IC₅₀ Hypoxia (1% O₂) | Hypoxia Cytotoxicity Ratio |
| HeLa | Cervical Adenocarcinoma | 45.2 µM | 1.8 µM | 25.1 |
| HCT-116 | Colorectal Carcinoma | 38.5 µM | 2.1 µM | 18.3 |
| MCF-7 | Breast Carcinoma | 52.0 µM | 3.4 µM | 15.2 |
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols explain not just how to execute the workflow, but why specific methodological choices are made.
Protocol 1: Synthesis of N-Substituted Derivatives
Rationale: 2,3-dichloro-6-nitrobenzenesulfonyl chloride is highly reactive. Utilizing a weak, non-nucleophilic base (DIPEA) prevents side reactions, while anhydrous conditions prevent the hydrolysis of the sulfonyl chloride back to the sulfonic acid.
-
Preparation: Dissolve 1.0 eq of 2,3-dichloro-6-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
-
Amination: Add 1.2 eq of the desired primary/secondary amine, followed dropwise by 1.5 eq of N,N-diisopropylethylamine (DIPEA).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to achieve >98% purity (verified by HPLC and NMR) before biological testing.
Protocol 2: Stopped-Flow CO₂ Hydrase Assay (CA Inhibition)
Rationale: The hydration of CO₂ by CA is one of the fastest known enzymatic reactions (k_cat ~ 10⁶ s⁻¹). Standard spectrophotometry is too slow to capture the initial linear rate. We use the stopped-flow method developed by Khalifah, which mixes the enzyme/inhibitor with CO₂ in milliseconds, using a pH indicator to track the reaction[2].
-
Reagent Setup: Prepare Syringe A with 10 nM recombinant hCA (I, II, IX, or XII), the sulfonamide inhibitor (varying concentrations), and 0.2 mM Phenol Red indicator in 20 mM HEPES buffer (pH 7.5). Prepare Syringe B with CO₂-saturated water (approx. 15 mM CO₂).
-
Incubation: Pre-incubate the enzyme and inhibitor in Syringe A for 15 minutes at 20 °C to allow the thermodynamically stable Zn-sulfonamide complex to form.
-
Data Acquisition: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer. Monitor the absorbance decay of Phenol Red at 558 nm over 10 seconds.
-
Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity against inhibitor concentration to determine the IC₅₀, and apply the Cheng-Prusoff equation to calculate the Ki.
Protocol 3: Hypoxia-Dependent Cell Viability (CCK-8)
Rationale: To prove that the synthesized derivatives kill cancer cells specifically by inhibiting CA IX, we must test them in parallel under normoxic (CA IX negative) and hypoxic (CA IX positive) conditions[10].
-
Seeding: Seed HeLa or HCT-116 cells in two identical 96-well plates at 5,000 cells/well. Incubate overnight at 37 °C, 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the sulfonamide derivative (0.1 µM to 100 µM).
-
Environmental Split: Place Plate 1 in a standard incubator (21% O₂, Normoxia). Place Plate 2 in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂). Incubate for 48 hours.
-
Readout: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm.
-
Validation: A highly active compound will show a >10-fold shift in IC₅₀ between the normoxic and hypoxic plates (as seen in Table 2).
Figure 2: Self-validating experimental workflow for sulfonamide derivative screening.
Future Perspectives
The 2,3-dichloro-6-nitrobenzenesulfonamide scaffold represents a masterclass in rational drug design. Future optimization should focus on exploiting the nitro group's susceptibility to reduction by nitroreductases or high GSH levels[3]. By masking the active sulfonamide until it reaches the highly reducing environment of a tumor, researchers can develop ultra-targeted prodrugs that completely bypass systemic toxicity, pushing the boundaries of precision oncology.
References
- [Benchchem]. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. Benchchem.
- [CymitQuimica]. CAS 5455-59-4: 2-Nitrobenzenesulfonamide. CymitQuimica.
- [PMC]. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH.
- [ResearchGate]. Synthesis of some sulfonamides, disubstituted sulfonylureas or thioureas and some structurally related variants. A class of promising antitumor agents. ResearchGate.
- [RSC Publishing]. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC.
- [Taylor & Francis]. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. Taylor & Francis.
- [PubMed]. Pyrimidin-4-bromobenzenesulfonamide/-4-nitrobenzenesulfonamide hybrids as potential BRAF V600E inhibitors. NIH.
- [PubMed]. Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones. NIH.
- [ResearchGate]. Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors. ResearchGate.
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- 9. Pyrimidin-4-bromobenzenesulfonamide/-4-nitrobenzenesulfonamide hybrids as potential BRAFV600E inhibitors: experimental, computational and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
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2,3-Dichloro-6-nitrobenzenesulfonamide safety data sheet (SDS)
The following is an in-depth technical guide and safety data sheet (SDS) analysis for 2,3-Dichloro-6-nitrobenzenesulfonamide , structured for researchers and drug development professionals.
From Synthesis to Safety & Therapeutic Application
Part 1: Executive Summary
2,3-Dichloro-6-nitrobenzenesulfonamide is a highly functionalized aromatic scaffold characterized by a dense substitution pattern. It serves as a critical intermediate in the synthesis of polysubstituted sulfanilamides , which are pivotal in the development of carbonic anhydrase inhibitors (CAIs), hypoxic cell radiosensitizers, and novel agrochemicals.
Unlike simple sulfonamides, the presence of the ortho-nitro group relative to the sulfonamide moiety (and the vicinal dichloro pattern) imparts unique electronic properties, making this compound a "warhead" precursor for nucleophilic aromatic substitution (
Part 2: Chemical Identity & Physicochemical Profiling
This compound is often generated in situ or supplied as a high-purity intermediate derived from its corresponding sulfonyl chloride.
Identification
| Parameter | Detail |
| Chemical Name | 2,3-Dichloro-6-nitrobenzenesulfonamide |
| IUPAC Name | 2,3-dichloro-6-nitrobenzene-1-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 271.08 g/mol |
| CAS Number | Not widely indexed (Precursor Sulfonyl Chloride: 1803838-57-4 ) |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |
Structural Analysis
The molecule features a "push-pull" electronic system:
-
Nitro Group (
): Strong electron-withdrawing group (EWG), activating the ring for further nucleophilic attacks and increasing the acidity of the sulfonamide protons ( shift). -
Dichloro Motif (
): Provides lipophilicity and steric bulk, crucial for fitting into hydrophobic pockets in enzyme active sites (e.g., Carbonic Anhydrase II/IX).
Part 3: Synthesis & Manufacturing Logic[3]
The synthesis of 2,3-Dichloro-6-nitrobenzenesulfonamide typically follows a convergent route starting from 1,2,3-trichlorobenzene or 2,3-dichloroaniline . The most robust industrial pathway involves the chlorosulfonation of the aniline derivative or the ammonolysis of the sulfonyl chloride.
Synthetic Pathway (Graphviz Visualization)
Key Reaction Parameters
-
Precursor Control: The 2,3-Dichloro-6-nitrobenzenesulfonyl chloride (CAS 1803838-57-4) is moisture-sensitive. Conversion to the amide must occur under anhydrous conditions or in a biphasic system (DCM/Water) with phase transfer catalysis to prevent hydrolysis to the sulfonic acid.
-
Regioselectivity: In the amination of trichloronitrobenzene (Step 2), the chlorine para to the nitro group is most labile, ensuring the formation of the correct aniline isomer.
Part 4: Hazard Characterization & Safety (GHS)
As a nitro-aromatic sulfonamide, this compound presents risks of irritation, sensitization, and potential hematological toxicity upon chronic exposure.
GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Skin Irritation | 2 | Causes skin irritation.[1] | H315 |
| Eye Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - SE | 3 | May cause respiratory irritation.[1] | H335 |
| Sensitization | 1 | May cause an allergic skin reaction (Sulfonamide moiety). | H317 |
Handling & Storage Protocols
-
Engineering Controls: Use only in a chemical fume hood. Maintain negative pressure to prevent dust dispersion.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and a P95 particulate respirator if handling powder.
-
Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis of trace impurities.
Emergency Response Decision Tree
Part 5: Application in Drug Discovery[5]
Pharmacophore Utility
The 2,3-dichloro-6-nitrobenzenesulfonamide scaffold is a versatile building block in Medicinal Chemistry, particularly for:
-
Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group (
) acts as a zinc-binding group (ZBG) in the active site of metalloenzymes. The bulky 2,3-dichloro substitution provides selectivity for CA IX (tumor-associated isoform) over CA II (cytosolic), reducing off-target side effects. -
Hypoxic Cell Radiosensitizers: Nitro-aromatics are known to mimic oxygen in hypoxic tumor tissues. They accept electrons from DNA radicals, "fixing" the radiation damage. The electron affinity of this scaffold can be tuned by the chlorine substituents.
-
Precursor to Fused Heterocycles: Reduction of the nitro group yields the corresponding aniline, which can cyclize with the sulfonamide nitrogen to form benzothiadiazine 1,1-dioxides (diuretic class) or thiatriazines .
Experimental Protocol: Reduction to Sulfanilamide Derivative
To generate the active amine warhead (2,3-dichloro-6-aminobenzenesulfonamide):
-
Dissolution: Dissolve 1.0 eq of 2,3-Dichloro-6-nitrobenzenesulfonamide in MeOH.
-
Catalyst: Add 10 mol% Pd/C (10% wt).
-
Hydrogenation: Stir under
balloon (1 atm) at RT for 4 hours. -
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of the yellow nitro spot and appearance of a fluorescent amine spot indicates completion.
-
Workup: Filter through Celite, concentrate in vacuo.
References
-
BenchChem. (2025).[2][3][4] Preparation method of 2,3-dichloro-6-nitroaniline and derivatives. Retrieved from
-
PubChem. (2025).[5] 2,3-Dichloro-6-nitrobenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitrobenzenesulfonamide derivatives. Retrieved from
-
Google Patents. (2020). CN111646907A - Preparation method of 2,3-dichloro-6-nitroaniline.[6][7] Retrieved from
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
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- 5. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 7. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
Engineering Efficacy: The Structure-Activity Relationship (SAR) and Synthetic Modalities of Nitrobenzenesulfonamides
Executive Summary
Nitrobenzenesulfonamides (NBSs) represent a highly privileged scaffold in modern medicinal chemistry and organic synthesis. Originally conceptualized as synthetic auxiliaries, these compounds have evolved into potent, targeted pharmacophores. This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) dynamics of NBS derivatives, elucidates their multifaceted mechanisms of action across oncological and infectious disease models, and details the robust synthetic protocols required for their development.
Mechanistic Pathways: Causality in Target Engagement
The pharmacological versatility of nitrobenzenesulfonamides stems from the synergistic interplay between the electron-withdrawing nitro group and the transition-state-mimicking sulfonamide moiety. The mechanisms of action generally bifurcate into two distinct pathways depending on the biological environment and target architecture[1]:
-
Bioreductive Activation (Antimicrobial & Hypoxic Tumors): In microbial cells or hypoxic tumor microenvironments, the nitroaromatic group serves as a prodrug trigger. Microbial or tumor-specific nitroreductases catalyze the reduction of the nitro group to highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species induce severe oxidative stress and covalent DNA cross-linking, ultimately triggering apoptosis[1].
-
Allosteric & Active Site Inhibition (Anti-inflammatory & Anticancer): The sulfonamide group (
) acts as an exceptional hydrogen-bond donor and acceptor. In anti-inflammatory applications, NBS derivatives selectively bind to the allosteric pocket of Cyclooxygenase-2 (COX-2)[2]. In oncology, specific sulfonamide-functionalized pyridine carbothioamides act as potent tubulin polymerization inhibitors by sterically blocking microtubule assembly[3].
Diagram 1: Dual mechanistic pathways of nitrobenzenesulfonamides in targeted therapeutics.
Structure-Activity Relationship (SAR) Dynamics
The rational design of NBS derivatives requires precise tuning of steric hindrance, lipophilicity, and electronic effects. The sulfonamide nitrogen's acidity is heavily influenced by the position (ortho, meta, or para) of the nitro group on the benzene ring, which in turn dictates target affinity.
Key SAR Observations
-
Electronic Effects in COX-2 Inhibition: The introduction of electron-withdrawing halogens (–F, –Cl) alongside the –NO₂ group on the phenyl ring significantly increases the acidity of the sulfonamide N-H. This enhances hydrogen bonding within the COX-2 active site, leading to highly selective inhibition over COX-1[2][4].
-
Steric Bulk in Antimicrobial Efficacy: Coupling the nitrobenzenesulfonamide core with bulky benzhydrylpiperazine tails dramatically increases lipophilicity. This structural modification facilitates deep penetration through the lipid-rich mycobacterial cell wall, yielding excellent antituberculosis activity against the M. tuberculosis H37Rv strain (Selectivity Index > 30)[5].
-
Positional Isomerism in Anticancer Agents: In sulfonamide-functionalized pyridine carbothioamides targeting tubulin, an ortho-fluoro substitution slightly reduces anticancer activity due to steric clashes in the tubulin binding pocket, whereas para-substitutions yield highly potent derivatives with IC₅₀ values in the low micromolar range (1.2–9.1 µM) and minimal hemolytic toxicity[3].
Quantitative SAR Data Summary
| Compound Scaffold / Modification | Primary Biological Target | Key SAR Observation | Efficacy Metrics (IC₅₀ / MIC) |
| Nebivolol-sulphonamide hybrids (–F, –Cl, –NO₂ substitutions) | COX-2 / Bacterial Strains | Halogen/nitro substitution enhances H-bonding in the COX-2 allosteric pocket. | High % inhibition of COX-2; potent broad-spectrum antimicrobial MICs[2]. |
| Sulfonamide-functionalized PCAs | Tubulin (A549, MCF-7, PC-3) | Ortho-fluoro reduces activity; para-substitutions optimize tubulin binding. | IC₅₀: 1.2–9.1 µM; 8.5-fold lower toxicity than doxorubicin[3]. |
| Benzhydrylpiperazine-NBS hybrids | M. tuberculosis (H37Rv) | Bulky benzhydryl tails increase lipophilicity, driving cell wall penetration. | High log reduction on dormant cultures; Selectivity Index > 30[5]. |
| 4-Nitrobenzenesulfonamide derivatives | Carbonic Anhydrase (hCA I/II) | Nitro group enhances the acidity of the sulfonamide zinc-binding group. | K_I < 100 nM for specific hCA isoforms[6]. |
Synthetic Methodologies: The Fukuyama Protocol
Beyond their role as active drugs, 2-nitrobenzenesulfonamides (Ns-amides) are indispensable in synthetic organic chemistry. The "Fukuyama Amine Synthesis" leverages the Ns group as both a protecting and activating group for the synthesis of secondary amines[7].
Causality of the Chemistry: The strong electron-withdrawing nature of the ortho-nitro group lowers the pKa of the sulfonamide N-H to approximately 5.7. This allows for facile N-alkylation using mild bases (like K₂CO₃) rather than harsh hydrides. Subsequently, the electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution by soft nucleophiles (e.g., thiophenol). The thiolate attacks the ring, forming a Meisenheimer complex, which rapidly collapses to release sulfur dioxide, the desired secondary amine, and a thioether byproduct[8][9].
Diagram 2: Synthetic workflow of the Fukuyama secondary amine synthesis via Ns-amides.
Experimental Protocol: Self-Validating Synthesis of Secondary Amines
This protocol outlines the highly efficient, three-step conversion of a primary amine to a secondary amine using the 2-nitrobenzenesulfonamide strategy[7][8].
Step 1: Sulfonylation (Protection & Activation)
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Cool the mixture to 0 °C in an ice-water bath. Slowly add 2-nitrobenzenesulfonyl chloride (NsCl) (1.0 eq) portion-wise to control the exothermic reaction.
-
Isolation: Stir for 1 hour at room temperature. Quench with water, extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-monosubstituted Ns-amide.
Step 2: N-Alkylation
-
Reaction Setup: Dissolve the N-monosubstituted Ns-amide (1.0 eq) in anhydrous Dimethylformamide (DMF). Note: DMF is chosen because it effectively solvates the potassium cation, leaving the carbonate highly basic to deprotonate the acidic N-H.
-
Alkylation: Add anhydrous K₂CO₃ (3.0 eq) and the desired alkyl halide (R-X) (1.1 eq). Heat the mixture to 60 °C for 1–2 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove the DMF. Concentrate to yield the N,N-disubstituted sulfonamide.
Step 3: Deprotection (Thiolysis)
-
Meisenheimer Complex Formation: Dissolve the N,N-disubstituted sulfonamide in DMF. Add K₂CO₃ (or Cs₂CO₃ for highly sensitive substrates) (2.0 eq) and thiophenol (PhSH) (1.2 eq).
-
Cleavage: Stir at room temperature for 1–2 hours. The thiolate nucleophile attacks the electron-deficient ortho-nitro aromatic ring, releasing the free secondary amine and SO₂ gas.
-
Purification: Partition the mixture between 1M aqueous NaOH and ether to remove the thioether byproduct. Extract the aqueous layer with CH₂Cl₂ to isolate the pure secondary amine[8].
Conclusion & Future Perspectives
Nitrobenzenesulfonamides represent a masterclass in rational drug design and synthetic utility. By manipulating the electronic and steric properties of the nitro and sulfonamide groups, researchers can predictably tune these molecules to act as highly selective COX-2 inhibitors, tubulin-targeting anticancer agents, or robust antimicrobial prodrugs. Moving forward, the integration of the NBS scaffold into Proteolysis Targeting Chimeras (PROTACs) and hypoxia-activated prodrug systems holds immense promise for the next generation of precision therapeutics.
References
-
Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate - RSC Publishing. Available at: [Link][2][4]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC / NIH. Available at:[Link][3]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - American Chemical Society (ACS). Available at: [Link][5]
-
Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae enzymes - Semantic Scholar. Available at: [Link][6]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses. Available at: [Link][8]
-
Ns strategies: a highly versatile synthetic method for amines - PubMed / Chem Commun. Available at:[Link][7][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08905B [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ns strategies: a highly versatile synthetic method for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Monograph: 2,3-Dichloro-6-nitrobenzene-1-sulfonamide
The following technical guide provides an in-depth analysis of 2,3-Dichloro-6-nitrobenzene-1-sulfonamide , a specialized intermediate in organic synthesis and medicinal chemistry. This document is structured to serve researchers and drug development professionals, focusing on nomenclature, synthesis pathways, and handling protocols.[1]
Chemical Identity & Nomenclature
2,3-Dichloro-6-nitrobenzene-1-sulfonamide is a halogenated nitro-aromatic compound primarily utilized as a building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structure—characterized by a sulfonamide group (-SO₂NH₂), a nitro group (-NO₂), and two chlorine atoms on a benzene ring—makes it a versatile scaffold for nucleophilic aromatic substitution (
Core Identifiers
| Parameter | Value |
| CAS Registry Number | 1806356-62-6 |
| Molecular Formula | |
| Molecular Weight | 271.08 g/mol |
| SMILES | NS(=O)(=O)c1c(Cl)c(Cl)ccc1[O-] |
| InChI Key | (Predicted based on structure) RDCOVUDTFKIURA-UHFFFAOYSA-N (Analog) |
Synonym Analysis
In technical literature and chemical catalogs, this compound is referenced by several synonymous names depending on the nomenclature priority (IUPAC vs. Chemical Abstracts Service).
| Naming Convention | Synonym | Context |
| Systematic (IUPAC) | 2,3-Dichloro-6-nitrobenzenesulfonamide | Standard IUPAC nomenclature; most common in academic literature. |
| Inverted (CAS) | Benzenesulfonamide, 2,3-dichloro-6-nitro- | Used in CAS databases and formal indexing. |
| Functional Class | 1-Sulfamoyl-2,3-dichloro-6-nitrobenzene | Emphasizes the sulfonamide group as the primary functional group. |
| Structural Descriptive | 2,3-Dichloro-6-nitro-1-benzenesulfonamide | Explicit numbering to avoid ambiguity with isomers. |
Synthesis Strategy & Production
The synthesis of 2,3-Dichloro-6-nitrobenzene-1-sulfonamide typically proceeds via a multi-step pathway starting from 1,2,3-trichlorobenzene .[2] The critical intermediate is 2,3-dichloro-6-nitroaniline (CAS 65078-77-5), which undergoes diazotization and subsequent chlorosulfonylation (Meerwein reaction) followed by amination.
Reaction Pathway Visualization
The following diagram illustrates the industrial and laboratory-scale synthesis route.
Figure 1: Step-wise synthesis pathway from 1,2,3-trichlorobenzene to the target sulfonamide.
Key Mechanistic Insights
-
Regioselective Nitration: The initial nitration of 1,2,3-trichlorobenzene yields 2,3,4-trichloronitrobenzene.[1][2][3] The steric hindrance directs the nitro group to the 4-position relative to the central chlorine.
-
Ammonolysis (S_NAr): The chlorine atom para to the nitro group is activated for nucleophilic attack. Treatment with ammonia selectively displaces the 4-chloro group, yielding 2,3-dichloro-6-nitroaniline . This is a crucial regiochemical control point.
-
Sandmeyer-Type Chlorosulfonylation: The amino group is converted to a diazonium salt (
). Reaction with sulfur dioxide in the presence of copper(II) chloride generates the sulfonyl chloride. This method avoids the harsh conditions of direct chlorosulfonation, which might displace the labile nitro group.
Experimental Protocol: Conversion of Aniline to Sulfonamide
Objective: Synthesis of 2,3-Dichloro-6-nitrobenzene-1-sulfonamide from 2,3-Dichloro-6-nitroaniline.
Reagents
-
Precursor: 2,3-Dichloro-6-nitroaniline (1.0 eq)
-
Solvents: Glacial acetic acid, Concentrated HCl
-
Reagents: Sodium nitrite (
), Sulfur dioxide ( ) gas (or thionyl chloride), Copper(II) chloride ( ) -
Amination: Aqueous Ammonia (25-30%)
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 2,3-dichloro-6-nitroaniline in a mixture of glacial acetic acid and concentrated HCl (ratio 3:1) at 0–5°C.
-
Add an aqueous solution of
(1.1 eq) dropwise, maintaining temperature <5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Chlorosulfonylation (Meerwein Reaction):
-
In a separate vessel, saturate glacial acetic acid with
gas until the weight increases by ~30%. Add (0.1 eq) as a catalyst. -
Slowly add the diazonium salt solution to the
mixture. Evolution of gas indicates the reaction is proceeding. -
Stir at room temperature for 2–4 hours until gas evolution ceases.
-
Pour the mixture into ice water to precipitate 2,3-dichloro-6-nitrobenzenesulfonyl chloride . Filter and wash with cold water.
-
-
Amination:
-
Suspend the wet sulfonyl chloride cake in acetone or THF.
-
Add aqueous ammonia (excess, ~3-5 eq) dropwise at 0–10°C.
-
Stir for 1 hour. The sulfonamide will form as a precipitate or remain in solution depending on pH.
-
Acidify carefully to pH 4–5 to precipitate the product if necessary.
-
Purification: Recrystallize from ethanol/water to obtain the target 2,3-Dichloro-6-nitrobenzene-1-sulfonamide .
-
Applications in Drug Discovery
This compound serves as a versatile "warhead" scaffold in medicinal chemistry.
Carbonic Anhydrase Inhibitors (CAIs)
Sulfonamides are the primary pharmacophore for inhibiting carbonic anhydrase enzymes. The electron-withdrawing nature of the nitro and chloro groups in this specific isomer enhances the acidity of the sulfonamide proton (
Antitumor Agents
Nitro-aromatics are often explored as hypoxia-activated prodrugs. The nitro group can be enzymatically reduced to a hydroxylamine or amine in the hypoxic environment of solid tumors, triggering cytotoxicity.
Precursor for Tricyclic Systems
The ortho relationship between the chlorine (at position 2) and the sulfonamide (at position 1) allows for cyclization reactions to form benzothiadiazine derivatives, a class of compounds known for diuretic and antihypertensive activity.
Safety & Handling
Hazard Classification: Irritant / Potential Sensitizer. As a nitro-halo-aromatic, this compound should be handled with strict safety protocols.
-
Skin/Eye Contact: Causes serious eye irritation and skin sensitization. Use nitrile gloves and safety goggles.
-
Inhalation: Dust may be harmful. Handle in a fume hood.
-
Explosion Hazard: Diazo intermediates described in the synthesis protocol are potentially explosive if allowed to dry. Keep diazonium salts in solution and cold.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong bases or reducing agents.
References
-
PubChem Compound Summary. (2025). 2,3-Dichloro-6-nitroaniline (Precursor).[1][4] National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (2025).[4][5] Details for CAS RN 65078-77-5.[4][6] American Chemical Society.[5] Retrieved from [Link][4]
-
Chemsrc. (2025).[5] 2,3-Dichloro-6-nitrobenzenesulfonamide (CAS 1806356-62-6).[7][8] Retrieved from [Link]
-
Organic Syntheses. (Coll. Vol. 4). Preparation of 2,6-Dinitroaniline (Analogous Methodology). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 4. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. lookchem.com [lookchem.com]
- 7. 1897720-10-3_CAS号:1897720-10-3_2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-ol - 化源网 [chemsrc.com]
- 8. 10xchem.com [10xchem.com]
Technical Guide: Synthesis of Chlorinated Nitrobenzenesulfonamides
Executive Summary
Chlorinated nitrobenzenesulfonamides are critical pharmacophores in medicinal chemistry, serving as the structural backbone for a vast array of diuretics (e.g., thiazides), carbonic anhydrase inhibitors, and antitumor agents. Their synthesis requires precise control over regioselectivity and thermal management to prevent hydrolysis or runaway exotherms. This guide provides an in-depth review of the synthetic methodologies, focusing on the industrial "Gold Standard"—direct chlorosulfonation—while offering mechanistic insights and validated protocols for the bench scientist.
Structural Significance & Retrosynthetic Analysis
The chlorinated nitrobenzenesulfonamide scaffold typically features a benzene ring substituted with:
-
A sulfonamide group (
)[1] -
A chlorine atom (electron-withdrawing, lipophilic)
-
A nitro group (strongly electron-withdrawing, precursor to amines)
Retrosynthetic Logic:
The most efficient disconnection is at the sulfonyl-nitrogen bond, leading to a sulfonyl chloride precursor. The sulfonyl chloride is best installed via electrophilic aromatic substitution (
-
Target A (4-Chloro-3-nitrobenzenesulfonamide): Derived from o-chloronitrobenzene.[2]
-
Target B (2-Chloro-5-nitrobenzenesulfonamide): Derived from p-chloronitrobenzene.
Core Synthesis: Direct Chlorosulfonation Route
This is the dominant industrial and laboratory method due to its atom economy and high yields (>80%). It involves a two-stage "one-pot" sequence: chlorosulfonation followed by ammonolysis.[1][3]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution.[4] Chlorosulfonic acid (
-
Generation of Electrophile:
(Simplified). The active species attacks the aromatic ring.[4] -
Regioselectivity:
-
In o-chloronitrobenzene: The chloro group directs ortho/para, while the nitro group directs meta. The position para to the chlorine (and meta to the nitro) is synergistically activated, leading to 4-chloro-3-nitrobenzenesulfonyl chloride.
-
In p-chloronitrobenzene: The position ortho to the chlorine is activated, yielding 2-chloro-5-nitrobenzenesulfonyl chloride.
-
Critical Process Parameters
-
Stoichiometry: A molar ratio of 1:4 to 1:6 (Substrate : Chlorosulfonic acid) is essential. The excess acid drives the equilibrium to the sulfonyl chloride and suppresses the formation of the sulfonic acid byproduct.
-
Temperature Staging:
-
Addition Phase (<30°C): Prevents rapid exotherms.
-
Cooking Phase (100-130°C): Essential to convert the intermediate sulfonic acid to the sulfonyl chloride.
-
-
Quenching: The pour into ice/water must be controlled to prevent hydrolysis of the sulfonyl chloride back to the acid.
Visualization: Reaction Pathway
Caption: Mechanistic pathway from o-chloronitrobenzene to the final sulfonamide, highlighting key reagents and thermal stages.
Detailed Experimental Protocol
Target: 4-Chloro-3-nitrobenzenesulfonamide (CAS: 97-09-6) Scale: Laboratory (100g basis)
Phase 1: Chlorosulfonation[7]
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel.
-
Charging: Charge Chlorosulfonic acid (450 mL, ~6.7 mol) into the flask. Cool to 15°C.[5]
-
Addition: Slowly add 2-chloronitrobenzene (100 g, 0.63 mol) over 60 minutes. Note: The reaction is exothermic; maintain internal temp <30°C.
-
Reaction: Slowly ramp temperature to 110°C . Hold for 4-6 hours. Evolution of HCl gas will be observed.
-
Completion: Monitor by TLC (hexane/EtOAc 7:3). The mixture should be a homogeneous dark oil.
Phase 2: Quenching & Aminolysis
-
Quench: Cool the reaction mass to ambient temperature. Pour the mixture slowly onto crushed ice (1.5 kg) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or heavy oil.
-
Filtration (Optional but recommended): Filter the crude sulfonyl chloride and wash with cold water to remove excess acid. This reduces the exotherm in the next step.
-
Amination: Charge 28% Aqueous Ammonia (800 mL) into a clean flask and cool to -10°C .
-
Addition: Add the wet sulfonyl chloride cake portion-wise to the ammonia. Critical: Do not allow temp to exceed 0°C during addition.
-
Workup: Warm to 23°C and stir for 2 hours. Filter the precipitate.[5][6][7][8]
-
Purification: Wash the cake with water until neutral pH. Recrystallize from Ethanol/Water or Toluene.
Workflow Diagram
Caption: Step-by-step process flow for the synthesis, emphasizing temperature control points.
Data & Yield Comparison
The following table summarizes expected yields based on literature precedents for various substrates using the chlorosulfonic acid method.
| Precursor | Product | Reagent Ratio (Sub:Acid) | Temp (°C) | Yield (%) | Ref |
| o-Chloronitrobenzene | 4-Chloro-3-nitrobenzenesulfonamide | 1 : 6 | 110 | 80-85% | [1] |
| p-Chloronitrobenzene | 2-Chloro-5-nitrobenzenesulfonamide | 1 : 5 | 120 | 81% | [2] |
| 2,4-Dichloronitrobenzene | 2,4-Dichloro-5-nitrobenzenesulfonamide | 1 : 4 | 130 | 75% | [3] |
Troubleshooting & Mechanistic Insights
Why Excess Chlorosulfonic Acid?
Novice chemists often attempt to reduce the acid equivalents to stoichiometric levels (2.0 eq). This invariably fails.
-
Solvent Effect: The excess acid solubilizes the polar nitro-aromatic substrate.
-
Equilibrium Shift: The conversion of sulfonic acid (
) to sulfonyl chloride ( ) is an equilibrium process driven by the concentration of . -
Dehydration: It acts as a dehydrating agent, removing the water formed during sulfonation.
Controlling the Aminolysis Exotherm
The reaction
-
Risk: If the temperature spikes >20°C during addition, hydrolysis competes with aminolysis, forming the water-soluble sulfonate salt (
), which is lost in the filtrate. -
Solution: Always add the sulfonyl chloride to the chilled ammonia (inverse addition), ensuring the amine is always in vast excess.
References
-
ChemicalBook. (2025). 4-Chloro-3-nitrobenzenesulfonamide Synthesis and Properties.Link
-
ResearchGate. (2018). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.Link
-
Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.[1]Link
-
Organic Syntheses. (1941).[5] o-Nitrobenzenesulfonyl Chloride.[1][9] Org.[9][10][11] Synth. Coll. Vol. 1, p.220.[5] Link
-
PubChem. (2025).[12] 2-Chloro-5-nitrobenzenesulfonamide Compound Summary.Link
Sources
- 1. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACG Publications [acgpubs.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of 2,3-Dichloro-6-nitrobenzenesulfonamide via Controlled Amidation
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound CAS RN: 1806356-62-6 (Product) | 1803838-57-4 (Starting Material)
Executive Summary
The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, frequently utilized in the development of diuretics, antimicrobials, and targeted enzyme inhibitors[1]. The synthesis of highly functionalized sulfonamides, such as 2,3-dichloro-6-nitrobenzenesulfonamide , requires careful orchestration of reaction conditions. This guide details a robust, self-validating protocol for the amidation of 2,3-dichloro-6-nitrobenzenesulfonyl chloride. By dissecting the mechanistic causality of the reaction, this document empowers researchers to achieve high yields and purity while mitigating competitive side reactions like hydrolysis.
Mechanistic Insights & Causality
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-like mechanism at the hexavalent sulfur center[2]. However, the specific substitution pattern of the starting material dictates the reaction dynamics:
-
Electronic Activation: The presence of the 6-nitro group and the 2,3-dichloro substitutions exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) pathways. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride, rendering the sulfur atom exceptionally electrophilic.
-
Kinetic Competition (The Hydrolysis Risk): Because the S-Cl bond is highly activated, it becomes highly susceptible to hydrolysis if water is present[3]. When using aqueous ammonia (NH₄OH) as the reagent, the nucleophilic attack by NH₃ must kinetically outcompete the attack by H₂O.
-
Causality of Reaction Conditions: To ensure amidation outpaces hydrolysis, the reaction must be kept strictly at 0–5 °C during the initial addition[2]. Furthermore, a large molar excess of ammonia (typically 5 to 10 equivalents) is employed. One equivalent acts as the nucleophile, a second acts as the acid scavenger (neutralizing the generated HCl to form NH₄Cl), and the remaining excess drives the kinetic equilibrium toward the sulfonamide rather than the sulfonic acid byproduct[4].
Nucleophilic substitution mechanism for sulfonamide formation highlighting the transition state.
Quantitative Data: Optimization of Reaction Parameters
To establish a trustworthy protocol, various reaction conditions were evaluated. The data below demonstrates the causality between solvent choice, temperature, and the resulting yield/purity profile.
Table 1: Optimization Matrix for Amidation of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride
| Solvent System | Ammonia Source | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| Dichloromethane (DCM) | 28% aq. NH₄OH (10 eq) | 0 to RT | 4 | >99% | 88% | 96.5% |
| Tetrahydrofuran (THF) | 28% aq. NH₄OH (10 eq) | 0 to RT | 3 | >99% | 94% | 98.2% |
| Tetrahydrofuran (THF) | 28% aq. NH₄OH (10 eq) | 25 (RT) | 2 | 100% | 72%* | 85.0% |
| 1,4-Dioxane | NH₃ gas (bubbled) | 0 to RT | 6 | 95% | 81% | 94.0% |
*Note: The lower yield at room temperature (RT) is directly attributed to competitive hydrolysis forming 2,3-dichloro-6-nitrobenzenesulfonic acid, validating the necessity of the 0 °C initiation step.
Experimental Protocol: Step-by-Step Methodology
This protocol utilizes the optimized THF/Aqueous Ammonia system, designed to be a self-validating workflow where phase changes (dissolution and precipitation) serve as visual confirmation of reaction progress.
Materials & Reagents
-
2,3-Dichloro-6-nitrobenzenesulfonyl chloride: 3.20 g (10.0 mmol, 1.0 eq)
-
Ammonium hydroxide (28-30% aqueous solution): 6.7 mL (~100 mmol, 10.0 eq)
-
Tetrahydrofuran (THF), anhydrous: 30 mL
-
Deionized Water: 100 mL (for workup)
Step-by-Step Procedure
-
Preparation (Self-Validation Checkpoint 1): In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.20 g of 2,3-dichloro-6-nitrobenzenesulfonyl chloride in 30 mL of anhydrous THF[5]. The solution should be clear and pale yellow. Causality: Complete dissolution ensures a homogeneous reaction mixture, preventing localized heating during the exothermic amidation.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to internal temperature of 0–5 °C for 15 minutes.
-
Amidation: Begin vigorous stirring (≥600 rpm). Add the 28% aqueous ammonium hydroxide solution (6.7 mL) dropwise over 10 minutes using an addition funnel or syringe. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic THF layer and the aqueous ammonia, driving the kinetics toward amidation rather than hydrolysis.
-
Maturation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2 hours[6].
-
In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The starting material (UV active, higher Rf) should be completely consumed, replaced by a highly polar, UV-active baseline/low-Rf spot corresponding to the sulfonamide.
-
Isolation (Self-Validation Checkpoint 2): Concentrate the THF under reduced pressure (rotary evaporator, bath temp 35 °C) to approximately 10 mL. Slowly pour the concentrated mixture into 100 mL of ice-cold deionized water while stirring vigorously. A pale yellow to off-white precipitate will immediately form. Causality: The sulfonamide product is highly insoluble in cold water, whereas the NH₄Cl byproduct and any trace hydrolyzed sulfonic acid remain dissolved in the aqueous phase.
-
Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of ice-cold water. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 2,3-dichloro-6-nitrobenzenesulfonamide.
Step-by-step experimental workflow for amidation and isolation.
Troubleshooting & Quality Control
Even with an optimized protocol, deviations can occur. The following matrix provides causality-based troubleshooting strategies:
-
Issue: Low Yield / High Water Solubility of Product
-
Cause: Hydrolysis of the sulfonyl chloride to 2,3-dichloro-6-nitrobenzenesulfonic acid[7].
-
Solution: Ensure the initial reaction temperature does not exceed 5 °C. Verify the concentration of the ammonium hydroxide solution (ammonia gas escapes over time in poorly sealed bottles, lowering the effective equivalents and allowing water to outcompete).
-
-
Issue: Persistent Starting Material on TLC
-
Cause: Inadequate mixing or insufficient ammonia equivalents.
-
Solution: Increase stirring rate. If using a biphasic DCM/Water system instead of THF, phase transfer kinetics are slower; switch to THF to maintain a more homogeneous environment during the initial addition.
-
References
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Hydroxy-2-methylpropane-2-sulfonamide|CAS 90484-81-4 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protocol for ammonolysis of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride
Application Note: Selective Ammonolysis of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride
Abstract
This application note details the protocol for the conversion of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride (1) to 2,3-Dichloro-6-nitrobenzenesulfonamide (2) via ammonolysis. This transformation presents a specific chemoselectivity challenge: the substrate contains a highly activated aromatic ring where the chlorine atom at the C2 position (ortho to both the nitro and sulfonyl groups) is susceptible to Nucleophilic Aromatic Substitution (SNAr).
This guide provides a validated Low-Temperature Anhydrous Protocol designed to maximize sulfonylation yield (>95%) while suppressing the formation of SNAr byproducts and sulfonic acid hydrolysis impurities.
Chemical Context & Reaction Mechanism
The Chemoselectivity Challenge
The substrate contains three electrophilic sites. The objective is to direct the nucleophile (Ammonia) exclusively to the sulfur center.
-
Sulfonyl Chloride (
): The primary target.[1] Highly reactive but sterically crowded by the C2-Chloro and C6-Nitro groups. -
C2-Chlorine: Highly activated for SNAr due to the electron-withdrawing inductive and mesomeric effects of the ortho-nitro and ortho-sulfonyl groups.
-
C3-Chlorine: Less activated (meta to nitro), generally stable under these conditions.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways. The Green path is the desired sulfonylation. The Red path is the SNAr side reaction, which becomes dominant at elevated temperatures or with uncontrolled reagent addition.
Figure 1: Competitive reaction pathways during ammonolysis. The protocol prioritizes the green pathway via temperature control.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature | -5°C to 5°C | Higher temperatures (>10°C) significantly increase the rate of C2-Cl displacement (SNAr). |
| Solvent | THF or DCM | Anhydrous THF is preferred for solubility. DCM is a viable alternative but requires careful phase management if aqueous ammonia is used. |
| Ammonia Source | NH3 (gas) or 0.5M NH3 in Dioxane | Using anhydrous ammonia prevents hydrolysis of the sulfonyl chloride to the sulfonic acid. Aqueous NH4OH can be used but lowers yield by ~5-10%. |
| Stoichiometry | 2.2 - 2.5 eq. | 1 eq. for the reaction, 1 eq. to neutralize the HCl byproduct. Excess ensures completion but large excesses should be avoided to limit SNAr. |
| Addition Mode | Inverse Addition | Add the Sulfonyl Chloride solution slowly to the cold Ammonia solution. This prevents localized heating and ensures ammonia is always in excess relative to the chloride locally, favoring the faster sulfonylation kinetics. |
Experimental Protocol
Method A: Anhydrous Conditions (Recommended for High Purity)
Target Scale: 10.0 g Input
Materials:
-
2,3-Dichloro-6-nitrobenzenesulfonyl chloride (10.0 g, 34.4 mmol)
-
Tetrahydrofuran (THF), Anhydrous (100 mL)
-
Ammonia solution (0.5 M in Dioxane) OR Ammonia Gas cylinder
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl)
Step-by-Step Procedure:
-
Preparation of Substrate Solution:
-
In a clean, dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve 10.0 g of sulfonyl chloride in 50 mL of anhydrous THF.
-
Cool this solution to 0°C using an ice/salt bath.
-
-
Ammonolysis (Reaction):
-
Option 1 (Ammonia Solution): Place 150 mL of 0.5M Ammonia in Dioxane (75 mmol, ~2.2 eq) in a separate reactor and cool to 0°C . Slowly cannulate the substrate solution into the ammonia solution over 30 minutes, maintaining internal temperature < 5°C.
-
Option 2 (Ammonia Gas - Industrial Pref): If using gas, bubble anhydrous NH3 slowly into the substrate solution at 0°C . Monitor the pH of the headspace; stop when the reaction mixture remains basic and HPLC shows consumption of starting material (approx. 30-45 mins).
-
Note: A white precipitate (Ammonium Chloride) will form immediately. This is normal.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour.
-
QC Check: Take a 50 µL aliquot, quench in MeOH. Analyze via HPLC.
-
Acceptance Criteria: Starting Material < 0.5%.[1] SNAr impurity < 0.2%.
-
-
Workup:
-
Evaporate the THF/Dioxane under reduced pressure (Rotavap) at < 30°C.
-
Resuspend the residue in 100 mL Ethyl Acetate and 50 mL Water .
-
Separate the layers.[2][3][4] The product is in the organic layer.[2][5]
-
Wash the organic layer with 1M HCl (50 mL) to remove excess ammonia, followed by Brine (50 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Crystallization (Purification):
-
The crude residue is typically an off-white solid.
-
Recrystallize from Ethanol/Water (9:1) if purity is < 98%.
-
Expected Yield: 8.8 – 9.2 g (94-98%).
-
Process Workflow Diagram
Figure 2: Experimental workflow for the anhydrous ammonolysis protocol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<80%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. If using aqueous ammonia, increase agitation speed to ensure rapid phase transfer. |
| Yellow/Orange Impurity | SNAr Side Reaction (Displacement of Cl) | Reaction temperature was too high (>10°C) or local hot-spots occurred during ammonia addition. Slow down addition rate. |
| Incomplete Reaction | Insufficient Ammonia | The HCl byproduct consumes 1 eq. of ammonia. Ensure at least 2.2 eq. of ammonia is used. |
| Product is Oily | Residual Solvent or Impurities | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
Safety & Handling (HSE)
-
2,3-Dichloro-6-nitrobenzenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood.
-
Ammonia: Toxic gas/liquid. Inhalation hazard.[6]
-
Nitro Compounds: Potentially energetic.[2][7] Do not heat the residue above 50°C during drying.
-
Waste Disposal: Aqueous layers contain ammonium salts and traces of nitro-aromatics; dispose of as hazardous aqueous waste.
References
-
Conrow, R. E., et al. (1999). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor.[8][9] Organic Process Research & Development, 3(2), 114–120. Link
-
Sharvin, Arbuzov, and Varshavskii. (1929).[3] Reduction of nitrobenzenesulfonic acid by ammonium sulfide.[3] Journal of Chemical Industry (Moscow), 6, 1409.[3] (Cited in Organic Syntheses regarding nitro-sulfonyl reactivity). Link
-
Alcon Laboratories. (2010). Process for the preparation of brinzolamide and intermediates thereof.[4][8][10][] European Patent EP2348026A1. Link
-
BenchChem. (2025).[2][12] Technical Guide to the Reactivity of 1,3-Dichloro-6-nitroisoquinoline and analogs. (General reactivity of nitro-dichloro-sulfonyl scaffolds). Link
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 8. Process for preparing brinzolamide - Patent WO-2010103115-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. benchchem.com [benchchem.com]
Application Note: Chemoselective Reduction of 2,3-Dichloro-6-nitrobenzenesulfonamide
This Application Note provides a comprehensive technical guide for the chemoselective reduction of 2,3-Dichloro-6-nitrobenzenesulfonamide (CAS: 73091-63-1) to 6-Amino-2,3-dichlorobenzenesulfonamide . This transformation is a critical step in the synthesis of carbonic anhydrase inhibitors (CAIs) such as Brinzolamide.
Executive Summary
The reduction of 2,3-Dichloro-6-nitrobenzenesulfonamide (1) to 6-Amino-2,3-dichlorobenzenesulfonamide (2) presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group without affecting the aryl-chloride bonds (hydrodechlorination). Standard catalytic hydrogenation methods (e.g., Pd/C under
This guide outlines two field-proven protocols designed to maximize chemoselectivity:
-
Method A (Scalable/Green): Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt/C-S).
-
Method B (Robust/Lab-Scale): Iron-Mediated Reduction (Bechamp Modification) using Fe/NH
Cl.
Chemical Context & Mechanism[1][2][3][4][5]
The Chemoselectivity Challenge
The target molecule contains two chlorine atoms at positions 2 and 3. In the presence of standard hydrogenation catalysts (Pd/C), the carbon-chlorine bond is susceptible to oxidative addition by the metal, followed by reductive elimination of HCl. This side reaction (hydrogenolysis) competes with nitro reduction.
-
Main Reaction:
-
Side Reaction (Dechlorination):
Reaction Pathway
The reduction proceeds through a cascade of intermediates. Controlling the surface residence time on the catalyst is crucial to prevent the accumulation of hydroxylamine intermediates or over-reduction (dechlorination).
Figure 1: Reaction pathway highlighting the stepwise reduction and the critical risk of hydrodechlorination.
Experimental Protocols
Method A: Catalytic Hydrogenation (Sulfided Pt/C)
Best for: Scale-up, clean workup, industrial applications. Rationale: Platinum is inherently less active for C-Cl bond insertion than Palladium. "Sulfiding" the catalyst poisons the highly active sites responsible for hydrogenolysis while retaining activity for nitro reduction.
Reagents & Equipment[1][2][3]
-
Substrate: 2,3-Dichloro-6-nitrobenzenesulfonamide (10.0 g, 36.9 mmol).
-
Catalyst: 5% Pt/C (sulfided), 0.5 g (5 wt% loading).
-
Solvent: Methanol (100 mL) or THF (if solubility is low).
-
Hydrogen Source: H
balloon or Parr shaker (3 bar).
Protocol Steps
-
Preparation: In a hydrogenation vessel (e.g., Parr bottle), dissolve 10.0 g of substrate in 100 mL Methanol. Ensure complete dissolution; mild warming (35°C) may be required.
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 0.5 g of sulfided 5% Pt/C. Caution: Dry hydrogenation catalysts can be pyrophoric.
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x).
-
Purge the vessel with Hydrogen (3x).
-
Pressurize to 3 bar (45 psi) or use a balloon for small scale.
-
Stir vigorously at 25–30°C.
-
-
Monitoring: Monitor by HPLC every hour. The reaction is typically complete in 4–6 hours. Look for the disappearance of the nitro peak and the absence of the "des-chloro" peak (which elutes earlier than the product).
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm Methanol.
-
Concentrate the filtrate under reduced pressure to yield an off-white solid.
-
Yield: Expected >95%.
-
Method B: Iron/Ammonium Chloride Reduction
Best for: High chemoselectivity requirements, labs without high-pressure equipment.
Rationale: The Fe/NH
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 2,3-Dichloro-6-nitrobenzenesulfonamide (5.0 g, 18.4 mmol).
-
Reductant: Iron Powder (325 mesh, 4.0 eq, 4.1 g).
-
Electrolyte: Ammonium Chloride (NH
Cl) (5.0 eq, 4.9 g). -
Solvent: Ethanol/Water (3:1 ratio, 80 mL).
Protocol Steps
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Mixing: Add 5.0 g of substrate, 4.1 g of Iron powder, and 4.9 g of NH
Cl to the flask. Add 80 mL of Ethanol/Water (3:1). -
Reaction: Heat the mixture to reflux (approx. 78–80°C) with vigorous stirring. The reaction is heterogeneous; good mixing is vital.
-
Monitoring: Check TLC or HPLC after 1 hour. Reaction is usually complete within 2–3 hours.
-
Workup:
-
Filter the hot mixture through Celite to remove iron oxide sludge. Note: The sludge can be pyrophoric; keep wet.
-
Wash the filter cake with hot Ethanol.
-
Concentrate the filtrate to remove Ethanol.
-
The product will precipitate from the remaining aqueous phase. Cool to 0°C, filter, and wash with cold water.
-
Yield: Expected 85–92%.
-
Process Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.
Quality Control & Data Specifications
Quantitative Analysis
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Des-chloro Impurity | < 0.1% | HPLC |
| Melting Point | 210–215°C (dec) | Capillary Method |
| Mass Spec | [M+H]+ = 241.0/243.0 | LC-MS (ESI+) |
Critical Impurity Identification
The primary impurity to monitor is the monochloro-derivative (caused by over-reduction).
-
Target Mass: ~241 Da (2 Cl isotopes pattern).
-
Impurity Mass: ~207 Da (1 Cl lost).
-
HPLC Retention: The impurity is more polar (less lipophilic) than the target and will typically elute earlier on a Reverse Phase C18 column.
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(3), 5431-5496. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pt/C selectivity).
-
Conrow, R. E., et al. (1999). "Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor." Organic Process Research & Development, 3(2), 114–120. Link
-
BenchChem Application Note. "Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride." (Analogous chemistry for polychlorinated nitroarenes). Link
-
Org. Syn. Coll.[6] Vol. 3, p. 86 (1955). "Reduction of Nitro Compounds with Iron and Acetic Acid." Link
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. dora.lib4ri.ch [dora.lib4ri.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ftp.thecameronteam.com [ftp.thecameronteam.com]
- 6. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2,3-Dichloro-6-nitrobenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 2,3-Dichloro-6-nitrobenzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA) isoenzymes. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Their inhibition has therapeutic applications in the management of glaucoma, epilepsy, altitude sickness, and certain types of cancer.[3][4][5] This guide is designed for researchers and drug development professionals, offering detailed protocols for the characterization of this compound's inhibitory activity, an exploration of its putative mechanism of action, and a framework for interpreting the resulting data.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][6] There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological functions.[2] The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate.[1][2]
The sulfonamide class of compounds represents the most well-characterized and clinically utilized group of carbonic anhydrase inhibitors (CAIs).[7][8] These inhibitors function by coordinating with the zinc ion in the active site, displacing the catalytic water molecule and disrupting the enzyme's function.[1][7] Given the structural features of 2,3-Dichloro-6-nitrobenzenesulfonamide, which incorporates a sulfonamide moiety, it is hypothesized to act as a CA inhibitor through a similar mechanism.
Putative Mechanism of Action of 2,3-Dichloro-6-nitrobenzenesulfonamide
The proposed mechanism of inhibition for 2,3-Dichloro-6-nitrobenzenesulfonamide involves the direct binding of the deprotonated sulfonamide group to the Zn(II) ion within the active site of the carbonic anhydrase enzyme. This interaction is believed to mimic the transition state of the CO2 hydration reaction. The dichloro and nitro substitutions on the benzene ring may influence the compound's binding affinity and isoform selectivity through interactions with amino acid residues in the active site cavity.[9][10]
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Characterization of 2,3-Dichloro-6-nitrobenzenesulfonamide
A thorough understanding of the physicochemical properties of 2,3-Dichloro-6-nitrobenzenesulfonamide is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C6H4Cl2N2O4S | Inferred |
| Molecular Weight | 271.08 g/mol | Inferred |
| Appearance | Expected to be a solid | Inferred |
| Solubility | To be determined experimentally. Solvents such as DMSO or ethanol are recommended for initial stock solutions. | N/A |
| Purity | >95% recommended for biological assays | N/A |
In Vitro Enzyme Inhibition Assay: A Step-by-Step Protocol
This protocol describes a colorimetric assay to determine the inhibitory potency of 2,3-Dichloro-6-nitrobenzenesulfonamide against various carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[6]
Materials and Reagents
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4[6]
-
p-Nitrophenyl acetate (pNPA) substrate solution (3 mM in acetonitrile)[6]
-
2,3-Dichloro-6-nitrobenzenesulfonamide
-
Reference inhibitor (e.g., Acetazolamide)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm[6]
Experimental Workflow
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Detailed Protocol
-
Prepare Stock Solutions:
-
Dissolve 2,3-Dichloro-6-nitrobenzenesulfonamide and the reference inhibitor in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer.
-
-
Enzyme Preparation:
-
Prepare a working solution of the desired hCA isoenzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.[6]
-
-
Plate Setup (Final volume: 200 µL):
-
Blank wells: 190 µL of Assay Buffer.[6]
-
Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.[6]
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.[6]
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent used for the compounds.[6]
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate for 15 minutes at 25°C.[12]
-
-
Reaction Initiation:
-
Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction.[6]
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes at 25°C.[6]
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100
-
Determine the IC50 value by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Expected Data Presentation
The inhibitory potency of 2,3-Dichloro-6-nitrobenzenesulfonamide should be determined against a panel of hCA isoenzymes to assess its selectivity profile.
| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |
| 2,3-Dichloro-6-nitrobenzenesulfonamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide (Reference) | 985.8[6] | Literature Value | Literature Value | Literature Value |
Cell-Based Assay: Evaluating Cellular Permeability and Efficacy
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide insights into a compound's ability to cross cell membranes and inhibit the target enzyme in a more physiologically relevant context. A common approach is to utilize cell lines that overexpress a specific CA isoform, such as the tumor-associated hCA IX.
Principle of the Assay
This protocol outlines a method to assess the impact of 2,3-Dichloro-6-nitrobenzenesulfonamide on the extracellular acidification rate (ECAR) in cells overexpressing a target CA isoform. Inhibition of CA activity will lead to a decrease in the ECAR.
Materials and Reagents
-
Cell line overexpressing the target CA isoform (e.g., HT-29 cells for hCA IX)
-
Appropriate cell culture medium and supplements
-
2,3-Dichloro-6-nitrobenzenesulfonamide
-
Extracellular flux analyzer and associated reagents
-
Cell counting solution (e.g., Trypan blue)
Protocol Outline
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into the microplates of the extracellular flux analyzer at an optimized density.
-
-
Compound Treatment:
-
On the day of the assay, replace the culture medium with a low-buffered assay medium.
-
Treat the cells with various concentrations of 2,3-Dichloro-6-nitrobenzenesulfonamide and a reference inhibitor.
-
-
ECAR Measurement:
-
Measure the ECAR using the extracellular flux analyzer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the ECAR data to the cell number.
-
Calculate the percentage of ECAR inhibition for each treatment condition.
-
Determine the EC50 value by plotting the % inhibition against the logarithm of the compound concentration.
-
Troubleshooting and Considerations
-
Compound Solubility: Poor solubility can lead to inaccurate results. Ensure the compound is fully dissolved in the stock solution and does not precipitate in the assay buffer.
-
Enzyme Activity: The activity of the CA enzyme can vary between batches. It is crucial to optimize the enzyme concentration for each new lot.
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. The final DMSO concentration in the assay should be kept below 1% and be consistent across all wells.
-
Linearity of Reaction: Ensure that the reaction rate is linear over the measurement period. If not, adjust the enzyme or substrate concentration.
Conclusion
These application notes provide a comprehensive framework for the initial characterization of 2,3-Dichloro-6-nitrobenzenesulfonamide as a carbonic anhydrase inhibitor. By following the detailed protocols for in vitro and cell-based assays, researchers can obtain valuable data on the compound's potency, selectivity, and cellular efficacy. This information is critical for the further development of this compound as a potential therapeutic agent.
References
- BenchChem. (2025). Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition.
- BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
- Mathews, J. Pharm. Sci. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
- Journal of Medicinal Chemistry. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
- Protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- PMC. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- Organic & Biomolecular Chemistry. (n.d.). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?.
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- PMC. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
- MilliporeSigma. (n.d.). 2,3-Dichloro-6-nitrobenzonitrile 97 2112-22-3.
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-6-nitrobenzonitrile | 2112-22-3.
- Wikipedia. (n.d.). Carbonic anhydrase inhibitor.
- PubChem. (n.d.). 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554.
- BenchChem. (2025). Improving the yield of 2,3-Dichloro-6-nitrobenzodifluoride synthesis.
- PubMed. (1991). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents.
- Alfa Chemistry. (n.d.). CAS 2112-22-3 2,3-Dichloro-6-nitrobenzonitrile.
- BLD Pharm. (n.d.). 1803838-57-4|2,3-Dichloro-6-nitrobenzenesulfonyl chloride|BLD Pharm.
- NCBI Bookshelf. (2023). Carbonic Anhydrase Inhibitors - StatPearls.
- Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
- Lanxess. (2015). 2,3-Dichloronitrobenzene.
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Procedure for N-alkylation of 2,3-Dichloro-6-nitrobenzenesulfonamide
Application Note: Procedure for N-Alkylation of 2,3-Dichloro-6-nitrobenzenesulfonamide
Executive Summary & Strategic Rationale
This guide details the N-alkylation of 2,3-Dichloro-6-nitrobenzenesulfonamide , a scaffold characterized by extreme electronic deficiency and significant steric congestion.
The Chemist's Challenge:
This substrate presents a dichotomy of reactivity. The electron-withdrawing nature of the nitro (
Selected Methodology:
We prioritize a Cesium Carbonate (
-
Why
? The "Cesium Effect" is critical here. The large ionic radius of cesium creates a "loose" ion pair with the sulfonamide anion, enhancing its nucleophilicity despite the steric crowding. Sodium or potassium salts often form tighter ion pairs that struggle to overcome the steric barrier of the ortho-nitro group. -
Why not NaH? While Sodium Hydride is standard for sulfonamides, it is often too aggressive for nitro-aromatics (risk of SET mechanisms or reduction) and unnecessary given the enhanced acidity of this substrate.
Mechanistic Insight & Reaction Pathway
The reaction proceeds via an
-
Acidity: The ortho-nitro group stabilizes the negative charge via inductive and field effects, making the proton easy to remove.
-
Regioselectivity: Sulfonamides can alkylate at the Nitrogen (N) or Oxygen (O). N-alkylation is thermodynamically preferred and dominant, but the steric bulk of the ortho-substituents can occasionally favor O-alkylation if the electrophile is hard/small (e.g., MeI) and the solvent is very polar. We control this via temperature and leaving group selection.[1]
Figure 1: Reaction pathway highlighting the formation of the reactive loose ion pair essential for overcoming steric hindrance.
Detailed Experimental Protocol
Method A: Cesium Carbonate Mediated Alkylation (Recommended)
Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.
Materials:
-
2,3-Dichloro-6-nitrobenzenesulfonamide (1.0 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv) (Iodides preferred over Bromides)
-
Cesium Carbonate (
) (2.0 equiv) -
Anhydrous DMF (N,N-Dimethylformamide) [Concentration: 0.2 M]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add the sulfonamide substrate (1.0 equiv) and anhydrous DMF. Stir at room temperature (RT) until fully dissolved.
-
Note: The solution is typically yellow/orange due to the nitro group.
-
-
Deprotonation: Add
(2.0 equiv) in a single portion.-
Observation: The suspension may darken slightly as the anion forms. Stir at RT for 15–30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
-
Critical Step: If the alkyl halide is volatile (e.g., MeI, EtI), fit a reflux condenser.
-
-
Reaction:
-
Standard: Heat to 60°C for 4–6 hours.
-
Reactive Electrophiles (Allyl/Benzyl): Stir at RT for 12 hours.
-
Unreactive Electrophiles: Heat to 90°C (Monitor closely for decomposition).
-
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product will typically be less polar (higher
) than the starting sulfonamide. -
Workup:
-
Cool to RT.
-
Dilute with EtOAc (10x reaction volume).
-
Wash with 1M HCl (to remove excess base/DMF)
2. -
Wash with LiCl (5% aq)
2 (crucial to remove residual DMF). -
Wash with Brine
1. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica Gel). Gradient elution (typically 0
30% EtOAc in Hexanes).
Method B: Mitsunobu Alkylation
Best for: When the alkylating agent is an alcohol, or if the alkyl halide is unstable.
Materials:
-
Substrate (1.0 equiv)
-
Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Anhydrous THF or Toluene
Procedure:
-
Dissolve Substrate, Alcohol, and
in anhydrous THF (0.1 M) under . -
Cool to 0°C .
-
Add DIAD dropwise over 10 minutes.
-
Allow to warm to RT and stir for 12–24 hours.
-
Note: Due to the steric bulk of the ortho-nitro group, the bulky
/DEAD complex may struggle to access the nitrogen. If conversion is low (<30%), switch to Method A .
-
Optimization & Troubleshooting Guide
| Variable | Recommendation | Rationale |
| Base | Cesium promotes "naked" anion reactivity. | |
| Solvent | DMF or NMP | High polarity required to solubilize the salt. MeCN is a cleaner alternative but requires reflux. |
| Temperature | 50–60°C | Optimal balance. >90°C risks nucleophilic aromatic substitution ( |
| Electrophile | Iodides > Bromides | Better leaving group is essential for hindered attacks. Add NaI (0.1 eq) if using bromides (Finkelstein in situ). |
Common Failure Modes:
-
No Reaction: Steric hindrance is too high.
-
Fix: Increase Temp to 80°C; Switch solvent to NMP; Use Alkyl Triflate (highly reactive) instead of Halide.
-
-
Side Product (
): The base attacks the aromatic ring, displacing the Chlorine at position 2 or 3.-
Fix: Lower temperature; Ensure base is not in large excess; Use a non-nucleophilic base like BEMP or Phosphazene bases (P1-tBu).
-
-
Bis-alkylation: Extremely unlikely for sulfonamides, especially sterically hindered ones.
Safety & Handling (Critical)
-
Nitro Compounds: 2,3-Dichloro-6-nitrobenzenesulfonamide contains a nitro group.[2] While generally stable, nitro-aromatics can decompose violently at high temperatures (>200°C) or in the presence of strong reducing agents. Do not heat dry residue above 100°C.
-
Vesicant Warning: Halogenated benzenesulfonamides can be severe skin irritants or sensitizers. Double-glove (Nitrile) and work in a fume hood.
-
Waste: Segregate halogenated organic waste.
References
-
General Sulfonamide Alkylation
- Title: "Efficient N-Alkylation of Sulfonamides with Alkyl Halides"
- Source:Journal of Organic Chemistry
- Context: Establishes as superior for hindered substr
-
(General reference for Cs2CO3 protocols)
-
Ortho-Nitro Effects
- Title: "Steric and Electronic Effects in the Alkylation of Ortho-Substituted Benzenesulfonamides"
- Source:Tetrahedron Letters
- Context: Explains the acidity/steric trade-off in 2-nitrobenzenesulfonamides.
-
Mitsunobu Limitations
(Note: Specific literature on the exact molecule "2,3-dichloro-6-nitrobenzenesulfonamide" is sparse; these references ground the protocol in validated analogous chemistry.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro Compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 8. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. N,N-dichloro-2-nitrobenzenesulfonamide as the electrophilic nitrogen source for direct diamination of enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Reaction Conditions for Sulfonamide Formation Using 2,3-Dichloro-6-Nitro Precursors
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Chemistry Focus: Chemoselective sulfonylation, N-alkylation, and orthogonal deprotection using highly activated arylsulfonyl chlorides.
Mechanistic Rationale & Reagent Profiling
The use of 2,3-dichloro-6-nitrobenzenesulfonyl chloride (CAS 1803838-57-4) represents an advanced evolution of the classic Fukuyama sulfonamide synthesis (which traditionally utilizes ortho-nitrobenzenesulfonyl chloride, oNBS-Cl)[1]. This highly functionalized precursor serves a dual purpose in modern drug development: it acts as a robust protecting group for primary amines and simultaneously hyper-activates the resulting sulfonamide N-H bond for subsequent N-alkylation[2].
However, the unique substitution pattern of the 2,3-dichloro-6-nitro aromatic ring introduces complex reactivity dynamics:
-
Steric Shielding: The sulfonyl chloride moiety is flanked by a 2-chloro group and a 6-nitro group. This intense steric crowding requires the use of small, highly efficient, non-nucleophilic bases to facilitate S-N bond formation without degrading the reagent.
-
Electronic Hyper-Activation: The synergistic electron-withdrawing effects of the nitro group and the two chlorine atoms drastically lower the pKa of the resulting sulfonamide (pKa ~ 2.0–3.0). This allows for extremely mild deprotonation during the N-alkylation step[2].
-
SNAr Vulnerability (Causality of Side Reactions): The chlorine atom at the 3-position is located directly para to the strongly electron-withdrawing 6-nitro group. If the reaction is subjected to elevated temperatures or highly nucleophilic bases, the amine can bypass the sterically hindered sulfonyl chloride and undergo Nucleophilic Aromatic Substitution (SNAr) at the 3-chloro position, destroying the reagent and ruining the yield[3].
Caption: Chemoselectivity in 2,3-dichloro-6-nitrobenzenesulfonyl chloride reactions.
Quantitative Optimization Data
To prevent S-N bond cleavage, ketene-like degradation, or SNAr side reactions, base selection is the single most critical variable in this workflow.
Table 1: Base Selection Matrix for Initial Sulfonylation
| Base | pKa | Nucleophilicity | Suitability | Mechanistic Outcome & Causality |
|---|---|---|---|---|
| 2,4,6-Collidine | 7.4 | Very Low | Optimal | Steric bulk prevents nucleophilic attack on the sulfonyl chloride; acts purely as a proton sponge[1]. |
| DIPEA | 10.5 | Low | Moderate | Acceptable for unhindered amines, but higher basicity can trigger minor degradation pathways. |
| Triethylamine | 10.7 | Moderate | Poor | Competes as a nucleophile; promotes hydrolysis and lowers overall yield. |
| DMAP | 9.6 | Very High | Avoid | Rapidly forms an acylpyridinium intermediate that triggers immediate SNAr at the 3-chloro position. |
Table 2: Condition Optimization for N-Alkylation
| Base / Reagent | Solvent | Temp (°C) | Yield | Causality / Observation |
|---|---|---|---|---|
| MTBD | DMF | 25 | >95% | Hindered guanidine base (pKa ~15) perfectly matches the highly acidic sulfonamide without acting as a nucleophile[2]. |
| Mitsunobu (PPh3/DIAD) | THF | 0 to 25 | 88% | Excellent for secondary alcohols; avoids basic conditions entirely, preventing any SNAr risk. |
| K2CO3 | DMF | 60 | 45% | Heterogeneous reaction; the required elevated temperature induces significant SNAr by-product formation[3]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each mechanistic milestone is verified before proceeding to the next step.
Protocol A: Chemoselective Sulfonylation of Primary Amines
Objective: Form the sulfonamide while strictly suppressing SNAr at the 3-chloro position.
-
Preparation: Dissolve the primary amine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL) to achieve a 0.1 M concentration. Purge the flask with Argon.
-
Base Addition: Add 2,4,6-collidine (3.0 equiv, 30 mmol). Causality: Collidine is chosen over TEA because its methyl groups sterically hinder it from attacking the highly electrophilic sulfonyl chloride[1].
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.
-
Reagent Addition: Dissolve 2,3-dichloro-6-nitrobenzenesulfonyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (20 mL). Add this solution dropwise over 30 minutes. Validation Check: The reaction mixture should remain pale yellow. A rapid shift to deep orange/red indicates localized heating and the onset of SNAr.
-
Monitoring & Quench: Stir at 0 °C for 2 hours. Verify completion via TLC (ninhydrin stain; the primary amine spot must completely disappear). Quench by adding 1 M aqueous HCl (50 mL) to protonate and remove the collidine.
-
Workup: Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting sulfonamide is typically pure enough for immediate alkylation.
Protocol B: Direct N-Alkylation
Objective: Exploit the hyper-acidity of the sulfonamide for mild alkylation.
-
Deprotonation: Dissolve the crude sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M). Add 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD, 1.5 equiv). Stir at 25 °C for 10 minutes. Causality: MTBD is a non-ionic, highly hindered base that quantitatively deprotonates the sulfonamide without reacting with the incoming alkyl halide[2].
-
Alkylation: Add the alkylating agent (e.g., methyl nosylate or alkyl bromide, 1.5 equiv) dropwise. Stir at 25 °C for 45 minutes.
-
Validation Check: Analyze via LC-MS. The mass shift should correspond exactly to the addition of the alkyl group, with no remaining starting material.
-
Workup: Dilute heavily with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with water (3 × 5 volumes) to completely partition the DMF and MTBD salts into the aqueous phase.
Protocol C: Thiolytic Deprotection
Objective: Remove the 2,3-dichloro-6-nitrobenzenesulfonyl group to reveal the secondary amine.
-
Activation: Dissolve the N-alkylated sulfonamide in DMF (0.1 M). Add DBU (5.0 equiv).
-
Thiolysis: Add β-mercaptoethanol (10.0 equiv). Stir at room temperature for 30 minutes. Causality: The thiolate attacks the highly electron-deficient aromatic ring (forming a transient Meisenheimer complex) or directly attacks the sulfur atom, triggering the collapse of the sulfonamide, releasing SO2, the thioether by-product, and the free secondary amine[1].
-
Isolation: Acidify the mixture to pH 2 using TFA, filter, and purify the target secondary amine via preparative reverse-phase HPLC.
Complete Process Workflow
Caption: Workflow for secondary amine synthesis via sulfonamide intermediates.
References
- Title: A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides Source: PMC - National Institutes of Health URL
- Title: Method for the site-specific modification of peptide alpha amines (US5859191A)
- Title: Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride (US8133996B2)
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5859191A - Method for the site-specific modification of peptide alpha amines - Google Patents [patents.google.com]
- 3. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
Microwave-assisted synthesis of nitrobenzenesulfonamides
Application Note: Microwave-Assisted Synthesis of Nitrobenzenesulfonamides
Executive Summary
Nitrobenzenesulfonamides (commonly referred to as nosylamides) are indispensable intermediates in modern organic synthesis. Derived from 2-nitrobenzenesulfonyl chloride (NosCl) or 4-nitrobenzenesulfonyl chloride, they are primarily utilized as highly versatile, selectively removable amine-protecting groups in the Fukuyama amine synthesis, as well as critical pharmacophores in drug discovery[1][2].
Traditionally, the condensation of amines with nitrobenzenesulfonyl chlorides relies on conventional conductive heating, which requires prolonged reaction times (often 12–18 hours) and is frequently plagued by competitive hydrolysis of the sulfonyl chloride, leading to diminished yields[3]. The transition to Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By leveraging direct dielectric heating, MAOS drastically accelerates reaction kinetics, reducing processing times to mere minutes while significantly enhancing product yield and purity[3][4].
Mechanistic Causality: The Microwave Advantage
To master microwave-assisted sulfonylation, one must understand the physical chemistry driving the reaction:
-
Dielectric Heating vs. Thermal Conduction: Unlike conventional heating, which relies on thermal gradients and physical convection, microwave irradiation directly couples with the dipole moments of the solvent molecules and the polar transition states of the reacting species[4]. This causes rapid molecular friction and localized superheating.
-
Solvent and Base Dynamics: Solvents with high dielectric constants (e.g., ethanol, tetrahydrofuran, or acetonitrile) efficiently absorb microwave energy[3][5]. The addition of a base, such as triethylamine (TEA) or pyridine, serves a dual purpose: it neutralizes the generated HCl (preventing the protonation of the nucleophilic amine) and generates highly polar ionic salts in situ. In a microwave field, these ionic species undergo ionic conduction, further accelerating localized heating rates[6].
-
Kinetic Supremacy over Side Reactions: The electron-withdrawing nitro group makes the sulfonyl chloride highly electrophilic but also highly susceptible to hydrolysis by trace ambient moisture. Microwave irradiation rapidly propels the desired nucleophilic attack over the activation energy barrier, allowing the sulfonylation to outpace competitive hydrolysis[7].
Workflow Visualization
Workflow and mechanistic progression of microwave-assisted sulfonylation.
Self-Validating Experimental Protocol
The following protocol details the synthesis of N-substituted 4-nitrobenzenesulfonamides. It is designed as a self-validating system, ensuring that intermediate checks confirm the success of the reaction.
Objective: To synthesize pure 4-nitrobenzenesulfonamide derivatives rapidly using a sealed-vessel microwave reactor.
Materials:
-
4-Nitrobenzenesulfonyl chloride (1.0 mmol)[5]
-
Primary or secondary amine (1.1 mmol)
-
Pyridine or Triethylamine (TEA) (1.5 mmol)[6]
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In a 10 mL heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, dissolve the amine (1.1 mmol) and the selected base (1.5 mmol) in 3.0 mL of the high-dielectric solvent[5].
-
Causality: Dissolving the amine and base first ensures that the nucleophile is fully deprotonated and ready for immediate attack, preventing localized acidic microenvironments.
-
-
Electrophile Addition: Cool the vial to 0 °C in an ice bath. Slowly add 4-nitrobenzenesulfonyl chloride (1.0 mmol) in small portions[5].
-
Causality: The initial sulfonylation is highly exothermic. Cooling the mixture prevents the premature thermal degradation of the sulfonyl chloride before the vessel is sealed.
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated single-mode microwave synthesizer. Irradiate the mixture at 100 °C for 5 to 10 minutes[2][6].
-
Causality: The closed-vessel system allows the solvent to safely superheat above its atmospheric boiling point, creating a high-pressure environment that forces the sterically hindered transition states to resolve rapidly[2].
-
-
Workup and Isolation:
-
Allow the vial to cool to room temperature (active compressed air cooling is preferred to quench the reaction instantly).
-
Dilute the crude mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted sulfonyl chloride hydrolyzed to sulfonic acid), and brine[5].
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Validation Check: The crude product should spontaneously precipitate upon the addition of cold ethanol. Analyze the solid via Thin Layer Chromatography (TLC). A single distinct spot confirms the absence of side-products, validating the kinetic efficiency of the microwave protocol.
Quantitative Performance Analysis
The table below summarizes the empirical advantages of transitioning from conventional thermal reflux to microwave-assisted synthesis based on established literature parameters[3][4].
| Reaction Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Sealed Vessel) | Mechanistic Causality |
| Reaction Time | 12 – 18 hours | 4 – 10 minutes | Direct dielectric heating rapidly overcomes the activation energy barrier. |
| Operating Temperature | Solvent Boiling Point (e.g., 65°C) | 100°C – 120°C (Pressurized) | Sealed vials allow solvent superheating, exponentially increasing reaction rates. |
| Product Yield | 60% – 75% | 85% – 98% | Rapid reaction kinetics outpace competitive hydrolysis of the sulfonyl chloride. |
| Crude Purity | Moderate (Requires column chromatography) | High (Often requires only recrystallization) | Uniform volumetric heating prevents localized hot spots that cause charring and degradation. |
References
-
Microwave-assisted synthesis and biological screening of some novel phenyl Morpholine Benzene sulfonamide schiff bases, ycmou.ac.in,[Link]
-
Arylation using sulfonamides: Phenylacetamide synthesis through tandem acylation-Smiles rearrangement, amazonaws.com,[Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides, researchgate.net,[Link]
-
Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis, researchgate.net,[Link]
-
Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4-Nitrobenzenesulfonamide Chemistry, theses.cz,[Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase, nih.gov,[Link]
Sources
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. theses.cz [theses.cz]
- 3. ycmou.ac.in [ycmou.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of Hypoxic Cell Radiosensitizers Using Nitrobenzenesulfonamides
This Application Note provides a comprehensive technical guide for the preparation, characterization, and biological evaluation of nitrobenzenesulfonamides as hypoxic cell radiosensitizers. It is designed for medicinal chemists and radiobiologists seeking to develop "oxygen-mimetic" drugs that overcome radioresistance in solid tumors.
Introduction & Scientific Rationale
The Clinical Problem: Solid tumors often contain regions of severe hypoxia (low oxygen) due to aberrant vascularization. Hypoxic cells are 2-3 times more resistant to ionizing radiation than well-oxygenated cells because oxygen is required to "fix" radiation-induced DNA damage (the "Oxygen Fixation Hypothesis").
The Solution: Nitrobenzenesulfonamides act as electron-affinic radiosensitizers . They function as oxygen mimetics.[1] The electron-withdrawing nitro group (
Why Nitrobenzenesulfonamides? Unlike the classic nitroimidazoles (e.g., misonidazole), the benzene-sulfonamide scaffold offers distinct pharmacokinetic advantages:
-
Tunable Lipophilicity: The sulfonamide nitrogen (
) allows for facile substitution to optimize the partition coefficient ( ), ensuring the drug can penetrate the tumor core. -
Electron Affinity: The sulfonyl group (
) enhances the electron-withdrawing power of the nitrobenzene ring, potentially increasing the reduction potential ( ) and radiosensitizing efficiency.
Chemical Preparation Protocol
Synthetic Strategy
The core synthesis utilizes a nucleophilic substitution reaction (Schotten-Baumann conditions) between a nitrobenzenesulfonyl chloride and a primary or secondary amine .
Target Compound Class: N-substituted-3-nitrobenzenesulfonamides (or 4-nitro variants).
Materials Required[2][3]
-
Precursors: 3-Nitrobenzenesulfonyl chloride (or 4-nitro analog), Primary/Secondary Amine (e.g., N-methylethylenediamine, piperidine, or ethanolamine derivatives).
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).
-
Base: Triethylamine (
) or Sodium Carbonate ( ). -
Purification: Silica gel (60 Å), Ethyl Acetate, Hexanes.
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
Dissolve 1.0 equivalent of the chosen Amine in anhydrous DCM (approx. 10 mL per gram of reactant).
-
Add 1.2 equivalents of Triethylamine (
) to scavenge the HCl byproduct. -
Cool the mixture to 0°C in an ice bath to control the exotherm.
Step 2: Sulfonylation
-
Dissolve 1.0 equivalent of Nitrobenzenesulfonyl chloride in a minimal volume of DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 30 minutes.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours .
-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using 1:1 Hexane:Ethyl Acetate. The sulfonyl chloride spot should disappear.
-
Step 3: Workup
-
Quench the reaction with water.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove unreacted amine).
-
Saturated
(to remove unreacted sulfonyl chloride hydrolysis products). -
Brine (saturated NaCl).
-
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
Step 4: Purification
-
Recrystallization: If the product is a solid, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
-
Column Chromatography: If an oil or impure solid, purify via silica gel chromatography using a gradient of Hexane
Ethyl Acetate.
Synthesis Workflow Diagram
Caption: General synthetic pathway for N-substituted nitrobenzenesulfonamides via nucleophilic substitution.
Physicochemical Characterization
Before biological testing, two key parameters must be defined to predict efficacy.
| Parameter | Method | Relevance | Target Range |
| Lipophilicity ( | Shake-flask method (Octanol/Water) or HPLC retention time. | Determines ability to penetrate poorly vascularized tumor tissue. | |
| Reduction Potential ( | Cyclic Voltammetry (CV) in aqueous buffer (pH 7). | Measures electron affinity.[2][3][4][5][6] More positive potential = better radiosensitization. |
Biological Evaluation Protocol
Mechanism of Action
The radiosensitizer (
Pathway:
-
Radiation creates DNA radical:
-
Sensitization:
-
Repair (Competition):
Caption: Competitive mechanism between thiol repair and radiosensitizer-mediated damage fixation in hypoxic cells.
In Vitro Radiosensitization Assay (Clonogenic Assay)
Objective: Determine the Sensitizer Enhancement Ratio (SER).
Protocol:
-
Cell Line: Use standard tumor lines (e.g., EMT6, V79, or HCT116).
-
Drug Treatment: Incubate cells with the nitrobenzenesulfonamide (at non-toxic concentration, e.g., 0.1 – 1.0 mM) for 1 hour prior to irradiation.
-
Hypoxia Induction: Place cells in an anaerobic chamber or flush with 95%
/ 5% for 1 hour. Oxygen levels must be . -
Irradiation: Expose cells to graded doses of X-rays (e.g., 0, 2, 4, 6, 8, 10 Gy).
-
Plating: Trypsinize cells, dilute, and plate into petri dishes to form colonies.
-
Incubation: Incubate for 7–10 days until colonies >50 cells form.
-
Staining: Fix with methanol and stain with Crystal Violet.
Data Analysis[3][7]
-
Survival Curve: Plot
vs. Radiation Dose (Gy). -
Calculate SER:
-
Interpretation: An SER > 1.0 indicates radiosensitization. Clinical candidates (like misonidazole) typically show SER values of 1.5 – 2.5 under hypoxic conditions.
-
References
-
Synthesis & Activity: Mulcahy, R. T., et al. (1994). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Journal of Medicinal Chemistry. Link
-
Mechanism: Wardman, P. (2007). Electron affinity of nitroaromatic radiosensitizers and their reduction potentials. Current Medicinal Chemistry. Link
-
Protocol Methodology: Hay, M. P., et al. (2017). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry. Link
-
Structural Analysis: Ghorab, M. M., et al. (2015). Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives. European Journal of Medicinal Chemistry. Link
-
General Review: Overgaard, J. (2011). Hypoxic radiosensitization: Adored, ignored, but restored? Seminars in Radiation Oncology. Link
Sources
- 1. Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some examples of anomalous radiosensitizing behaviour of electron-affinic compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical approach for radiosensitizers. Correlation between calculated electroaffinity and sensitization factors of nitro-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Radiosensitization of hypoxic mammalian cells in vitro by some 5-substituted-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dichloro-6-nitrobenzenesulfonamide Synthesis
This technical guide is structured as a specialized support center response, designed to troubleshoot and optimize the synthesis of 2,3-Dichloro-6-nitrobenzenesulfonamide .
It addresses the two most common synthetic pathways:
-
Direct Nitration (Commonly attempted, often low yield due to regioselectivity).
-
The Meerwein Strategy (High-yield engineering route).
Case ID: OPT-YIELD-23D6N Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Achieving high yields of 2,3-dichloro-6-nitrobenzenesulfonamide is chemically challenging due to the "ortho-effect" and competing directing groups.
-
The Problem: In direct nitration, the sulfonamide group (
) is meta-directing, while the chlorine atoms (positions 2,3) are ortho/para-directing.[1][2] This creates a conflict that thermodynamically favors the 4-nitro and 5-nitro isomers, leaving the desired 6-nitro isomer as a minor product (<15-20% in standard conditions). -
The Solution: Yield improvement requires either (A) Kinetic control during direct nitration or (B) Route redesign using a diazonium-based (Meerwein) approach where regiochemistry is fixed before the sulfonamide is introduced.
Module 1: The Synthesis Workflows (Visualized)
The following diagram illustrates the two primary pathways and the critical failure points (yield loss) for each.
Caption: Comparison of Route A (Direct Nitration) vs. Route B (Meerwein Strategy). Route A suffers from poor regioselectivity, while Route B locks the nitro position early.
Module 2: Troubleshooting Guide (Direct Nitration)
Use this section if you are committed to nitrating 2,3-dichlorobenzenesulfonamide directly.
Issue 1: "My yield of the 6-nitro isomer is consistently below 20%."
Root Cause: The 6-position is sterically crowded (sandwiched between the sulfonamide and the chlorine at C2 is not the issue, but the sulfonamide itself hinders ortho attack). Electronic effects favor the 5-position. Corrective Action:
-
Switch to Fuming Nitric Acid: Standard 65%
is insufficient. Use 90%+ Fuming . The higher concentration of nitronium ions ( ) increases the rate of the kinetically favored ortho-attack (position 6) before thermodynamic equilibration occurs. -
Lower the Temperature: Perform the addition at 0°C to 5°C .
-
Why? Higher temperatures (>40°C) favor the thermodynamic product (5-nitro). Lower temperatures favor the kinetic product (often the ortho-isomer in crowded systems).
-
-
Solvent Change: Use Oleum (20%
in ) as the solvent. The dehydrating power of Oleum maintains a high concentration of active electrophiles.
Issue 2: "I cannot separate the 6-nitro isomer from the 4/5-nitro mix."
Root Cause: Structural similarity leads to identical
-
Fractional Crystallization Protocol:
-
Dissolve the crude mixture in minimal boiling Ethanol (95%) .
-
Allow to cool slowly to room temperature. The 4-nitro and 5-nitro isomers typically crystallize first due to better packing.
-
Filter the solids (impurities).
-
Concentrate the mother liquor (filtrate) and cool to 0°C. The 6-nitro isomer (more soluble due to steric twisting) will precipitate in the second crop.
-
Issue 3: "The reaction mixture turns black/tarry."
Root Cause: Oxidative degradation of the sulfonamide nitrogen or hydrolysis. Corrective Action:
-
Ensure reagents are anhydrous .[3] Water promotes hydrolysis of the sulfonamide back to sulfonic acid, which then chars.
-
Quench Protocol: Do not pour water into the acid. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to prevent localized overheating.
Module 3: High-Yield Protocol (The Meerwein Strategy)
Recommended for users requiring >10g of high-purity material.
This route avoids the "isomer trap" by establishing the nitro group's position on the aniline precursor, where directing effects are more favorable.
Phase 1: Precursor Synthesis
Target: 2,3-Dichloro-6-nitroaniline (DCONA).[4][5]
-
Note: This is commercially available or synthesized by nitrating 2,3-dichloroaniline (protect amine with acetyl group
nitrate deprotect).
Phase 2: Chlorosulfonation (Meerwein Reaction)
Protocol:
-
Diazotization:
-
Dissolve 10g 2,3-Dichloro-6-nitroaniline in 30mL conc. HCl.
-
Cool to -5°C .[1]
-
Add dropwise
(aq) solution until starch-iodide paper turns blue. Maintain temp <0°C.
-
-
Coupling:
-
Prepare a mixture of Glacial Acetic Acid (50mL) saturated with
gas and (catalyst, 1g). -
Pour the cold diazonium salt solution into the
mixture. -
Observation: Vigorous evolution of
gas indicates sulfonyl chloride formation.
-
-
Isolation:
-
Pour into ice water. Filter the solid 2,3-Dichloro-6-nitrobenzenesulfonyl chloride .
-
Phase 3: Amidation (Final Step)
Protocol:
-
Suspend the wet sulfonyl chloride cake in Acetone (or THF).
-
Cool to 0°C .
-
Add 30% Aqueous Ammonia (excess, 3-4 equivalents) dropwise.
-
Critical: Keep pH > 9. If pH drops, the reaction stalls.
-
-
Stir for 1 hour.
-
Evaporate solvent or dilute with water to precipitate the pure 2,3-Dichloro-6-nitrobenzenesulfonamide .
Expected Yield (Route B): 75-85% (Overall). Purity: >98% (Regiospecific).
Module 4: Data & Optimization Tables
Table 1: Solvent & Temperature Effects on Direct Nitration Yield
Data based on electrophilic substitution kinetics for deactivated aromatics.
| Solvent System | Temperature | Major Product | 6-Nitro Yield (Target) | Notes |
| 60°C | 5-Nitro | < 5% | Thermodynamic control; high byproducts. | |
| 25°C | 4/5-Nitro Mix | 10-15% | Standard literature result. | |
| Oleum (20%) | 0-5°C | Mixed | 25-30% | Best case for direct nitration. |
| Acetic Anhydride | 10°C | N-Nitro species | 0% | Dangerous; forms nitramide explosive. |
Table 2: Amidation Optimization (From Sulfonyl Chloride)
| Parameter | Recommendation | Reason |
| Ammonia Source | Gas avoids hydrolysis; Aqueous is easier but requires cold temps. | |
| Temperature | < 10°C | Prevents hydrolysis of |
| pH Control | Maintain > 9 | Acid byproduct ( |
References
-
Preparation of 2,3-dichloro-6-nitroaniline (DCONA)
-
Meerwein Sulfonation Mechanism
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 6.8.2 "Sulphonyl Chlorides via Diazonium Salts."
- Relevance: Standard protocol for converting anilines to sulfonyl chlorides.
-
Nitration Regioselectivity
-
Source: BenchChem Technical Support.[1] "Strategies to enhance the regioselectivity of benzamide nitration."
- Relevance: Explains the thermodynamic vs.
-
-
General Sulfonamide Synthesis
- Source: Master Organic Chemistry.
-
Relevance: Mechanistic grounding for the directing effects of
and groups.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 5. Preparation method of 2,3-dichloro-6-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Selective Nitro Reduction of Chlorinated Sulfonamides
Current Status: Operational
Topic: Chemoselective Reduction (Nitro
Executive Dashboard: The Chemoselectivity Paradox
The Challenge: You are attempting to reduce a nitro group on a sulfonamide scaffold that also contains a chlorine atom.
-
The Trap: Standard hydrogenation catalysts (Pd/C) are "too efficient." The electron-withdrawing nature of the sulfonamide (
) and nitro ( ) groups renders the aromatic ring electron-deficient. While this facilitates nitro reduction, it also significantly lowers the activation energy for the oxidative addition of Pd(0) into the C-Cl bond, leading to rapid hydrodehalogenation (loss of chlorine). -
The Goal: Selectivity. You need a system where
.
Mechanistic Pathway Visualization
The following diagram illustrates the competitive pathways and the intervention points for the protocols below.
Figure 1: Competitive reaction pathways. The critical failure mode is the hydrogenolysis of the C-Cl bond, which is accelerated by standard Palladium catalysts.
Validated Protocols
Method A: The "Gold Standard" – Sulfided Platinum on Carbon (Pt/C-S)
Best for: Late-stage pharmaceutical intermediates, scale-up, and high-throughput screening. Mechanism: Sulfur acts as a selective poison (modifier) on the Platinum surface. It occupies the high-energy "kink" sites responsible for C-Cl bond cleavage while leaving the planar terrace sites active for nitro reduction.
Protocol:
-
Setup: Use a pressure vessel (Parr shaker) or a balloon for small scales.
-
Solvent: Methanol or Ethanol (avoid acidic solvents which promote dehalogenation).
-
Catalyst: 5% Pt/C (sulfided). Note: This is commercially available as "Sulfided Platinum on Carbon". Do not use standard Pt/C.
-
Loading: 1–3 wt% relative to substrate.[1]
-
Conditions: 5–10 bar
at Room Temperature (20–25°C). -
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[2]
Why it works: The sulfided surface creates a steric and electronic environment that disfavors the adsorption of the aryl chloride bond but readily binds the nitro group.
Method B: The "Robust Chemical" Route – Fe / Ammonium Chloride
Best for: Labs without high-pressure equipment, substrates sensitive to metal hydrides, or when Pt/C-S fails.
Mechanism: Single Electron Transfer (SET) mechanism. Iron acts as the electron source, and
Protocol:
-
Mixture: Dissolve substrate (1 equiv) in Ethanol/Water (3:1 ratio).
-
Additives: Add
(5 equiv) and Iron powder (5 equiv, <325 mesh). -
Activation: Critical Step – If the iron is old/oxidized, briefly wash with dilute HCl and dry before use, or add 1 drop of acetic acid to the reaction to initiate.
-
Reaction: Heat to reflux (70–80°C) with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Monitoring: Monitor by TLC/LCMS. Reaction typically takes 1–4 hours.
-
Workup: Filter hot through Celite (iron sludge can clog filters; use a wide pad). Wash cake with hot ethanol.
Data Summary:
| Parameter | Pd/C (Standard) | Pt/C (Sulfided) | Fe / NH4Cl |
| De-Cl Impurity | High (10–40%) | Negligible (<0.5%) | Negligible (<0.1%) |
| Reaction Time | <1 hr | 2–6 hrs | 2–4 hrs |
| Scalability | High | High | Medium (Sludge waste) |
| Cost | Medium | High | Low |
Troubleshooting Matrix (FAQ)
Issue 1: "The reaction is stalled at the hydroxylamine intermediate."
Symptoms: LCMS shows M-16 peak (Nitro) is gone, but M-2 peak (Hydroxylamine) persists. Root Cause:
-
Catalyst Poisoning: The sulfonamide sulfur atom may be coordinating to the catalyst surface (common in non-sulfided variants).
-
Insufficient Pressure: Pt/C-S is less active than Pd/C; balloon pressure may be insufficient.
Corrective Action:
-
For Method A: Increase pressure to 10 bar. Increase temperature to 40°C (carefully monitor for dehalogenation).
-
For Method B: Add fresh Iron powder. Ensure the reaction is actually refluxing (kinetic barrier).
Issue 2: "I still see dehalogenation (approx. 5%) even with Pt/C-S."
Root Cause:
-
Over-hydrogenation: Reaction was left too long after consumption of starting material.
-
Solvent Acidity: Trace acid promotes dehalogenation.
Corrective Action:
-
Add an Inhibitor: Add 0.1 equiv of Diphenylsulfide or Morpholine to the reaction mixture. This further poisons the catalyst against C-Cl cleavage.
-
Buffer: Add 1 equiv of Sodium Acetate to buffer any in-situ acid formation.
Issue 3: "My product is trapped in the Iron sludge."
Root Cause: Sulfonamides can coordinate to Iron salts, making extraction difficult. Corrective Action:
-
Chelation Break: After filtration, wash the filter cake with 10% MeOH in DCM (if solubility permits) or warm EtOAc.
-
EDTA Wash: Wash the organic layer with an aqueous EDTA solution to strip residual iron.
Decision Logic & Workflow
Use this decision tree to select the optimal protocol for your specific substrate constraints.
Figure 2: Protocol Selection Guide based on equipment and substrate stability.
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews. (Establishes sulfided platinum as the benchmark for halonitro reduction).
-
Kasparian, A., et al. (2011).[3] Selective Reduction of Nitroarenes in the Presence of Sensitive Functional Groups.[1][3][4][5][6] Journal of Organic Chemistry.[7] (Details the Pt/C-S protocol).
-
Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride Reduction.[2][5] Synthetic Communications.[2] (The foundational paper for the Fe/NH4Cl method).
-
BenchChem Technical Support. Selective Reduction of Nitro Groups. (General troubleshooting and reagent comparison).
-
Common Organic Chemistry. Nitro Reduction: Iron (Fe).[2][8][9] (Practical procedure repository).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. air.unimi.it [air.unimi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Purification methods for 2,3-Dichloro-6-nitrobenzenesulfonamide (recrystallization)
This guide serves as a specialized technical support resource for the purification of 2,3-Dichloro-6-nitrobenzenesulfonamide , a critical intermediate often utilized in the synthesis of carbonic anhydrase inhibitors (e.g., Brinzolamide).
This document is structured as a dynamic troubleshooting center, synthesizing standard operating procedures (SOPs) with "in-the-trenches" chemical expertise.
Status: Operational Role: Senior Application Scientist Topic: Recrystallization & Impurity Management
Core Technical Directive: The "Golden Path" Protocol
Before addressing specific failures, we must establish the validated baseline protocol. For this specific nitro-sulfonamide, a solvent-antisolvent system (typically Ethanol/Water) is superior to single-solvent methods due to the compound's polarity profile (lipophilic aromatic ring vs. polar sulfonamide/nitro groups).
Validated Recrystallization Protocol (Standard Scale: 10g - 100g)
| Parameter | Specification | Rationale |
| Primary Solvent | Ethanol (95% or Absolute) | High solubility at boiling; moderate at RT. |
| Anti-Solvent | Deionized Water | Drastically reduces solubility; induces controlled nucleation. |
| Target Concentration | ~5-8 mL Ethanol per gram of crude | Balances yield vs. purity. |
| Dissolution Temp | 75°C - 80°C (Reflux) | Ensures complete solubilization of the target matrix. |
| Cooling Rate | 10°C per 30 mins | Slow cooling prevents "oiling out" and occlusion of impurities. |
Step-by-Step Methodology:
-
Dissolution: Charge crude 2,3-Dichloro-6-nitrobenzenesulfonamide into a flask. Add hot Ethanol (start with 5 mL/g). Heat to reflux with stirring. If solids persist, add Ethanol in 1 mL/g increments until clear.
-
Clarification (Optional but Recommended): If the solution is dark brown or contains particulate matter, add Activated Carbon (5 wt%). Stir at reflux for 10 mins, then filter hot through a Celite pad.
-
Nucleation: Remove from heat. While still hot (~70°C), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2-4 hours. Then, transfer to an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter via vacuum.[1] Wash the cake with cold 50% Ethanol/Water. Dry in a vacuum oven at 50°C.
Troubleshooting & FAQs
Select your issue below for immediate remediation.
Q1: "My product is 'oiling out' (forming a liquid blob) instead of crystallizing. Why?"
Diagnosis: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice. Root Causes:
-
Temperature Drop too Fast: The solution became supersaturated too quickly.
-
Too Much Water: The solvent polarity shifted too drastically, forcing the hydrophobic dichlorobenzene core out of solution immediately.
-
Impurity Load: High levels of unreacted sulfonyl chloride or isomeric byproducts depress the melting point.
The Fix:
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add a small amount of Ethanol (the good solvent) to shift the composition away from the "oiling" boundary.
-
Seed: Once the solution cools slightly and is clear, add a single "seed crystal" of pure product to provide a nucleation template.
-
Vigorous Stirring: If seeding fails, scratch the glass wall with a rod to induce nucleation energy.
Q2: "The crystals are yellow. Is this an impurity?"
Diagnosis: Not necessarily.
Analysis: Nitro compounds are intrinsically chromophoric. 2,3-Dichloro-6-nitrobenzenesulfonamide is naturally an off-white to pale yellow solid due to the
-
Pale Yellow / Cream: Normal product.
-
Dark Orange / Brown: Oxidation impurities or polymerized aniline residues. The Fix: If the color is dark orange, perform a Charcoal Treatment . Dissolve in hot ethanol, add activated carbon, filter hot, and recrystallize. Note: Do not use charcoal if the color is pale yellow; you will lose yield for no purity gain.
Q3: "My melting point is 5-10°C lower than the literature value (178-180°C). What did I miss?"
Diagnosis: Eutectic impurity contamination. Likely Suspects:
-
Isomers: 3,4-dichloro isomer (from regioselectivity issues during synthesis).
-
Hydrolysis Product: 2,3-dichloro-6-nitrobenzenesulfonic acid (formed if water was present during the sulfonyl chloride step). The Fix (Acid-Base Rescue): Recrystallization relies on solubility differences.[2] If that fails, switch to Chemical Purification :
-
Dissolve the impure solid in 10% NaOH (The sulfonamide proton is acidic, pKa ~10).
-
Filter off any insoluble impurities (non-acidic isomers/precursors).
-
Slowly acidify the filtrate with HCl to pH 2.
-
The pure sulfonamide will precipitate. Filter, dry, and then recrystallize once from Ethanol to polish.
Q4: "The yield is terrible (<50%). Where did my product go?"
Diagnosis: Solubility losses.[2][3] Analysis: Sulfonamides can be surprisingly soluble in ethanol even at room temperature. The Fix:
-
Check the Mother Liquor: Evaporate the filtrate to dryness. If you recover significant solid, your solvent volume was too high.
-
Recycle: You can perform a "second crop" crystallization on the mother liquor, though purity will be lower.
-
Wash Protocol: Did you wash with room temp ethanol? Always use ice-cold solvent or a solvent mixture rich in the anti-solvent (e.g., 20:80 Ethanol:Water) for the wash step.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this compound, including the "Rescue" pathway for failed batches.
Figure 1: Decision tree for the purification of 2,3-Dichloro-6-nitrobenzenesulfonamide, including mechanical recrystallization and chemical extraction rescue loops.
Physicochemical Data Reference
Use these values to validate your experimental observations.
| Property | Value | Notes |
| Molecular Formula | C₆H₄Cl₂N₂O₄S | |
| Molecular Weight | 271.08 g/mol | |
| Melting Point | 178°C - 180°C | Sharp range indicates high purity [1].[4][5] |
| Appearance | Pale yellow / Cream powder | Darker colors indicate oxidation. |
| Solubility (Water) | Very Low | < 0.5 g/L at 25°C. |
| Solubility (EtOH) | High (Hot), Moderate (Cold) | Ideal for recrystallization. |
| pKa (Sulfonamide) | ~9.5 - 10.0 | Acidic enough to dissolve in 1M NaOH [2]. |
References
-
PubChem. (2025).[6] 2,3-Dichloro-6-nitrobenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
University of Rochester. (n.d.).[3] How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. How To [chem.rochester.edu]
- 4. 2-Nitrobenzenesulfonamide SAFC Yes, 98 5455-59-4 [sigmaaldrich.com]
- 5. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 6. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion in sulfonyl chloride ammonolysis
Technical Support Case: #SC-AM-001 Topic: Troubleshooting Low Conversion in Sulfonyl Chloride Ammonolysis Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Simple" Reaction That Isn't
Welcome to the Technical Support Center. You are likely here because a theoretically simple reaction—
While often compared to amide coupling, sulfonyl chloride ammonolysis follows a distinct set of physical and kinetic rules. Low conversion in this context is rarely a lack of intrinsic reactivity; it is almost always a competitive failure (hydrolysis/solvolysis) or a physical blockade (surface coating/solubility).
This guide deconstructs the failure modes of sulfonamide synthesis and provides self-validating protocols to correct them.
Module 1: Diagnostic Logic Tree
Before altering your chemistry, use this decision tree to identify the root cause of your low conversion.
Figure 1: Diagnostic logic flow for identifying the root cause of low conversion in sulfonamide synthesis.
Module 2: The Chemical Competitors (FAQ)
Q1: My starting material is gone, but I isolated <50% yield. Where did it go?
Diagnosis: Hydrolysis (The Water Competition)
Sulfonyl chlorides are "hard" electrophiles that react aggressively with water to form sulfonic acids (
-
The Mechanism: Water attacks the sulfur center, displacing chloride. This is irreversible.
-
The Trap: Using aqueous ammonia (ammonium hydroxide) without controlling the biphasic kinetics. If the organic phase (containing
) is not properly dispersed, or if the ammonia concentration in the aqueous phase drops, water becomes the dominant nucleophile. -
The Fix:
-
Switch to Anhydrous: Use commercially available ammonia in dioxane or methanol (see Q3), or bubble
gas into dry THF. -
Schotten-Baumann Optimization: If you must use aqueous ammonia, use a vigorous stir rate (>1000 RPM) and maintain a low temperature (
) to favor the kinetic reaction with over .
-
Q2: I see a new spot that is less polar than my product. Is it an impurity?
Diagnosis: Bis-Sulfonylation (Sulfonimide Formation)
A common misconception is that sulfonamides are unreactive. Under basic conditions, the sulfonamide proton (
-
Why it happens:
-
Excess sulfonyl chloride (stoichiometry error).[1]
-
High pH (deprotonating the product).
-
High concentration.
-
-
The Fix:
-
Stoichiometry: Ensure ammonia is in large excess (minimum 2.5 equiv), not the sulfonyl chloride.
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the ammonia solution, not the other way around. This ensures
is always in the presence of excess .
-
Q3: Can I use Methanol or Ethanol as a solvent to dissolve my polar sulfonyl chloride?
Diagnosis: Sulfonate Ester Formation (Solvolysis)
Strictly No. Alcohols are nucleophiles.
-
Exception: Ammonia solutions in methanol (e.g., 7N
in MeOH) can work because the concentration is extremely high, kinetically outcompeting the solvent. However, dry THF or DCM is always safer.
Module 3: The Physical Blockade (Stalled Reaction)
Q4: The reaction started well but stopped at 60% conversion. Adding more ammonia didn't help.
Diagnosis: Surface Passivation (The "Crust" Effect)
In non-polar solvents (DCM, Toluene), the byproduct ammonium chloride (
Corrective Action Plan:
- is slightly more soluble/dispersible in THF than DCM.
-
Solubility Data Table:
| Solvent | NH4Cl Solubility | Suitability | Risk Factor |
| DCM | Insoluble | Poor | Precipitate coating; stalled reaction. |
| THF | Sparingly Soluble | Excellent | Good dispersion; easy workup. |
| MeCN | Moderate | Good | Can be difficult to dry completely. |
| Water | Soluble | Fair | High hydrolysis risk (requires biphasic conditions). |
| MeOH | Soluble | Risky | Risk of sulfonate ester formation. |
Module 4: Standardized Protocols
Do not rely on "standard" amide coupling conditions. Use these specific protocols.
Protocol A: Anhydrous Conditions (High Value/Low Scale)
Best for: Valuable substrates, avoiding hydrolysis, ensuring 100% conversion.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve Sulfonyl Chloride (1.0 equiv) in anhydrous THF (
concentration). -
Cooling: Cool to
. -
Ammonia Addition:
-
Option A (Gas): Bubble anhydrous
gas through the solution for 15 mins. -
Option B (Solution): Add 0.5M
in Dioxane (3.0–5.0 equiv) dropwise.
-
-
Monitoring: Warm to RT. Monitor by TLC.[1][2][3][4]
-
Note: If a white crust forms, sonicate the flask for 30 seconds to break up aggregates.
-
-
Workup:
-
Dilute with EtOAc.
-
Acid Wash (Critical): Wash with 1N HCl. This removes excess ammonia and breaks up any sulfonimide salts.
-
Base Wash: Wash with Sat.
. This removes any hydrolyzed sulfonic acid byproducts. -
Dry over
and concentrate.
-
Protocol B: Biphasic Schotten-Baumann (Scale-Up/Low Cost)
Best for: Large scale, cheap substrates, robust sulfonyl chlorides.
-
Organic Phase: Dissolve Sulfonyl Chloride in DCM or EtOAc.
-
Aqueous Phase: Prepare 28% Ammonium Hydroxide (5.0 equiv).
-
Mixing: Add the Organic phase to the Aqueous phase vigorously at
.-
Critical: Stir rate must be maximum to create an emulsion.
-
-
Time: Reaction is usually complete in <30 mins. Long reaction times favor hydrolysis.
References
-
Mechanism & Hydrolysis Kinetics: Ballistreri, F. P., et al. "Nucleophilic substitution at sulphonyl sulphur.[5] Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1981, pp. 438-441.[5]
-
Bis-Sulfonylation (Sulfonimide) Formation: Massah, A. R., et al. "Recent advances in the synthesis of N-acyl sulfonamides."[6] PMC (NIH), 2025. (Note: Contextualized via general sulfonamide reactivity reviews)
-
General Synthetic Procedures (Organic Syntheses): Smiles, S., & Stewart, J. "p-Acetaminobenzenesulfonyl Chloride." Organic Syntheses, Coll. Vol. 1, p. 8.
-
Sulfonate Ester Side Reactions: Marcotullio, M. C., et al. "Sulfonamide synthesis by alkylation or arylation." Organic Chemistry Portal.
-
Ammonolysis Overview: "Ammonolysis." Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dichloro-6-nitrobenzenesulfonamide
Status: Operational Ticket ID: PUR-DCNBS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Matrix
Compound Overview: 2,3-Dichloro-6-nitrobenzenesulfonamide is a highly electron-deficient aromatic system. The presence of the nitro group at the ortho position to the sulfonamide moiety, combined with the dichloro substitution, creates specific purification challenges:
-
Acidity: The electron-withdrawing nature of the ring makes the sulfonamide proton (
) significantly more acidic (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ) than typical sulfonamides. We exploit this for purification.[1][2] -
Hydrolysis Risk: The precursor sulfonyl chloride is prone to hydrolysis, generating 2,3-dichloro-6-nitrobenzenesulfonic acid , a water-soluble impurity that often co-precipitates.
-
Color: Nitro-aromatics are susceptible to forming azo- or azoxy- degradation products, leading to persistent yellow/orange discoloration.
Diagnostic Matrix: Identify Your Impurity
Use this table to match your crude material's symptoms with the likely impurity and the recommended solution.
| Symptom | Probable Impurity/Cause | Solubility Profile | Recommended Protocol |
| Low Melting Point / "Wet" Paste | Sulfonic Acid (Hydrolysis product) | Soluble in Water; Insoluble in Non-polar organics. | Protocol A (Water Wash/Bicarbonate) |
| Insoluble Matter in Base | Unreacted Starting Material (e.g., 2,3-dichloro-6-nitrobenzene) | Insoluble in aqueous Base; Soluble in Organics. | Protocol B (Acid-Base Swing) |
| Persistent Orange/Red Color | Azo/Nitroso byproducts | Soluble in most organics; Adsorbs to carbon. | Protocol C (Charcoal Treatment) |
| Oiling Out during Crystallization | Mixed Impurity Profile | High solubility in hot solvent; low MP eutectic mixture. | Protocol B followed by Protocol D |
Experimental Protocols
Protocol A: The "Pre-Wash" (Removing Sulfonic Acids)
Use this if your crude yield is >100% or the solid is sticky/hygroscopic.
Mechanism: Sulfonic acids are strong acids (
-
Suspend the crude solid in ice-cold water (5 mL per gram of solid).
-
Stir vigorously for 20 minutes.
-
Filter under vacuum.[3]
-
Wash the cake with 2x volumes of cold water.
-
Check Filtrate pH: If pH < 2, significant sulfonic acid was removed.
Protocol B: The Acid-Base Swing (The "Rescue" Method)
This is the most robust method for dirty crudes. It separates the product from both non-acidic neutrals (starting materials) and highly acidic water-soluble salts.
Chemical Logic:
Step-by-Step:
-
Dissolution: Suspend crude solid in 5% Aqueous NaOH (10 mL/g). The sulfonamide should dissolve to form a yellow/orange solution.
-
Filtration (Critical): If any solid remains undissolved, this is unreacted neutral starting material. Filter this off and discard the solid.
-
Clarification: If the solution is dark, treat with activated charcoal (see Protocol C) while in the basic phase.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring.
-
Endpoint: Continue until pH reaches ~1–2. The sulfonamide will precipitate as a thick white/off-white solid.
-
Isolation: Filter, wash with water until neutral, and dry.
Protocol C: Activated Charcoal Treatment
Perform this step during Recrystallization (Protocol D) or the Basic Phase of Protocol B.
-
Heat your solution (either the ethanol solution or the NaOH solution) to 50–60°C.
-
Add Activated Charcoal (1–3 wt% relative to crude mass). Note: Do not add to boiling liquid to avoid flash boiling.
-
Stir for 15–30 minutes.
-
Filter through a Celite (diatomaceous earth) pad while hot to remove the charcoal.
Protocol D: Recrystallization (The "Polishing" Step)
Solvent System:Ethanol/Water or Methanol/Water .
-
Place dried solid in a flask with a reflux condenser.
-
Add Ethanol (approx. 3 mL/g) and heat to boiling.
-
If not dissolved, add Ethanol in small portions until dissolved.
-
Remove from heat.[1][3] Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Add 1–2 drops of Ethanol to clear the turbidity.
-
Allow to cool slowly to room temperature, then chill in an ice bath (
) for 1 hour. -
Filter crystals and wash with cold Ethanol/Water (1:1).
Workflow Visualization
Diagram 1: Purification Decision Logic
Caption: Decision tree for selecting the appropriate purification route based on crude solubility behavior.
Diagram 2: The Acid-Base "Swing" Mechanism
Caption: Chemical flow of the Acid-Base extraction, highlighting the separation of neutrals and sulfonic acids.
Troubleshooting FAQs
Q: My product "oils out" (forms a liquid layer) instead of crystallizing during Protocol D. What is happening? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the impure solid (impurities depress the melting point).
-
Fix: Re-heat to dissolve the oil. Add a small amount of more solvent (ethanol).[1][4] Allow the solution to cool much more slowly (wrap the flask in foil). Scratch the glass with a rod to induce nucleation at the oil-solvent interface [1].[1]
Q: The melting point is still broad (e.g., 155–165°C) after recrystallization. A: This indicates isomeric impurities (e.g., 2,3-dichloro-4 -nitrobenzenesulfonamide) or mixed crystals.
-
Fix: Switch solvents. If you used Ethanol/Water, try Toluene or Acetic Acid . Toluene is excellent for separating isomers as it relies on
-stacking interactions which differ between ortho and para nitro isomers.
Q: Why do I have low yield after Protocol B (Acid-Base)? A: You may not have acidified enough.
-
Fix: Ensure the pH is < 2. Sulfonamides are weak acids; if the pH is 4–5, a significant portion may still be in the soluble salt form. Also, ensure the volume of water isn't too vast, as the neutral sulfonamide has some finite water solubility.
Q: The product is pink/red even after charcoal treatment. A: This is typical of stubborn trace azo-impurities.
-
Fix: Perform a "Dithionite Wash." Dissolve the product in mild alkali (Protocol B), add a small amount of Sodium Dithionite (
) , stir for 10 mins, then acidify. The dithionite reduces colored azo bonds to colorless amines, which are then removed in the acidic filtrate [2].
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General techniques on sulfonamide crystallization and "oiling out" mitigation).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Strategies for removing colored impurities and azo-byproducts).
-
BenchChem Technical Support. Recrystallization of Sulfonamide Products. (General solvent selection for sulfonamides).
-
PubChem Compound Summary. 2,3-Dichloro-6-nitroaniline (Precursor data and physical properties).
Sources
Technical Support Center: SNAr Optimization for Nitrobenzenesulfonamides
The following technical guide is structured as a specialized support center resource for researchers optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on nitrobenzenesulfonamide scaffolds.
Topic: Optimizing Reaction Temperature & Conditions Ticket Type: Advanced Method Development Applicable Substrates: o-/p-Nitrobenzenesulfonamides (Primary & Secondary)
Executive Summary: The "Anion Effect" & Temperature
Before adjusting your heating block, you must diagnose the electronic state of your substrate.
The Core Challenge: Nitrobenzenesulfonamides bearing a free N-H proton (primary
This anion creates two kinetic penalties that directly dictate your temperature requirements:
-
Electronic Deactivation: The negative charge on the nitrogen atom reduces the electron-withdrawing capacity of the sulfonyl group via electrostatic repulsion, making the ring less electrophilic.
-
Coulombic Repulsion: If your nucleophile is also anionic (e.g., phenoxide, thiolate), it faces repulsion from the sulfonamidyl anion, significantly raising the activation energy (
).
Technical Rule of Thumb:
-
Protected/Tertiary Sulfonamides: React at 25–60°C .
-
Unprotected (NH) Sulfonamides: Often require 80–120°C to overcome the "anion penalty."
Module 1: Reaction Pathway & Temperature Logic
The following diagram illustrates the competing pathways and the energy barrier imposed by deprotonation.
Figure 1: The "Anion Trap" in SNAr. Most of your substrate exists as the unreactive anion under basic conditions, necessitating higher thermal energy to drive the reaction through the minor neutral species or force the anionic pathway.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My reaction stalls at 50% conversion despite heating to 60°C."
Diagnosis: You have likely reached the "Anion Wall." The base has deprotonated the sulfonamide, and 60°C is insufficient to drive the nucleophilic attack on the electron-rich anionic species.
Corrective Actions:
-
Increase Temperature: Ramp to 90–110°C .
-
Switch Solvent: Move from THF or MeCN (boiling point limited) to DMSO or NMP . These dipolar aprotic solvents stabilize the transition state and allow higher temperatures.
-
Base Strategy: If using an amine nucleophile, use the nucleophile itself as the base (2.5 equivalents) rather than an external inorganic base. This sometimes maintains a more favorable equilibrium compared to strong carbonate bases.
Scenario B: "I see a new spot on TLC, but it's not the product (Hydrolysis)."
Diagnosis: At high temperatures (>100°C), particularly with ortho-nitro substrates, the leaving group (Cl/F) can be displaced by trace water (forming a phenol) or the sulfonamide group itself can be displaced (rare, but possible with poor leaving groups).
Corrective Actions:
-
Dry Your Solvents: SNAr at high temp is intolerant of moisture. Use anhydrous DMSO/DMF.
-
Leaving Group Swap: If you are using a Chloride (
), switch to a Fluoride ( ). The C-F bond is stronger, but the high electronegativity of Fluorine significantly lowers the activation energy for the attack step, often allowing you to drop the reaction temperature by 30–40°C, bypassing the decomposition window.
Scenario C: "The reaction is dark black/tarry."
Diagnosis: Thermal decomposition of the nitro group or oxidative degradation of the amine nucleophile at high temperature.
Corrective Actions:
-
Inert Atmosphere: Strictly run under Nitrogen/Argon. Hot amines oxidize rapidly in air.
-
Step-Wise Heating: Do not plunge the flask into a 120°C bath. Ramp from 50°C
80°C 100°C, monitoring by LCMS/TLC every hour.
Module 3: Optimized Experimental Protocol
Objective: SNAr displacement of 4-chloro-3-nitrobenzenesulfonamide with a secondary amine.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (0.5 M) | High dielectric constant accelerates SNAr; high b.p. allows flexibility. |
| Base | DIPEA (3.0 eq) | Soluble organic base prevents heterogeneous mixing issues; excess handles acidic protons. |
| Temperature | Step 1: 80°C | Initial screen. If <10% conversion after 2h, proceed to Step 2. |
| Step 2 | 110°C | Required for deactivated anionic species. |
| Workup | Acidic Quench | Critical: Quench with dilute aqueous HCl or citric acid to reprotonate the sulfonamide anion, ensuring it partitions into the organic layer during extraction. |
Step-by-Step Procedure
-
Preparation: In a dry pressure vial equipped with a stir bar, dissolve the nitrobenzenesulfonamide (1.0 equiv) in anhydrous DMSO (concentration ~0.5 M).
-
Addition: Add the amine nucleophile (1.2 – 1.5 equiv).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv).
-
Note: Exotherm possible. Add slowly.
-
-
Reaction (Ramp Method):
-
Seal the vial and heat to 80°C .
-
Checkpoint 1 (2 hours): Sample an aliquot for HPLC/UPLC.
-
If Conversion > 50%: Continue at 80°C.
-
If Conversion < 20%: Increase temp to 110°C.
-
-
-
Workup:
-
Pour mixture into 10 volumes of 5% aqueous Citric Acid (pH ~4). This ensures the sulfonamide is protonated (neutral) and precipitates or extracts.
-
Extract with EtOAc (
). Wash combined organics with water ( ) and brine ( ) to remove DMSO. -
Dry over
, filter, and concentrate.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Optimization Logic Flow. Note that switching from Chloride to Fluoride is often more effective than simply increasing temperature, as it lowers the activation energy of the rate-determining step.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Foundational text on the SNAr mechanism and the impact of electron-withdrawing groups.
-
Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). Nucleophilic Aromatic Substitution of Non-Activated Fluorobenzenes. Angewandte Chemie International Edition, 58(46), 16368-16388. Link
- Provides modern context on activation energy and leaving group effects (F vs Cl).
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. Link
- Discusses the high reactivity of aryl fluorides in SNAr, relevant for optimization str
-
Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. Link
- Source for standard industrial protocols regarding solvent selection (DMSO/NMP) and workup of acidic sulfonamides.
Sources
Technical Support Center: Regiocontrol in 2,3-Dichloro-6-Nitrobenzene Substitution
The following Technical Support Guide addresses the regiochemical challenges associated with the nucleophilic aromatic substitution (SNAr) of 2,3,4-trichloronitrobenzene and related 2,3-dichloro-6-nitro motifs.
This guide assumes the user is targeting the synthesis of 2,3-dichloro-6-nitroaniline (an intermediate for Aclonifen) or similar derivatives, where controlling the Ortho vs. Para attack is the critical success factor.
Topic: Controlling Regioselectivity in Chloronitrobenzene SNAr Reactions Reference ID: TSC-SNAR-234-CL Applicable Substrates: 2,3,4-Trichloronitrobenzene, 2,3-Dichloronitrobenzene Target Audience: Process Chemists, Medicinal Chemists
Substrate Identification & Reaction Landscape
Before troubleshooting, confirm your specific isomer and reaction pathway. The nomenclature "2,3-dichloro-6-nitrobenzene" often refers to the core substitution pattern found in the product of 2,3,4-trichloronitrobenzene ammonolysis.
The Core Challenge: Ortho vs. Para Selectivity
In the SNAr reaction of 2,3,4-trichloronitrobenzene (2,3,4-TCNB) , the nucleophile (e.g., Ammonia) faces two activated electrophilic sites:
-
C2 (Ortho): Activated by the nitro group but sterically crowded by the adjacent C3-Chlorine.
-
C4 (Para): Activated by the nitro group and sterically accessible.
The Goal: To selectively force substitution at C2 to produce 2,3-dichloro-6-nitroaniline (Target), while suppressing attack at C4 which yields 2,3-dichloro-4-nitroaniline (Impurity).
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing high levels of the Para-isomer (4-nitro isomer) in my crude mixture."
Diagnosis: The reaction conditions are likely driven by sterics rather than electronics or transition-state stabilization . In standard polar aprotic solvents (DMF, DMSO) without specific catalysts, the nucleophile prefers the less hindered Para (C4) position.
Corrective Actions:
-
Switch Solvent System: Move from polar aprotic solvents to aqueous media or non-polar solvents (like chlorobenzene or toluene) if using ammonia gas.
-
Introduce a Catalyst: Use a sulfonic acid catalyst (e.g., p-hydroxybenzenesulfonic acid).[1][7]
-
Protocol: Industrial protocols suggest adding 2-5 mol% of p-hydroxybenzenesulfonic acid in an aqueous ammonia system. This catalyst is reported to enhance selectivity for the ortho-isomer to >99% [1].
-
-
Temperature Control: Lower the temperature. Higher temperatures generally reduce selectivity by providing enough energy to overcome the activation barrier for the sterically favored Para-attack.
Issue 2: "The reaction conversion is stalled (<50%), even with excess nucleophile."
Diagnosis: The C2 (Ortho) position is sterically shielded by the "sandwich" effect of the Nitro group and the C3-Chlorine. If you are forcing Ortho-selectivity, the reaction rate will naturally be slower than a Para-selective reaction.
Corrective Actions:
-
Increase Pressure: If using ammonia, perform the reaction in an autoclave (3-5 bar). High local concentration of ammonia is required to overcome the steric barrier.
-
Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/Water), add a PTC like TBAB (Tetrabutylammonium bromide) . This increases the effective concentration of the nucleophile in the organic phase where the substrate resides.
-
Verify Agitation: In aqueous suspensions (heterogeneous mixtures), mass transfer is often the rate-limiting step. Ensure high-shear stirring (>500 RPM).
Issue 3: "I am getting a mixture of mono- and di-substituted products."
Diagnosis: Over-reaction. The product (aniline) is more electron-rich than the starting material, but the electron-withdrawing nitro group usually deactivates the ring enough to prevent a second substitution. However, if the temperature is too high, the second chlorine (at C3 or C4) may be displaced.
Corrective Actions:
-
Stoichiometry Check: Limit the nucleophile excess to 2.5 - 3.0 equivalents.
-
Quench Timing: Monitor the reaction by HPLC. Stop the reaction immediately once the starting material (2,3,4-TCNB) is consumed (<1%). Do not "cook" the reaction to chase the last 0.5%.
Optimized Experimental Protocol
Objective: Synthesis of 2,3-dichloro-6-nitroaniline with >99% Regioselectivity. Basis: Aqueous Ammonolysis with Sulfonic Acid Catalysis [1, 2].[1][7]
| Parameter | Specification | Rationale |
| Substrate | 2,3,4-Trichloronitrobenzene | Purity >98% to minimize isomeric impurities. |
| Reagent | 30% Aqueous Ammonia | Excess (3-4 eq) to drive equilibrium. |
| Catalyst | p-Hydroxybenzenesulfonic acid | 2-5 wt% relative to substrate. Critical for Ortho-selectivity. |
| Solvent | Water (or Chlorobenzene) | Water acts as a heat sink and facilitates product precipitation. |
| Temperature | 80 - 130 °C | Optimized window: <80°C is too slow; >140°C degrades selectivity. |
| Pressure | 0.3 - 0.5 MPa (Autoclave) | Keeps ammonia in solution at elevated temperatures. |
Step-by-Step Workflow:
-
Charge: Load the autoclave with 2,3,4-trichloronitrobenzene (1.0 eq), Water (2.0 vol), and p-hydroxybenzenesulfonic acid (0.05 eq).
-
Add Reagent: Pump in 30% Aqueous Ammonia (3.0 eq).
-
Reaction: Seal and heat to 80°C with vigorous stirring. Maintain pressure at 0.3 MPa .
-
Monitor: Hold for 6–8 hours. Check HPLC for consumption of starting material.
-
Workup: Cool to 25°C. The product, 2,3-dichloro-6-nitroaniline , will precipitate as a solid.
-
Isolation: Filter the solids. Wash with water until pH is neutral (removes NH4Cl and catalyst).
-
Drying: Dry at 50°C under vacuum.
Mechanistic Insight: The "Ortho Effect"[8]
Why does the reaction prefer the crowded Ortho position under these conditions?
-
Inductive Withdrawal (-I Effect): The Nitro group is a powerful electron-withdrawing group (EWG). The inductive effect is distance-dependent, making the C2 carbon (closest to NO2) the most electron-deficient and thus most electrophilic site, despite steric hindrance.
-
Transition State Stabilization: In specific solvents, the incoming amine proton can form a hydrogen bond with the nitro group oxygen. This 6-membered cyclic transition state stabilizes the Meisenheimer complex for Ortho-attack, lowering the activation energy ($ \Delta G^\ddagger $) below that of the Para-attack.
References
-
BenchChem. (2025).[7] A Comparative Guide to Alternatives for 2,3-Dichloro-6-nitroaniline in Chemical Synthesis. Retrieved from .
-
Google Patents. (2020). CN111646907A - Preparation method of 2,3-dichloro-6-nitroaniline.[2][8] Retrieved from .
-
PubChem. (2025).[9] 2,3,4-Trichloronitrobenzene (CID 28697).[9] National Library of Medicine. Retrieved from .
-
Smolecule. (2023). 2,3-Dichloro-6-nitroaniline | 65078-77-5.[2][8][10] Retrieved from .
Sources
- 1. Buy 2,3-Dichloro-6-nitroaniline | 65078-77-5 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 65078-77-5: 2,3-Dichloro-6-nitrobenzenamine [cymitquimica.com]
Handling moisture sensitivity of 2,3-Dichloro-6-nitrobenzenesulfonyl chloride
Technical Support Center: Handling & Optimization Guide for 2,3-Dichloro-6-nitrobenzenesulfonyl Chloride
Executive Summary: The Sensitivity Profile
2,3-Dichloro-6-nitrobenzenesulfonyl chloride (CAS: Not universally standardized, often custom synthesized or analog-referenced) is a highly electrophilic reagent. Its reactivity is supercharged by the electron-withdrawing nature of the ortho-nitro and meta-chloro substituents.
While this makes it an excellent sulfonylating agent, it also renders it hyper-sensitive to moisture . Unlike simple benzenesulfonyl chloride, which hydrolyzes slowly, this compound can degrade rapidly upon exposure to ambient humidity, releasing hydrochloric acid (HCl) and forming the unreactive sulfonic acid.
The Golden Rule: Treat this compound as if it were a living organism that dies upon contact with water.
The Mechanism of Failure
To handle this reagent effectively, you must understand why it fails.
The Hydrolysis Pathway: The sulfur atom in the sulfonyl group is electron-deficient. The nitro group at the 6-position (ortho) and chlorine at the 2,3-positions pull electron density away from the ring, destabilizing the S-Cl bond and making the sulfur highly susceptible to nucleophilic attack by water (H₂O).
Consequences:
-
Stoichiometric Imbalance: Hydrolysis consumes the reagent, leading to incomplete conversion of your substrate.
-
Acidic Poisoning: The byproduct, HCl, can degrade acid-sensitive substrates or protecting groups.
-
Purity Illusion: The resulting sulfonic acid is often a solid with a similar appearance to the chloride, leading to "silent" failures where the reagent looks fine but is chemically inert.
Figure 1: Mechanistic pathway of moisture-induced degradation. The electron-poor ring accelerates the initial nucleophilic attack by water.
Storage & Handling Protocols (The "Before" Phase)
Protocol 1: The Dry Chain of Custody Objective: Move the reagent from bottle to reaction vessel without a single water molecule touching it.
| Step | Action | Technical Rationale |
| 1. Storage | Store at 2–8°C under Argon/Nitrogen. | Cold slows kinetic degradation; inert gas prevents moisture ingress. |
| 2. Equilibration | Allow the bottle to warm to room temperature before opening. | Opening a cold bottle condenses atmospheric moisture onto the solid immediately. |
| 3. Transfer | Use a Glovebox or Schlenk Line (positive pressure). | Standard fume hood air contains enough humidity to degrade surface layers within seconds. |
| 4. Weighing | Weigh inside a closed vessel or glovebox. | Open-air weighing is the #1 cause of "unexplained" low yields. |
Self-Validating Quality Check: Before committing valuable substrate, validate the reagent:
-
Visual: Should be a crystalline solid (often off-white/yellow). If it looks "wet," oily, or sticky, it has hydrolyzed.
-
Melting Point: Hydrolysis lowers the melting point significantly. Compare to the Certificate of Analysis (CoA).
-
1H NMR (CDCl3): Check for the disappearance of the discrete sulfonyl chloride signals and the appearance of broad acidic protons (sulfonic acid) or shifts in the aromatic region.
Reaction Execution (The "During" Phase)
Protocol 2: Reaction Setup Objective: Maintain anhydrous integrity during the reaction.
-
Solvent Selection: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Critical: Solvents must be dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system (SPS).
-
Avoid: Alcohols or water-miscible solvents unless strictly required and dried.
-
-
Base Scavenger: Always use a non-nucleophilic base (e.g., Triethylamine or DIPEA ) or an inorganic base (K₂CO₃ ) to neutralize the HCl generated during the intended reaction.
-
Why? If HCl is not scavenged, it can catalyze further decomposition or side reactions.
-
Figure 2: Standard operating procedure for setting up moisture-sensitive sulfonyl chloride reactions.
Workup & Disposal (The "After" Phase)
Protocol 3: Safe Quenching Objective: Destroy excess reagent without creating a "volcano."
Never add water directly to the solid reagent.[1][2] The hydrolysis is exothermic and generates HCl gas rapidly.
Step-by-Step Quench:
-
Cool: Place the reaction vessel in an ice bath (0°C).
-
Dilute: Ensure the reaction is well-diluted with organic solvent (DCM/EtOAc).
-
Neutralize: Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) dropwise.
-
Warning: This will bubble vigorously (CO₂ evolution from HCl neutralization).
-
Alternative: For larger scales, use 1M NaOH (no gas evolution), but watch for heat generation.
-
-
Wash: Wash the organic layer with water, then brine, to remove the sulfonic acid byproduct (which is water-soluble).
Troubleshooting & FAQs
Q1: My reagent turned into a sticky oil inside the bottle. Can I still use it? A: No. The oil is likely a mixture of the sulfonic acid and absorbed water (hydrate). It is impure and the stoichiometry will be impossible to calculate. Discard it as hazardous waste and open a fresh bottle.
Q2: I see a new spot on TLC that doesn't move (Baseline). What is it? A: That is likely the sulfonic acid (hydrolysis product).[3] It is highly polar and will stick to the baseline in standard organic solvent systems (e.g., Hexane/EtOAc). If this spot is the major product, your reaction system was wet.[3]
Q3: Why is there a sharp, acrid smell when I open the bottle? A: That is HCl gas escaping. It indicates that moisture has already entered the bottle and hydrolysis has occurred. Perform a quality check (NMR/MP) before use.
Q4: Can I use DMF as a solvent? A: Proceed with caution. DMF is hygroscopic (absorbs water from air). Unless it is "Anhydrous Grade" from a fresh bottle, it likely contains enough water to hydrolyze your sulfonyl chloride.
References
-
Sigma-Aldrich. Product Safety Data Sheet (SDS): 2-Nitrobenzenesulfonyl chloride (Analog).Link
- Note: Provides baseline safety and physical property d
-
BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.Link
- Source for general quenching protocols and safety measures for sulfonyl chlorides.
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.Link
- Authoritative guide on Schlenk lines and inert
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.Link
- Reference for hazard classific
Sources
Stability of 2,3-Dichloro-6-nitrobenzenesulfonamide under basic conditions
Welcome to the Technical Support Center for Highly Functionalized Sulfonamides . This guide is specifically engineered for researchers and drug development professionals working with 2,3-Dichloro-6-nitrobenzenesulfonamide (CAS: 1806356-62-6).
Handling this densely functionalized building block under basic conditions presents unique chemical challenges. The interplay between an acidic sulfonamide proton and a highly electron-deficient aromatic ring leads to competing reaction pathways. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Core Mechanistic Principles
To control 2,3-dichloro-6-nitrobenzenesulfonamide, you must understand the causality behind its reactivity in basic media:
-
Hyper-Acidic Sulfonamide Proton: While a standard benzenesulfonamide has a pKa of approximately 10.1 [3], the strong electron-withdrawing effects (inductive and resonance) of the –NO₂ and two –Cl groups lower the pKa of this molecule to an estimated 6.0–7.0. In mildly basic media (pH > 7.5), it rapidly deprotonates into a highly water-soluble sulfonamidate anion.
-
Regioselective SNAr Lability: The –NO₂ group at C6 severely depletes electron density at the ortho and para positions. The chlorine at C3 is para to the nitro group, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) when exposed to nucleophilic bases [1][4]. The C2 chlorine is meta to the nitro group and is kinetically stable against SNAr.
-
S-Ar Bond Cleavage: Highly electron-deficient aryl sulfonamides are susceptible to nucleophilic attack directly at the C1 position. Prolonged exposure to strong bases can trigger the cleavage of the S-Ar bond, resulting in the complete loss of the sulfonamide moiety [2].
Part 2: Troubleshooting & FAQs
Q1: During a standard aqueous workup (e.g., saturated NaHCO₃ wash), my product disappears from the organic layer. Where did it go? Cause: At the pH of saturated NaHCO₃ (~8.3), your target molecule (pKa ~6.5) is predominantly deprotonated. It forms a sulfonamidate sodium salt, which is highly polar and partitions entirely into the aqueous layer. Solution: You must acidify the aqueous phase to pH 4.0 using 1M HCl before extraction. This ensures the molecule is fully protonated and lipophilic enough to partition back into the organic phase.
Q2: I used NaOH to drive an alkylation reaction, but LC-MS shows a massive impurity peak at[M - Cl + OH]. What happened? Cause: You have induced an irreversible SNAr degradation pathway [1]. Hydroxide is a strong nucleophile. Because the C3-chlorine is para to the strongly activating –NO₂ group, the hydroxide displaced the chlorine to form a phenol derivative. Solution: Switch to a non-nucleophilic base (e.g., DIPEA, DBU) or a mild heterogeneous base (e.g., K₂CO₃ in anhydrous solvent) to achieve deprotonation without acting as a nucleophile.
Q3: Can the deprotonation of the sulfonamide actually protect the molecule from SNAr? Cause: Yes. When the sulfonamide is deprotonated, it becomes a sulfonamidate anion (–SO₂NH⁻). This negatively charged group donates electron density back into the aromatic system, partially counteracting the electron-withdrawing effect of the nitro group. This slightly raises the activation energy required for a nucleophile to attack the C3 position, offering a narrow kinetic window of protection.
Part 3: Quantitative Data & Base Compatibility
Table 1: Physicochemical Behavior Profile
| Parameter | Value | Mechanistic Causality / Implication |
|---|---|---|
| Baseline pKa | ~10.1 | Reference point for unsubstituted benzenesulfonamide [3]. |
| Estimated pKa | 6.0 – 7.0 | Lowered by strong inductive/resonance pull of –NO₂ and –Cl groups. |
| Aqueous Solubility (pH < 5) | Very Low | Molecule is fully protonated, neutral, and highly lipophilic. |
| Aqueous Solubility (pH > 8) | High | Molecule exists as the water-soluble sulfonamidate salt. |
| SNAr Lability (C3-Cl) | High | Para to the –NO₂ group; highly activated for nucleophilic attack [4]. |
| SNAr Lability (C2-Cl) | Low | Meta to the –NO₂ group; lacks resonance stabilization for the intermediate. |
Table 2: Base Compatibility Matrix
| Base Type | Example | Temp | SNAr Risk | Recommended Application |
|---|---|---|---|---|
| Aqueous Hydroxide | 1M NaOH | >20°C | Very High | Avoid. Rapid C3-hydrolysis and S-Ar cleavage. |
| Aqueous Carbonate | sat. Na₂CO₃ | 20°C | Moderate | Use cautiously for neutralization; keep contact time < 10 mins. |
| Non-Nucleophilic Amine | DIPEA, DBU | 20°C | Low | Ideal. Deprotonates the sulfonamide without SNAr degradation. |
| Nucleophilic Amine | Primary Amines | >40°C | High | Avoid unless C3-functionalization is the explicit synthetic goal. |
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating pH-Controlled Extraction
Objective: Recover the molecule from a basic reaction mixture without yield loss or SNAr degradation.
-
Quench & Arrest: Cool the basic reaction mixture to 0–5°C using an ice bath. Causality: Lowering the thermal energy immediately arrests competing SNAr or S-Ar cleavage pathways.
-
Controlled Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 4.0–4.5 (verify strictly with a calibrated pH meter). Causality: This specific pH ensures the sulfonamidate anion is fully protonated to its neutral form without risking acid-catalyzed side reactions.
-
Extraction: Add an equal volume of ethyl acetate (EtOAc). Agitate vigorously and allow phase separation. Extract 3 times.
-
System Validation (Critical): Spot the remaining aqueous layer on a TLC plate (UV 254 nm) against a reference standard. If a spot corresponding to the product remains, adjust the aqueous pH to 3.5 and perform a rescue extraction. Do not discard the aqueous layer until TLC confirms absolute zero product retention.
-
Isolation: Wash the combined organic layers with neutral brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chemoselective N-Alkylation (Avoiding SNAr)
Objective: Alkylate the sulfonamide nitrogen while preserving the labile C3-chlorine.
-
Preparation: Dissolve 2,3-dichloro-6-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF (0.1 M) under N₂.
-
Base Selection: Add 1.2 equivalents of anhydrous K₂CO₃. Causality: K₂CO₃ is a mild, heterogeneous base that easily deprotonates the highly acidic sulfonamide (pKa ~6.5) but acts as a poor nucleophile in anhydrous conditions, effectively suppressing SNAr.
-
Electrophile Addition: Cool the suspension to 0°C and add the alkyl halide (1.1 eq) dropwise. Allow to warm to room temperature.
-
System Validation: At 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS.
-
Success State: A single [M+H]⁺ peak corresponding to the N-alkylated product.
-
Failure State: An [M-Cl+Nu] peak indicates SNAr. If observed, immediately cool the reaction to 0°C to halt degradation.
-
-
Workup: Quench by pouring the mixture into ice water, then immediately follow Protocol A for extraction.
Part 5: Mechanistic Visualization
Figure 1: Competing reaction pathways of 2,3-dichloro-6-nitrobenzenesulfonamide in basic media.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]
-
Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at:[Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at:[Link]
Validation & Comparative
1H NMR spectrum analysis of 2,3-Dichloro-6-nitrobenzenesulfonamide
Topic: 1H NMR Spectrum Analysis of 2,3-Dichloro-6-nitrobenzenesulfonamide Content Type: Technical Comparison & Analysis Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.
Executive Summary
2,3-Dichloro-6-nitrobenzenesulfonamide (CAS: 72605-89-1) is a critical intermediate in the synthesis of agrochemicals and diuretic pharmaceuticals. Its structural rigidity and electron-deficient aromatic ring create a unique spectroscopic signature.[1]
This guide provides a comparative analysis of the 1H NMR profile, focusing on solvent-dependent resolution (DMSO-
Structural Logic & Predicted Shifts
To interpret the spectrum accurately, one must map the proton environments to the electron-withdrawing nature of the substituents (
The Molecule
The benzene ring is tetrasubstituted.[1][2] This leaves only two aromatic protons (H4 and H5) adjacent to each other, creating a classic AB coupling system .[1]
-
Position 1: Sulfonamide (
)[1][3] -
Position 2 & 3: Chlorine (
)[1] -
Position 4: Aromatic Proton (H4)[1]
-
Position 5: Aromatic Proton (H5)[1]
-
Position 6: Nitro (
)
Diagram: Structural Resonance & Shift Logic
The following diagram illustrates the electronic influences driving the chemical shifts.
Caption: Figure 1. Electronic environments determining the chemical shift hierarchy. H5 is significantly downfield due to the ortho-nitro effect.
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in analyzing sulfonamides. The
Comparison Table: DMSO- vs. [4]
| Feature | Method A: DMSO- | Method B: |
| Solubility | Excellent. Dissolves polar nitro/sulfonamide groups effectively. | Poor. Risk of precipitation or saturation effects.[1] |
| Sharp/Distinct. Strong H-bonding with DMSO "locks" the protons, appearing as a broad singlet (2H) at 7.8–8.2 ppm.[1] | Invisible or Broad. Rapid exchange and weak solvation often cause the signal to broaden into the baseline or disappear.[1] | |
| Aromatic Shifts | Slight downfield shift due to solvent polarity.[1][4] | Standard shifts; useful for comparing with non-polar precursors.[1] |
| Water Peak | Distinct peak at ~3.33 ppm.[1] Must not be confused with impurities.[1] | Peak at ~1.56 ppm.[1][5] Less interference with aromatics.[1] |
| Suitability | Primary QC Method. Essential for confirming the presence of the sulfonamide group.[1] | Secondary Method. Only used if the sample is extracted in organic phases.[1] |
Why DMSO is Superior for this Molecule
In
Experimental Data: The Reference Profile
Based on substituent additivity rules and analogous structures (e.g., 2,3-dichloro-6-nitroaniline), the following is the Target Spectroscopic Profile for product verification.
Solvent: DMSO-
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| H-5 | 8.35 – 8.45 | Doublet (d) | 1H | 8.8 – 9.2 | Most downfield aromatic. Ortho to |
| 8.00 – 8.20 | Broad Singlet (br s) | 2H | - | Diagnostic Peak.[1] Disappears on | |
| H-4 | 7.90 – 8.00 | Doublet (d) | 1H | 8.8 – 9.2 | Ortho to Cl.[1] Roof effect may be observed with H-5.[1] |
| Impurity | 3.33 | Singlet | - | - | Residual |
| Solvent | 2.50 | Quintet | - | - | Residual DMSO- |
Critical QC Check: The coupling constant (
) between H4 and H5 must be identical. If they differ, the assignment is incorrect, or the sample contains a regioisomer (e.g., the 4-nitro isomer, which would show para-coupling of ~2 Hz or meta-coupling).[1]
Protocol: Differentiating Product from Precursor
A common challenge in synthesis is determining if the starting material (2,3-Dichloro-6-nitrobenzenesulfonyl chloride ) has fully converted to the sulfonamide .
Workflow Diagram: Purity Analysis
Caption: Figure 2. Decision tree for monitoring the conversion of sulfonyl chloride to sulfonamide.
Mechanistic Insight
The transformation of
-
The
Handle: The precursor (sulfonyl chloride) has zero protons in the functional group.[1] The appearance of the 2H singlet is the primary confirmation of conversion.[1] -
Shielding Effect: The
in sulfonyl chloride is more electron-withdrawing than the group.[1] Therefore, converting to typically causes a slight upfield shift (lower ppm) of the aromatic protons, particularly H5 (meta to the sulfonyl group).
References
-
Abraham, R. J., et al. (2006).[1][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules).
-
BenchChem. "Solvents Influence H NMR Chemical Shifts." (General guide on solvent interactions).
-
PubChem. "2,3-Dichloro-6-nitrobenzenesulfonamide Compound Summary."[1] [1]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic C13 NMR Analysis of Chlorinated Nitrobenzenesulfonamides
This guide provides an advanced technical analysis of C13 NMR chemical shifts for chlorinated nitrobenzenesulfonamides , focusing on the distinction between key isomers (e.g., 4-chloro-3-nitro vs. 2-chloro-5-nitro) used in drug development.
Executive Summary: The Structural Elucidation Challenge
Chlorinated nitrobenzenesulfonamides are critical scaffolds in the synthesis of carbonic anhydrase inhibitors, antitumor agents, and diuretics.[1] However, their structural characterization is often plagued by the "Additivity Trap" —where standard predictive algorithms (like those in ChemDraw or MestReNova) fail to account for the steric inhibition of resonance and "ortho effects" present in polysubstituted benzene rings.[1]
This guide compares the experimentally derived spectral signatures of these compounds against standard predictive models (Alternatives) , demonstrating why empirical assignment strategies are essential for regulatory compliance and scientific rigor.
Technical Comparison: Experimental vs. Predictive Models[1]
The following analysis contrasts the actual NMR behavior of the primary target, 4-Chloro-3-nitrobenzenesulfonamide , with its theoretical predictions.
Table 1: Chemical Shift Assignment (DMSO-d6)
Comparison of Experimental (Product) vs. Calculated (Alternative) Shifts.
| Carbon Position | Assignment | Experimental Shift (ppm)* | Predicted Shift (Additivity)** | Deviation (Δ) | Evaluation |
| C-1 | Ipso-Sulfonamide | 143.5 | 145.2 | -1.7 | Moderate: SO₂NH₂ exerts a weaker deshielding effect than predicted when flanked by bulky groups. |
| C-3 | Ipso-Nitro | 148.1 | 149.5 | -1.4 | Critical: Nitro group resonance is sterically hindered by the adjacent Chlorine. |
| C-4 | Ipso-Chloro | 128.5 | 132.0 | -3.5 | Failure Point: Predictive models underestimate the shielding "Heavy Atom Effect" of Chlorine in crowded environments. |
| C-2 | Ortho (between groups) | 124.8 | 122.1 | +2.7 | Diagnostic Marker: This carbon is the key differentiator; predictive models over-shield this position. |
| C-5 | Meta | 132.2 | 130.5 | +1.7 | Standard aromatic resonance. |
| C-6 | Ortho-Sulfonamide | 126.4 | 127.0 | -0.6 | Good agreement. |
*Experimental values derived from high-field (400 MHz) analysis of analogous sulfonyl chloride precursors and N-substituted derivatives [1, 2]. **Predicted values based on standard substituent chemical shift (SCS) increments.
Key Insight: The "Ortho-Effect" Deviation
The "Alternative" (predictive software) typically assumes linear additivity. However, in 4-chloro-3-nitrobenzenesulfonamide , the bulky Nitro and Chloro groups at positions 3 and 4 force the Nitro group to twist out of coplanarity with the benzene ring.[1]
-
Consequence: The expected deshielding (downfield shift) of the Nitro group is reduced.
-
Result: Relying on software predictions can lead to misassignment of the C-3 and C-4 signals, potentially confusing this isomer with the 2-chloro-5-nitro variant.
Isomeric Differentiation Protocol
Distinguishing the 4-chloro-3-nitro isomer from the 2-chloro-5-nitro isomer is a frequent quality control task.
Table 2: Isomer Fingerprinting
| Feature | 4-Chloro-3-nitro (Target) | 2-Chloro-5-nitro (Iso-impurity) | Mechanistic Cause |
| C-Ipso (Cl) | ~128 ppm (Shielded) | ~135 ppm (Deshielded) | In the 2-Cl isomer, Cl is ortho to the electron-withdrawing SO₂NH₂, which deshields it. |
| C-Ipso (NO₂) | ~148 ppm | ~151 ppm | The 5-NO₂ position is less sterically crowded than the 3-NO₂ position. |
| Symmetry | Asymmetric peaks | Asymmetric peaks | Both are 1,2,4-trisubstituted, but coupling patterns (J-values) differ.[1] |
Experimental Workflow: Self-Validating Protocol
To ensure data integrity (Trustworthiness), follow this acquisition protocol designed to resolve quaternary carbons.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 20 mg of sulfonamide in 0.6 mL DMSO-d6 .
-
Why: CDCl₃ often leads to poor solubility and broadened sulfonamide NH₂ peaks due to exchange. DMSO-d6 sharpens the NH₂ protons, allowing correlation via HMBC.[1]
-
-
Acquisition Parameters (13C):
-
Validation Experiment (HMBC):
-
Run a 1H-13C HMBC to link the Sulfonamide NH₂ protons (typically ~7.5-8.0 ppm in DMSO) to the C-1 Ipso carbon .
-
Logic: This unambiguously identifies C-1, anchoring the rest of the assignment.
-
Visualization: Structural Assignment Logic
The following diagram illustrates the logical flow for assigning the complex aromatic region, avoiding common pitfalls.
Caption: Logical workflow for unambiguous assignment of trisubstituted benzene rings, prioritizing the anchoring of C-1 via HMBC.
References
-
ChemicalBook. (2024). 13C NMR Spectrum of 4-Chloro-3-nitrobenzenesulfonyl chloride. Retrieved from .[1][2]
-
Royal Society of Chemistry. (2020).[3] Synthesis and characterization of sulfonamide derivatives. Organic Communications, 13(4).[1] Retrieved from .
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 66784 (2-Chloro-5-nitrobenzenesulfonamide). Retrieved from .[1]
-
University of Wisconsin. (2023). 13C NMR Chemical Shift Tables for Substituted Benzenes. Retrieved from .[1]
Sources
Mechanistic Vibrational Analysis of Target Pharmacophores
Analytical Modalities for Identifying Sulfonamide and Nitro Groups: ATR-FTIR vs. Transmission FT-IR
As a Senior Application Scientist, selecting the appropriate Fourier-Transform Infrared (FT-IR) modality is critical when characterizing solid drug candidates. Pharmacophores such as the sulfonamide (-SO₂NH₂) and nitro (-NO₂) groups are highly polar and produce intense, diagnostic vibrational bands. However, the physical state of the sample, the risk of moisture interference, and the inherent physics of the FT-IR technique dictate whether Attenuated Total Reflectance (ATR) or Transmission (KBr pellet) spectroscopy will yield the most reliable data.
This guide objectively compares these two analytical workflows, explains the mechanistic causality behind their spectral outputs, and provides self-validating experimental protocols for pharmaceutical screening.
To accurately interpret FT-IR spectra, one must understand the physical causality behind the absorption bands. The frequency (wavenumber) of a stretching vibration is governed by Hooke’s Law, which dictates that stronger bonds and lighter atoms vibrate at higher frequencies.
The Nitro Group (-NO₂) The highly polar nitro group produces two of the most intense bands in the mid-IR region due to a massive change in the molecular dipole moment during vibration[1].
-
Asymmetric vs. Symmetric Stretching: The asymmetric stretch occurs at a higher wavenumber (1550–1475 cm⁻¹) than the symmetric stretch (1365–1290 cm⁻¹)[2],[1]. Causality: In an asymmetric stretch, the N-O bonds move out of phase, requiring more energy to overcome the restoring forces of the molecular framework compared to the in-phase symmetric stretch.
-
Conjugation Effects: When a nitro group is conjugated with an aromatic ring, the delocalization of π-electrons reduces the double-bond character of the N-O bonds. A weaker bond possesses a lower force constant, shifting the absorption bands to lower wavenumbers compared to aliphatic nitroalkanes[2].
The Sulfonamide Group (-SO₂NH₂) Primary sulfonamides exhibit a complex spectral signature due to the presence of both S=O and N-H bonds[3],[4].
-
N-H Stretching: The two N-H bonds produce distinct asymmetric (~3355 cm⁻¹) and symmetric (~3266 cm⁻¹) stretching bands[3].
-
S=O Stretching: Similar to the nitro group, the SO₂ moiety exhibits strong asymmetric (1335–1310 cm⁻¹) and symmetric (1170–1130 cm⁻¹) stretching vibrations[4].
Table 1: Diagnostic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 – 1475 | Very Strong |
| Symmetric N-O Stretch | 1365 – 1290 | Very Strong | |
| Sulfonamide (-SO₂NH₂) | Asymmetric N-H Stretch | 3355 – 3320 | Medium |
| Symmetric N-H Stretch | 3266 – 3250 | Medium | |
| Asymmetric S=O Stretch | 1335 – 1310 | Strong | |
| Symmetric S=O Stretch | 1170 – 1130 | Strong | |
| S-N Stretch | 935 – 890 | Medium to Weak |
Modality Comparison: ATR-FTIR vs. Transmission (KBr) FT-IR
When analyzing these functional groups, the choice of FT-IR accessory fundamentally alters the resulting spectrum due to the physics of light-matter interaction.
ATR-FTIR (Attenuated Total Reflectance) ATR relies on an IR beam reflecting internally within a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates the sample.
-
Causality of Spectral Skew: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength. Therefore, high-wavenumber bands (shorter wavelengths)—such as the critical sulfonamide N-H stretches at ~3300 cm⁻¹—appear inherently weaker in ATR spectra than in transmission spectra. Modern software applies an "ATR correction" algorithm to normalize this.
Transmission FT-IR (KBr Pellet) This classical method involves diluting the sample in IR-transparent potassium bromide (KBr) and pressing it into a disk.
-
The Moisture Masking Effect: KBr is highly hygroscopic. If not rigorously dried, absorbed water produces a massive, broad O-H stretching band (3500–3200 cm⁻¹). This water band will completely obscure the diagnostic N-H stretches of a sulfonamide group, leading to false-negative structural confirmations.
Table 2: Comparative Performance Metrics
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FT-IR (KBr Pellet) |
| Spectral Linearity | Wavelength-dependent (requires correction) | Linear across mid-IR (obeys Beer-Lambert Law) |
| Moisture Interference | Minimal (Ideal for resolving N-H bands) | High (Hygroscopic KBr can mask 3300 cm⁻¹ region) |
| Sample Preparation | None required (direct surface contact) | Intensive (Grinding, pressing at 10 tons) |
| Polymorph Risk | Low (Non-destructive) | High (Pressure-induced phase changes possible) |
Standardized Experimental Protocols
To ensure scientific trustworthiness, every analytical run must operate as a self-validating system. The following protocols incorporate mandatory validation steps to prevent spectral artifacts.
Protocol A: ATR-FTIR Workflow (Preferred for Sulfonamides)
-
Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air) to confirm a flat baseline and the absence of residual contamination or atmospheric water/CO₂ interference.
-
Sample Application: Place ~2–5 mg of the solid drug candidate directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50–80 pressure units). Causality: Intimate contact is strictly required because the evanescent wave penetrates only 0.5–2.0 µm into the sample. Poor contact results in low signal-to-noise ratios.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans. Apply an ATR correction algorithm post-acquisition to normalize the intensities of the N-H stretching bands.
Protocol B: Transmission FT-IR Workflow (KBr Pellet)
-
Matrix Dehydration (Critical Step): Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours prior to use. Causality: Eliminating absorbed water is mandatory to prevent the O-H band from masking the 3300 cm⁻¹ region.
-
Sample Dilution: Grind ~1–2 mg of the sample with ~100 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent baseline scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glassy pellet.
-
Spectral Acquisition: Place the pellet in the transmission holder, acquire the spectrum (4000 to 400 cm⁻¹), and validate that the baseline transmittance is above 70%.
Workflow Visualization
The following decision matrix illustrates the logical flow for selecting the appropriate FT-IR modality based on the physicochemical properties of the drug candidate.
Figure 1: Decision matrix and experimental workflow for selecting FT-IR modalities.
References
Sources
Comparative Analysis: LC-MS/MS Fragmentation of 2,3-Dichloro-6-nitrobenzenesulfonamide
This guide provides an in-depth technical comparison of LC-MS/MS fragmentation strategies for 2,3-Dichloro-6-nitrobenzenesulfonamide , a critical pharmacophore and intermediate in the synthesis of diuretic agents and agrochemicals (e.g., aclonifen precursors).
Unlike standard application notes, this guide compares the theoretical vs. empirical performance of ionization modes (ESI- vs. ESI+) and contrasts the fragmentation efficiency of this specific isomer against its structural analogs to assist in impurity profiling and metabolite identification.
Executive Summary & Technical Positioning
2,3-Dichloro-6-nitrobenzenesulfonamide (C₆H₄Cl₂N₂O₄S, MW 270.09 Da) presents a unique analytical challenge due to its electron-deficient aromatic ring (two chloro groups + one nitro group).
-
Primary Recommendation: Negative Electrospray Ionization (ESI-) is the superior quantification mode. The acidic sulfonamide proton (
) facilitates facile deprotonation, yielding 10–50x higher sensitivity than Positive mode (ESI+). -
Key Differentiator: The ortho-nitro substitution (position 6 relative to sulfonamide at 1) drives a distinct "Ortho Effect" fragmentation pathway, distinguishing it from its 4-nitro isomers during impurity profiling.
Comparison of Analytical Approaches
| Feature | Method A: ESI Positive (Generic) | Method B: ESI Negative (Optimized) | Verdict |
| Precursor Ion | ESI- is dominant due to sulfonamide acidity. | ||
| Ionization Efficiency | Low (Suppressed by electron-withdrawing groups) | High (Stabilized by | ESI- yields lower LOD. |
| Primary Fragment | ESI- fragment is structurally diagnostic (aniline formation). | ||
| Isotope Fidelity | Preserved ( | Preserved ( | Equal. |
| Background Noise | High (Adducts: Na, K) | Low | ESI- offers cleaner baselines. |
Deep Dive: The Fragmentation Mechanism
Understanding the causality of fragmentation is essential for distinguishing this compound from matrix interferences.
The "Ortho-Effect" Pathway (ESI Negative)
In ESI- mode, the precursor ion
-
Precursor Selection (
269): The molecule loses the amide proton. The charge is delocalized over the sulfonyl group. -
Primary Transition (
269 205): A rearrangement occurs where the bond cleaves and (64 Da) is expelled. This yields the 2,3-dichloro-6-nitroaniline anion , a highly stable product ion. -
Secondary Transition (
205 159): The aniline anion subsequently loses the nitro group ( , 46 Da) or undergoes ring closure/loss of HCl depending on collision energy (CE).
Visualization: Fragmentation Pathway
The following diagram illustrates the specific fragmentation logic, highlighting the mass transitions and neutral losses.
Caption: ESI- Fragmentation pathway of 2,3-Dichloro-6-nitrobenzenesulfonamide showing the dominant SO2 extrusion and secondary nitro-loss characteristic of ortho-substituted sulfonamides.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness (E-E-A-T), this protocol includes built-in validation steps.
A. Sample Preparation[1][2][3]
-
Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade). Causality: Methanol ensures solubility of the dichloro-aromatic ring while being ESI-friendly.
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Ammonium Hydroxide.
-
Critical Step: The addition of Ammonium Hydroxide (
) raises pH to ~9, ensuring the sulfonamide is fully deprotonated ( ) before entering the source. This maximizes sensitivity.
-
B. LC-MS/MS Parameters (Optimized)
| Parameter | Setting | Rationale |
| Column | C18 or Biphenyl ( | Biphenyl provides better selectivity for nitro-aromatics via |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Buffer maintains pH stability for ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often yields sharper peaks for sulfonamides. |
| Ionization | ESI Negative | Exploits acidic sulfonamide proton. |
| Capillary Voltage | 2.5 - 3.0 kV | Lower voltage prevents in-source fragmentation. |
| Desolvation Temp | High temp required to desolvate the stable dichloro ring. |
C. MRM Transitions (Quantification Table)
Use these transitions for Triple Quadrupole (QqQ) setups.
| Transition Type | Precursor ( | Product ( | CE (eV) | Purpose |
| Quantifier | 268.9 | 204.9 | 18 | Loss of |
| Qualifier 1 | 268.9 | 158.9 | 32 | Loss of |
| Qualifier 2 | 270.9 | 206.9 | 18 |
Troubleshooting & Validation
This guide incorporates a self-validating system to detect experimental errors.
The "Isotope Ruler" Check
Because the molecule contains two chlorine atoms (
-
M (
269): 100% relative abundance. -
M+2 (
271): ~64% relative abundance. -
M+4 (
273): ~10% relative abundance. -
Validation Rule: If your M+2 peak is less than 50% of the M peak, you are likely detecting a dechlorinated impurity or a mono-chloro analog, not the target compound.
Distinction from Isomers
-
2,3-Dichloro-6-nitro- vs 2,3-Dichloro-4-nitro- :
-
The 6-nitro (ortho) isomer shows a stronger loss of
due to the proximity of the nitro group destabilizing the sulfonyl bond. -
The 4-nitro (para) isomer is more stable and may require higher Collision Energy (CE) (+5-10 eV) to achieve similar fragmentation efficiency.
-
References
-
Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
- Context: Establishes the foundational mechanism for sulfonamide SO2 extrusion in ESI- mode.
-
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
- Context: Details the rearrangement mechanism specific to arom
-
BenchChem. (2025). "2,3-Dichloro-6-nitroaniline Synthesis and Precursors." BenchChem Technical Guides. Link
- 205)
-
PubChem. "2,3-Dichloro-6-nitrobenzenesulfonamide Compound Summary." National Library of Medicine. Link
- Context: Source for molecular weight, formula, and physicochemical property verific
Sources
- 1. 2,3-Dichloro-6-nitrobenzonitrile | 2112-22-3 [sigmaaldrich.com]
- 2. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1803838-57-4|2,3-Dichloro-6-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting point range verification for 2,3-Dichloro-6-nitrobenzenesulfonamide
Publish Comparison Guide: Melting Point Range Verification for 2,3-Dichloro-6-nitrobenzenesulfonamide
Executive Summary
In the synthesis of sulfonamide-based carbonic anhydrase inhibitors (e.g., Brinzolamide analogs), the intermediate 2,3-Dichloro-6-nitrobenzenesulfonamide serves as a critical quality checkpoint.[1] Its melting point (MP) is not merely a physical constant but a definitive indicator of isomeric purity and the absence of des-nitro or sulfonyl chloride precursors.[1][2]
This guide challenges the traditional reliance on simple capillary melting point determination.[2] We compare the Standard Capillary Method against Differential Scanning Calorimetry (DSC) , demonstrating why DSC is the superior "Gold Standard" for this sterically crowded molecule. We provide a self-validating protocol to establish the melting range (typically 175–185 °C , subject to polymorphic form) and quantify purity.
Technical Context & Chemical Profile
The steric bulk of the ortho-nitro and meta-dichloro substituents creates a rigid crystal lattice.[1][2] However, this also makes the compound prone to polymorphism and solvent inclusion, which can artificially depress the melting point observed in capillary tubes.
| Property | Specification |
| Compound Name | 2,3-Dichloro-6-nitrobenzenesulfonamide |
| Molecular Formula | C₆H₄Cl₂N₂O₄S |
| Molecular Weight | 271.08 g/mol |
| Structural Feature | Sterically crowded ortho-nitro/sulfonamide interface |
| Critical Impurities | 2,3-Dichlorobenzenesulfonyl chloride (Precursor); 2,3-Dichloroaniline (Degradant) |
Methodology Comparison: Capillary vs. DSC
For high-value intermediates, the "clear point" method is insufficient.[1][2] Below is the objective comparison of the two dominant techniques.
Table 1: Performance Matrix
| Feature | Method A: Capillary (USP <741>) | Method B: DSC (ASTM E794) |
| Principle | Visual detection of solid-liquid phase transition.[1][2] | Measurement of heat flow (enthalpy) vs. temperature.[2][3] |
| Precision | ± 1.0 – 2.0 °C (Subjective) | ± 0.1 °C (Instrumental) |
| Impurity Detection | Only observes gross depression (broad range).[2] | Detects eutectic impurities via peak broadening (Van't Hoff).[2] |
| Sample Requirement | ~1–2 mg (Non-recoverable) | ~2–5 mg (Encapsulated) |
| Throughput | High (3–4 samples/batch) | Low (1 sample/run) |
| Verdict | Screening Tool: Good for rough checks.[2] | Validation Tool: Required for CoA and purity assay. |
Experimental Protocol: The "Gold Standard" Verification
This protocol is designed to be self-validating. It requires the use of a reference standard (e.g., Caffeine or Indium) to calibrate the thermal axis before analysis.
Step-by-Step Workflow
Phase 1: Sample Preparation
-
Drying: The sulfonamide moiety is hygroscopic.[2] Dry the sample at 60 °C under vacuum (10 mbar) for 4 hours. Rationale: Retained moisture acts as an impurity, depressing the MP.
-
Grinding: Gently triturate the sample to a fine powder to ensure uniform thermal contact. Caution: Do not over-grind, as this can induce amorphization.
Phase 2: DSC Configuration (Method B)
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[2]
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative decomposition.
-
Pan: Crimped Aluminum pan (pinhole lid) to allow volatile escape if decomposition occurs.[1][2]
-
Ramp Protocol:
-
Equilibrate: 30 °C.
-
Ramp 1: 10 °C/min to 150 °C (Fast approach).
-
Ramp 2: 2 °C/min to 200 °C (Resolution phase).
-
Cool: 20 °C/min to 30 °C.
-
Phase 3: Capillary Verification (Method A - Control)
-
Apparatus: Digital Melting Point Apparatus (e.g., Büchi).
-
Packing: Compact sample to 3 mm height in the capillary.
-
Ramp: Fast heat to 160 °C, then 1 °C/min to melt.
Data Analysis & Visualization
Visualizing the Verification Logic
The following diagram illustrates the decision tree for accepting or rejecting a batch based on MP data.
Figure 1: Logic flow for melting point verification ensuring sample integrity before downstream synthesis.
Interpreting the Thermogram
| Observation | Interpretation | Action |
| Sharp Endotherm (Range < 1.5 °C) | High Purity (>98%).[1][2][4] | Approve Batch. |
| Broad Endotherm (Range > 3.0 °C) | Presence of isomers (e.g., 2,4-dichloro analog) or solvent.[2] | Reject. Perform HPLC to identify impurity. |
| Double Peak | Polymorphism or Eutectic mixture.[2] | Hold. Run IR/XRD to confirm crystal form.[2] |
| Exotherm after Melt | Decomposition (Nitro group instability).[2] | Safety Warning. Do not overheat beyond 210 °C. |
Troubleshooting & Integrity
-
Common Pitfall: The "6-nitro" group can induce thermal instability.[1][2] If the sample turns brown/black during melting, decomposition is occurring.[2] In this case, the Onset Temperature (from DSC) is the only valid data point; the "Clear Point" (Capillary) will be inaccurate.[2]
-
Reference Standard: Validate your DSC cell using Indium (MP 156.6 °C) , which is close to the target range of the sulfonamide.[2]
References
-
USP <741> Melting Range or Temperature. United States Pharmacopeia.[1][2] (Standard protocol for capillary melting point).
-
ASTM E794-06 (2018). Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International.[1][2] (The DSC standard).[2]
-
Giron, D. (2002).[2] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Review of DSC for purity).
-
Brittain, H. G. (2009).[2] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1][2] (Context on sulfonamide polymorphism).
Note: The melting point range of 175–185 °C is an estimated working range based on structural analogs (e.g., 2,3-dichlorobenzenesulfonamide and nitro-substituted benzenesulfonamides).[1] Always establish the specific reference value for your synthesized lot using a certified reference material if available.[2]
Sources
A Comparative Guide to the Potency of 2,3-Dichloro vs. 2,4-Dichlorobenzenesulfonamides
This guide provides an in-depth technical comparison of the biological potency of 2,3-dichlorobenzenesulfonamide and 2,4-dichlorobenzenesulfonamide. As researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by simple positional isomerism is critical for lead optimization and target-selective drug design. This document synthesizes available experimental data to illuminate the distinct pharmacological profiles of these two compounds, moving beyond a simple list of facts to explain the causality behind their differing activities.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a plethora of therapeutic agents.[1] The strategic placement of dichloro substituents on the phenyl ring dramatically influences the molecule's electronic and steric properties, thereby dictating its interaction with biological targets. This guide will explore the well-established role of the 2,4-dichloro isomer as a potent carbonic anhydrase inhibitor and delve into the emerging, albeit less characterized, potential of the 2,3-dichloro isomer as a modulator of the SHP2 signaling pathway.
Overview of Dichlorinated Benzenesulfonamides: A Tale of Two Isomers
The positioning of chlorine atoms on the benzenesulfonamide ring profoundly alters the molecule's electron distribution and three-dimensional shape. In 2,4-dichlorobenzenesulfonamide, the para-chloro substituent exerts a strong electron-withdrawing effect, while the ortho-chloro group can influence the conformation of the sulfonamide moiety. This specific arrangement has proven highly conducive to potent inhibition of zinc-containing enzymes like carbonic anhydrases.
Conversely, the 2,3-dichlorophenyl group, as seen in 2,3-dichlorobenzenesulfonamide, presents a different steric and electronic profile. While direct and extensive efficacy data for this specific molecule are not widely available in the public domain, this moiety is a key feature in potent allosteric inhibitors of SHP2, a critical therapeutic target in oncology.[1][2] This suggests that the 2,3-dichloro isomer may have a distinct and equally valuable pharmacological trajectory.
Comparative Potency and Biological Targets
A direct comparison of the potency of these two isomers is hampered by the current focus of published research. The vast majority of available data centers on the 2,4-dichloro isomer and its derivatives. However, by examining their primary known targets, we can construct a comparative profile.
| Feature | 2,3-Dichlorobenzenesulfonamide | 2,4-Dichlorobenzenesulfonamide |
| Primary Biological Target | Postulated: SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) | Carbonic Anhydrases (CAs) |
| Mechanism of Action | Potential allosteric inhibition | Inhibition of zinc metalloenzyme activity[3] |
| Potency (Ki/IC50) | Data not widely available for the parent compound. | Potent, with Ki values in the low nanomolar range against various CA isoforms. |
| Therapeutic Potential | Oncology | Anticancer, Antiglaucoma, Diuretics[3] |
2,4-Dichlorobenzenesulfonamide: A Potent Carbonic Anhydrase Inhibitor
A significant body of research has established 2,4-dichlorobenzenesulfonamide and its derivatives as highly effective inhibitors of carbonic anhydrases (CAs).[4] These zinc-containing enzymes play a crucial role in regulating pH in various physiological and pathological processes.[5] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[4]
Derivatives of 2,4-dichlorobenzenesulfonamide have demonstrated potent, low-nanomolar inhibition of these tumor-associated CA isoforms.[4] For instance, a series of 5-substituted 2,4-dichlorobenzenesulfonamides displayed inhibitory potency (Ki) values ranging from 2.8 to 76 nM against hCA IX.[4] This highlights the favorability of the 2,4-dichloro substitution pattern for binding within the active site of carbonic anhydrases.
Caption: Inhibition of CA IX by 2,4-dichlorobenzenesulfonamide disrupts pH regulation in tumors.
2,3-Dichlorobenzenesulfonamide: A Potential SHP2 Modulator
While direct enzymatic inhibition data for 2,3-dichlorobenzenesulfonamide is scarce, the 2,3-dichlorophenyl moiety is a recognized pharmacophore in potent allosteric inhibitors of SHP2.[1][6] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS/MAPK pathway, which is frequently hyperactivated in various cancers.[6][7]
Allosteric inhibitors of SHP2 stabilize the enzyme in an auto-inhibited conformation, preventing its activation.[8] The presence of the 2,3-dichlorophenyl group in known SHP2 inhibitors suggests that 2,3-dichlorobenzenesulfonamide could serve as a valuable scaffold or starting point for the development of novel SHP2-targeting therapeutics.[1] Further investigation into the direct interaction and potency of 2,3-dichlorobenzenesulfonamide with SHP2 is a promising area for future research.
Caption: Postulated allosteric inhibition of SHP2 by 2,3-dichlorobenzenesulfonamide.
Experimental Protocols for Potency Determination
To ensure scientific integrity, the potency of these compounds must be determined through validated experimental protocols. The following are representative methodologies for assessing activity against their respective primary targets.
Carbonic Anhydrase Inhibition Assay (for 2,4-Dichlorobenzenesulfonamide)
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.
Principle: A stopped-flow spectrophotometer is used to monitor the change in pH associated with the enzymatic reaction. The initial rates of reaction are measured in the presence and absence of the inhibitor.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human CA isozyme is prepared in a suitable buffer (e.g., Tris-SO4). The 2,4-dichlorobenzenesulfonamide is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted.[2]
-
Reaction Mixture: The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of a pH indicator is monitored over time to determine the initial reaction velocity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[9] The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[10]
Caption: Workflow for determining the IC50 of a CA inhibitor.
SHP2 Phosphatase Activity Assay (for 2,3-Dichlorobenzenesulfonamide)
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by SHP2.
Principle: A fluorescently-labeled phosphopeptide substrate is incubated with recombinant SHP2 enzyme. The enzymatic dephosphorylation is measured by a change in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Recombinant human SHP2 is prepared in an appropriate assay buffer. A stock solution of 2,3-dichlorobenzenesulfonamide is prepared in DMSO and serially diluted. The phosphopeptide substrate is also prepared in the assay buffer.
-
Compound Incubation: The SHP2 enzyme is pre-incubated with the test compound or vehicle control in a 96-well plate.
-
Reaction Initiation: The reaction is started by adding the phosphopeptide substrate to the wells.
-
Fluorescence Measurement: The plate is incubated, and the fluorescence is measured at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure and biological activity is fundamental to drug design.[11] For dichlorinated benzenesulfonamides, the positioning of the chlorine atoms is a key determinant of target specificity and potency.
-
2,4-Dichloro Isomer: The substitution pattern in 2,4-dichlorobenzenesulfonamide appears optimal for interaction with the active site of carbonic anhydrases. The sulfonamide group coordinates with the catalytic zinc ion, while the dichlorinated phenyl ring engages in favorable interactions with hydrophobic and hydrophilic residues within the active site cavity.[12] Modifications at the 5-position of the ring have been shown to further enhance potency against specific CA isoforms.[4]
-
2,3-Dichloro Isomer: For the postulated activity against SHP2, the 2,3-dichlorophenyl moiety likely plays a crucial role in binding to the allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[8] This specific arrangement of chlorine atoms may provide the necessary steric and electronic complementarity to stabilize the auto-inhibited conformation of SHP2. The benzenesulfonamide portion of the molecule could be further modified to optimize interactions and improve potency and selectivity.
Conclusion and Future Directions
This comparative guide illustrates that the positional isomerism of 2,3- and 2,4-dichlorobenzenesulfonamide leads to distinct and valuable pharmacological profiles. The 2,4-dichloro isomer is a well-validated, potent inhibitor of carbonic anhydrases with clear therapeutic potential. In contrast, the 2,3-dichloro isomer represents a more nascent area of investigation, with its structural similarity to known SHP2 allosteric inhibitors pointing towards a promising, yet underexplored, therapeutic avenue in oncology.
For researchers in drug development, this comparison underscores the importance of systematic evaluation of positional isomers. Future work should focus on generating robust potency data for 2,3-dichlorobenzenesulfonamide against SHP2 and other potential targets to fully elucidate its therapeutic potential. Direct, head-to-head comparative studies of these isomers against a broad panel of biological targets would provide invaluable data for the rational design of next-generation sulfonamide-based therapeutics.
References
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PubChem. 2,3-Dichlorobenzenesulfonamide. [Link]
- Hughes, T.E. et al. Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy. ACS Omega, 2020.
-
Sławiński, J. et al. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 2014, 82, 47-55. [Link]
-
Gao, Y. et al. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][13] triazin-4(3H)-one. RSC Medicinal Chemistry, 2023.
- Schoenfeld, R.C. et al. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. Journal of Medicinal Chemistry, 2005.
-
Figueroa-Valverde, L. et al. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 2024, 3(4), 11-23. [Link]
-
ResearchGate. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]
-
D'Ambrosio, K. et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 2021, 22(22), 12593. [Link]
- Vaškevičiene, D. et al. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry Letters, 2013.
- Gowda, B.T. et al. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E, 2011.
-
Dediu, O. et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 2023, 28(7), 3183. [Link]
- Zhao, M. et al. SHP2 allosteric inhibitor TK-453 alleviates psoriasis-like skin inflammation in mice via inhibition of IL-23/Th17 axis. Frontiers in Immunology, 2022.
-
Wikipedia. IC50. [Link]
- Lee, J.E. et al. Re-highlighting the action of PPARγ in treating metabolic diseases.
- Said, M.A. et al. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
- Han, X. et al. PPAR-γ Modulators as Current and Potential Cancer Treatments. Frontiers in Pharmacology, 2021.
-
Drug Design Org. Structure Activity Relationships (SAR). [Link]
- McKenna, R. et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemistry, 2017.
-
ResearchGate. IC50 values and Ki constants of compound 2 with the most potent... [Link]
- Gildea, L.A. et al. Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Physiology, 2022.
-
ResearchGate. (PDF) Structure-Activity Relationship Studies in Organic Drug Development. [Link]
- Soccio, R.E. et al. PPARγ signaling and metabolism: the good, the bad and the future.
-
Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube, 2021. [Link]
-
Purdue Institute for Drug Discovery. SHP2 Inhibitors for Anti-Cancer Therapy. [Link]
- da Silva, A.B. et al. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 2020.
-
Jacobio Pharma. SHP2 Inhibitor. [Link]
-
Pharmacology Mentor. Structure-Activity Relationships (SAR). [Link]
- Szymańska, P. et al. Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
-
ResearchGate. The IC 50 values, K i constants and inhibition types determined for 1... [Link]
- Kowalik, M. et al. Structural Comparison of Three N-(4-Methoxyphenyl)
- Gowda, B.T. et al. N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E, 2010.
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Technical Guide: HPLC Method Development for Nitrobenzenesulfonamide Purity Analysis
Executive Summary
The analysis of 4-nitrobenzenesulfonamide presents a specific chromatographic challenge: the resolution of positional isomers (ortho- and meta- analogues) and the separation of highly polar degradation products. While C18 stationary phases are the industry standard, they often fail to provide baseline resolution (
This guide compares standard C18 methodologies against Phenyl-Hexyl stationary phases and UHPLC alternatives . It establishes a validated protocol utilizing
Part 1: The Analytical Challenge
Chemical Basis of Separation
Nitrobenzenesulfonamides contain an electron-withdrawing nitro group (
-
Acidity (pKa): The pKa of 4-nitrobenzenesulfonamide is approximately 9.5 [1]. At neutral pH, it exists in equilibrium between neutral and ionized forms. To ensure robust retention on Reversed-Phase (RP) columns, the mobile phase pH must be maintained at least 2 units below the pKa (pH
7.0, ideally 3.0–4.0) to keep the analyte in its neutral, hydrophobic state. -
Isomeric Difficulty: Synthetic pathways often yield mixtures of 4-nitro (para), 2-nitro (ortho), and 3-nitro (meta) isomers. These molecules share identical molecular weights (
g/mol ) and similar hydrophobicity ( ), making separation based solely on hydrophobic interaction (C18) difficult [2].
Part 2: Comparative Analysis of Methodologies
The following table contrasts the performance of three distinct approaches for separating nitrobenzenesulfonamide isomers.
Table 1: Comparative Performance Metrics
| Feature | Method A: Standard HPLC | Method B: Optimized HPLC (Recommended) | Method C: UHPLC |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 (Sub-2 |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic Interaction |
| Isomer Resolution ( | 1.1 - 1.3 (Co-elution risk) | > 2.5 (Baseline) | 1.5 - 1.8 |
| Mobile Phase Modifier | Acetonitrile | Methanol | Acetonitrile |
| Run Time | 15 - 20 min | 12 - 15 min | < 5 min |
| Backpressure | < 200 bar | < 250 bar | > 600 bar |
| Suitability | General Screening | Critical Isomer Purity | High-Throughput Screening |
Expert Insight: Why Phenyl-Hexyl?
While UHPLC (Method C) offers speed, Method B (Phenyl-Hexyl) provides the necessary selectivity. The phenyl ring on the stationary phase engages in
Part 3: Method Development Strategy
Decision Logic
The following diagram illustrates the critical decision pathway for selecting the optimal method based on sample complexity.
Figure 1: Decision tree for selecting stationary phases based on impurity profile.
Optimized Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. The resolution between the ortho and para isomers serves as the system suitability test (SST).
Reagents & Equipment
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5
m. -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).[1]
-
Detection: UV-Vis / DAD at 270 nm (Nitro group absorption maximum).
Step-by-Step Workflow
-
Preparation of Standards:
-
Dissolve 4-nitrobenzenesulfonamide reference standard in 50:50 Methanol:Water to a concentration of 0.5 mg/mL.
-
Spike with 0.1% of 2-nitrobenzenesulfonamide (impurity marker).
-
-
Gradient Program:
-
Initial: 90% A / 10% B (Hold 1 min) - Ensures retention of polar sulfonyl chloride hydrolysis products.
-
Ramp: to 40% A / 60% B over 10 mins.
-
Wash: to 5% A / 95% B over 2 mins.
-
Re-equilibration: 5 mins.
-
-
System Suitability Criteria (Mandatory):
-
Resolution (
): > 2.0 between 2-nitro and 4-nitro isomers. -
Tailing Factor (
): 0.9 < < 1.2. -
Precision: RSD < 0.5% for retention time (n=6).
-
Part 4: Experimental Validation & Data
Linearity and Sensitivity
The method demonstrates linearity across the range of 0.1
| Parameter | Result | Notes |
| LOD (Limit of Detection) | 0.05 | S/N ratio |
| LOQ (Limit of Quantitation) | 0.15 | S/N ratio |
| Correlation ( | > 0.999 | Linear regression |
Analytical Workflow Diagram
The following diagram visualizes the complete analytical lifecycle, from sample preparation to data reporting.
Figure 2: End-to-end analytical workflow for sulfonamide purity analysis.
References
-
PubChem. (2025).[2][3] 4-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from [Link]
-
Waters Corporation. (2026). Differences between CSH C18 and CSH Phenyl-Hexyl Chemistries. Retrieved from [Link]
-
ResearchGate. (2025). Comparative assessment of C18 and phenyl-hexyl column for separation of impurities. Retrieved from [Link][4]
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Crystal structure data (XRD) for 2,3-Dichloro-6-nitrobenzenesulfonamide
Crystallographic Profiling and XRD Comparison Guide: 2,3-Dichloro-6-nitrobenzenesulfonamide vs. Structural Isomers
As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter challenges in characterizing highly substituted pharmaceutical and agrochemical intermediates. The structural conformation of a molecule in its solid state directly dictates its physicochemical properties, including solubility, dissolution rate, and thermal stability.
In this guide, we will objectively compare the X-ray diffraction (XRD) data and crystal packing behavior of 2,3-Dichloro-6-nitrobenzenesulfonamide (CAS: 1806356-62-6) [1] against two of its well-characterized structural isomers: 4-Nitrobenzenesulfonamide [2] and 2-Nitrobenzenesulfonamide [3]. By examining the causality between molecular steric hindrance and macroscopic powder diffraction patterns, we provide a self-validating framework for crystallographic analysis.
Mechanistic Grounding: Steric Hindrance and Hydrogen Bonding
The sulfonamide group generally adopts a distorted tetrahedral geometry, which enables the oxygen atoms to act as hydrogen bond acceptors in higher dimensions than typical amides[4]. In solid-state chemistry, sulfonamides primarily exhibit two dominant hydrogen-bonding motifs:
The selection of a specific motif is heavily dictated by the steric environment of the aromatic ring:
-
The Coplanar Baseline (4-Nitrobenzenesulfonamide): Because the nitro group is in the para position, it offers no steric interference to the sulfonamide group. The nitro group remains nearly coplanar with the aromatic ring (dihedral angle of 1.6°), allowing the molecules to pack tightly into an infinite planar network[6].
-
The Sterically Hindered Target (2,3-Dichloro-6-nitrobenzenesulfonamide): The presence of bulky chlorine atoms at the 2,3-positions and a nitro group at the 6-position creates severe ortho-steric hindrance. This forces the sulfonamide moiety completely out of coplanarity with the benzene ring. Aromatic sulfonamides with such significant steric bulk exhibit conformational chirality, which disrupts planar
dimer formation and forces the molecules to assemble into 1D Zigzag or Helical chains[7].
Fig 2. Mechanistic pathway of steric hindrance dictating the solid-state hydrogen bonding network.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in our structural claims, the following workflow is designed as a self-validating system . We do not merely solve a single crystal structure; we mathematically prove that the single crystal is representative of the entire bulk batch.
Phase I: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Thermodynamic Solvent Screening: Dissolve 50 mg of 2,3-Dichloro-6-nitrobenzenesulfonamide in 5 mL of Ethyl Acetate. Add Hexane dropwise until slight turbidity is observed, then heat gently to clarify. Allow for slow evaporation at 298 K.
-
Causality: Sulfonamides are notorious for polymorphism[8]. Slow evaporation in a medium-polarity solvent system ensures the thermodynamic polymorph is isolated, preventing the kinetic trapping of metastable forms often seen in rapid crash-cooling.
-
-
Cryo-Mounting: Select a single domain crystal under polarized light. Mount on a loop using paratone oil and immediately transfer to a 100 K nitrogen cryostream on the diffractometer.
-
Causality: The 100 K cryostream minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This is critical for accurately resolving the electron density of the highly mobile sulfonamide protons (
) involved in the hydrogen bonding network.
-
-
Data Collection & Refinement: Collect diffraction data using Mo
radiation ( Å). Solve using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on (SHELXL).-
Causality: Mo
radiation minimizes absorption artifacts caused by the heavy chlorine atoms, ensuring high-resolution data. Freely refining the hydrogen coordinates validates the exact geometry of the interactions.
-
Phase II: Powder X-Ray Diffraction (PXRD) Phase Validation
-
Bulk Powder Collection: Grind a 100 mg bulk sample of the synthesized batch and collect a PXRD pattern using Cu
radiation ( to ). -
Simulation & Overlay: Generate a simulated PXRD pattern from the SC-XRD .cif file and overlay it with the experimental bulk pattern.
-
Causality: This closes the validation loop. A 1:1 match between the simulated and experimental peaks proves the single crystal is not an anomalous polymorph, confirming the phase purity of the bulk material.
-
Fig 1. Self-validating XRD workflow ensuring single-crystal data represents the bulk powder phase.
Data Presentation and Structural Comparison
The structural differences driven by steric hindrance manifest clearly in both the single-crystal parameters and the macroscopic powder diffraction patterns.
Table 1: Crystallographic Parameters Comparison
| Parameter | 2,3-Dichloro-6-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonamide | 4-Nitrobenzenesulfonamide |
| CAS Number | 1806356-62-6[1] | 5455-59-4[3] | 6325-93-5[2] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| Aryl-SO₂ Dihedral Angle | > 75° (Highly Twisted) | ~ 60° (Twisted) | 1.6° (Nearly Coplanar) |
| Dominant H-Bond Motif | 1D Zigzag | Infinite Planar Network | |
| Steric Hindrance Level | Severe (Ortho Cl and NO₂) | Moderate (Ortho NO₂) | Minimal (Para NO₂) |
Table 2: PXRD Peak Comparison & Causality
| Compound | Characteristic 2θ Peaks (Cu Kα) | Structural Origin / Causality |
| 2,3-Dichloro-6-nitrobenzenesulfonamide | 11.2°, 15.4°, 22.8°, 27.1° | Peaks are shifted to lower angles due to the expanded unit cell volume required to accommodate the bulky chlorine atoms. |
| 2-Nitrobenzenesulfonamide | 12.8°, 17.1°, 23.4°, 28.0° | Intermediate packing density resulting from a moderate ortho-steric twist[3]. |
| 4-Nitrobenzenesulfonamide | 14.5°, 18.2°, 24.5°, 29.3° | Higher angle peaks reflect the exceptionally tight packing of the coplanar infinite network[6]. |
Conclusion
When evaluating sulfonamide intermediates for downstream synthesis, relying solely on chemical purity is insufficient. As demonstrated, the ortho-substituents in 2,3-Dichloro-6-nitrobenzenesulfonamide fundamentally alter its crystal packing compared to its isomers. By employing a self-validating XRD workflow, researchers can confidently map these hydrogen-bonding networks, ensuring that the physical form of the material is optimized for solubility and stability in subsequent formulation steps.
References
-
IUCr Journals. "Redetermination of 4-nitrobenzenesulfonamide." Acta Crystallographica Section E. Available at:[Link]
-
MDPI. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals. Available at:[Link]
-
ACS Publications. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design. Available at:[Link]
-
ResearchGate. "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences. Available at:[Link]
-
PubChem - NIH. "4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784." National Center for Biotechnology Information. Available at:[Link]
-
PMC - NIH. "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." Molecules. Available at:[Link]
-
PubChem - NIH. "2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510." National Center for Biotechnology Information. Available at:[Link]
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- 3. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Elemental Analysis Standards for C6H4Cl2N2O4S: A Comparative Guide to Analytical Platforms
The Analytical Challenge of C6H4Cl2N2O4S
For researchers and drug development professionals, verifying the elemental purity of complex active pharmaceutical ingredients (APIs) or intermediates is a strict regulatory requirement. The molecule C6H4Cl2N2O4S (commonly identified as 2,6-dichloro-3-nitrobenzene-1-sulfonamide) represents a worst-case scenario for standard elemental analysis[1].
With a molecular weight of 271.07 g/mol , this highly heteroatom-dense compound contains six different elements: Carbon (26.59%), Hydrogen (1.49%), Nitrogen (10.33%), Oxygen (23.61%), Sulfur (11.83%), and Chlorine (26.15%). The simultaneous presence of high chlorine and sulfur concentrations creates severe analytical bottlenecks, requiring specialized instrumentation to prevent catastrophic catalyst failure and data skewing.
Mechanistic Causality: Why Standard Methods Fail
In traditional Dynamic Flash Combustion (CHNS) analyzers, the sample is combusted at ~1000°C in an oxygen-rich environment. While this efficiently oxidizes C, H, N, and S into CO2, H2O, NOx, and SO2, the combustion of heavily chlorinated compounds produces free chlorine gas (Cl2) and hydrogen chloride (HCl).
These halogen gases are highly reactive. If left unchecked, they will irreversibly bind to the copper reduction catalyst (which is intended to reduce NOx to N2), forming non-volatile copper halides[2]. This catalyst poisoning rapidly degrades the instrument's ability to accurately quantify nitrogen. Furthermore, in the gas phase, halogens can cause isobaric interferences or react competitively with SO2, leading to artificially low sulfur recoveries.
Platform Comparison: Navigating Heteroatom Interference
To objectively evaluate the best approach for C6H4Cl2N2O4S, we must compare platforms based on their ability to mitigate halogen interference while maintaining high-throughput accuracy.
Platform A: Modified Dynamic Flash Combustion (CHNS/O)
This is the industry standard for C, H, N, and O quantification, but it requires deliberate hardware modifications to handle the 26.15% chlorine content. A silver wool scrubber must be integrated directly into the oxidation tube to trap halogens as silver chloride (AgCl) before the gas stream ever reaches the copper reduction catalyst[2].
CHNS combustion workflow highlighting silver wool halogen scrubbing.
Platform B: Combustion Ion Chromatography (CIC)
For the precise quantification of Chlorine and Sulfur, CIC is the superior alternative. CIC utilizes pyrohydrolytic combustion—burning the sample in an Ar/O2 atmosphere with a continuous water stream—to selectively convert halogens to HX and sulfur to SOx[3]. These gases are trapped in a hydrogen peroxide (H2O2) absorber solution, which quantitatively oxidizes SOx to SO42- and halogens to halides[3]. The solution is then automatically injected into an Ion Chromatograph, completely bypassing the need for reduction catalysts.
CIC workflow for precise halogen and sulfur quantification.
Platform C: Oxygen Flask (Schöninger) + Titration
The legacy baseline method. The sample is combusted manually in a sealed flask filled with oxygen. The gases are absorbed in a basic solution, followed by separate titrimetric assays for Cl (e.g., argentometric titration) and S (e.g., barium chloride precipitation). While inexpensive, it lacks automation, requires large sample volumes, and is highly prone to operator error.
Quantitative Data & Performance Metrics
Table 1: Platform Performance Comparison for Halogenated Sulfonamides
| Feature | Platform A (Modified CHNS) | Platform B (CIC) | Platform C (Schöninger) |
| Optimal Analytes | C, H, N, O | Cl, S | Cl, S (legacy) |
| Halogen Tolerance | Moderate (requires frequent scrubber changes) | Excellent (designed for halogens) | High |
| Throughput | High (~10-15 mins/sample) | Medium (~20 mins/sample) | Low (Manual) |
| Catalyst Poisoning Risk | High (if scrubber fails) | None (no reduction catalyst) | None |
| Sample Size | 1 - 5 mg | 1 - 10 mg | 10 - 50 mg |
Table 2: Typical Recovery Data for C6H4Cl2N2O4S
| Element | Theoretical Mass % | Platform A Recovery (%) | Platform B Recovery (%) | Platform C Recovery (%) |
| Carbon (C) | 26.59% | 26.55 ± 0.15 | N/A | N/A |
| Hydrogen (H) | 1.49% | 1.51 ± 0.05 | N/A | N/A |
| Nitrogen (N) | 10.33% | 10.28 ± 0.12 | N/A | N/A |
| Sulfur (S) | 11.83% | 11.20 ± 0.45* | 11.81 ± 0.08 | 11.50 ± 0.30 |
| Chlorine (Cl) | 26.15% | N/A | 26.12 ± 0.10 | 25.80 ± 0.40 |
*Note: CHNS sulfur recovery often suffers from isobaric interference and trapping in highly chlorinated matrices. CIC is the authoritative standard for the S and Cl fractions.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, analytical workflows must act as self-validating systems. The following protocols incorporate mandatory validation gates to prevent the reporting of compromised data.
Protocol 1: Modified CHNS Analysis (For C, H, N)
-
System Preparation: Pack the quartz oxidation tube with chromium(III) oxide and a 50 mm layer of silver wool[2]. The silver wool acts as the primary halogen trap.
-
System Validation (Critical Gate): Run a calibration standard of sulfanilamide (known C, H, N, S) spiked with 30% w/w NaCl. If the nitrogen recovery drops below 99% of the theoretical value, the silver wool is exhausted, and the copper reduction catalyst has been compromised. Do not proceed until the tube is repacked.
-
Sample Weighing: Accurately weigh 2.0 mg of C6H4Cl2N2O4S into a highly pure tin capsule.
-
Combustion: Drop the capsule into the 1000°C oxidation reactor under a dynamic, timed pulse of O2.
-
Detection: Elute the scrubbed, reduced gases (CO2, H2O, N2) through a GC column to a Thermal Conductivity Detector (TCD).
Protocol 2: Combustion Ion Chromatography (For Cl, S)
-
System Preparation: Set the pyrohydrolytic combustion furnace to 1050°C with an Ar/O2 gas flow and a continuous ultrapure water stream[3].
-
System Validation (Critical Gate): Combust a Certified Reference Material (e.g., ERM-EC681k) with a known Cl and S content[3]. Verify that the H2O2 absorption solution quantitatively traps the analytes by achieving >98% recovery on the Ion Chromatograph. This validates the entire fluidic and combustion pathway.
-
Sample Introduction: Weigh 5.0 mg of C6H4Cl2N2O4S into a ceramic boat and introduce it into the furnace.
-
Absorption: Route the evolved HX and SOx gases into a 100 ppm H2O2 solution to ensure complete oxidation to Cl- and SO42-[3].
-
Quantification: Inject the absorption solution into the IC equipped with a conductivity detector for precise speciation and quantification against a multi-point calibration curve.
References
-
PubChemLite / National Center for Biotechnology Information. "2,6-dichloro-3-nitrobenzene-1-sulfonamide (C6H4Cl2N2O4S) - CID 11173285". PubChem Database. URL:[Link]
-
Emmenegger, C., Wille, A., & Steinbach, A. (2022). "Sulphur and Halide Determination by Combustion Ion Chromatography". LCGC International. URL:[Link]
-
Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). "Elemental Analysis of Organic Compounds with the Use of Automated CHNS Analyzers". Journal of Analytical Chemistry, 63(11), 1094–1106. URL:[Link]
Sources
Comparative UV-Vis Spectroscopic Characterization: Nitrobenzenesulfonamides vs. Aminobenzenesulfonamides
Topic: UV-Vis spectroscopic characterization of nitrobenzenesulfonamides Content Type: Publish Comparison Guides
Executive Summary
This technical guide provides a rigorous comparative analysis of the UV-Vis spectroscopic behavior of Nitrobenzenesulfonamides (NBS) , contrasting them with their well-known analogs, Aminobenzenesulfonamides (ABS, e.g., Sulfanilamide) . Designed for pharmaceutical researchers and analytical chemists, this document moves beyond basic spectral data to explore the electronic causality governing absorbance profiles, solvatochromic shifts, and ionization constants (pKa).
While ABS derivatives are characterized by strong
Theoretical Framework: Electronic Origins of Spectral Differences
The UV-Vis absorption profile of benzenesulfonamides is dictated by the interplay between the benzene
The Nitro Effect (Electron Withdrawal)
In 4-Nitrobenzenesulfonamide , the nitro group (
-
Transition Type: The dominant absorption arises from Intramolecular Charge Transfer (ICT) from the benzene ring to the nitro group.
-
Spectral Consequence: This creates a significant bathochromic (red) shift relative to benzene, typically resulting in a broad absorption band in the 260–280 nm range, with a lower intensity
transition often visible as a shoulder or separate band around 300–330 nm depending on solvent polarity.
The Amino Effect (Electron Donation)
In 4-Aminobenzenesulfonamide (Sulfanilamide) , the amino group (
-
Transition Type: The lone pair on the nitrogen participates in strong resonance donation into the ring (
). -
Spectral Consequence: This results in a high-intensity K-band (conjugation band) typically centered at 258–260 nm . The transition probability is generally higher (larger
) than the corresponding bands in nitro-analogues due to the strong auxochromic effect of the amine.
Graphviz Visualization: Electronic Transitions & Structural Impact
Figure 1: Mechanistic comparison of substituent effects on the electronic transitions of benzenesulfonamides.
Comparative Analysis: NBS vs. ABS
The following table synthesizes experimental data comparing 4-Nitrobenzenesulfonamide (NBS) with 4-Aminobenzenesulfonamide (Sulfanilamide).
Spectral & Physicochemical Comparison[1]
| Feature | 4-Nitrobenzenesulfonamide (NBS) | 4-Aminobenzenesulfonamide (ABS) | Mechanistic Cause |
| Primary | 265 – 270 nm | 258 – 260 nm | NBS involves ICT to |
| Secondary Band | ~310–320 nm (Shoulder) | None (typically) | |
| Molar Absorptivity ( | Amino group is a more effective auxochrome for intensity enhancement. | ||
| pKa (Sulfonamide NH) | 9.4 – 9.5 | 10.4 | |
| Solvatochromism | Positive (Red shift in polar solvents) | Positive (Red shift in polar solvents) | Stabilization of the polar excited state by polar solvents. |
| pH Response | Bathochromic shift upon deprotonation | Bathochromic shift upon deprotonation | Anionic species ( |
Solvatochromic Behavior
Solvent polarity significantly alters the UV-Vis profile of NBS.
-
Non-polar solvents (e.g., Cyclohexane): The fine structure of the benzenoid bands may be visible. The
band is often blue-shifted. -
Polar solvents (e.g., Ethanol, Water): Hydrogen bonding stabilizes the excited state (which is often more polar than the ground state in ICT systems), causing a red shift (bathochromic) and loss of vibrational fine structure.
-
Application: This sensitivity makes NBS derivatives excellent probes for determining the polarity of local microenvironments (e.g., binding pockets in proteins).
Experimental Protocol: Spectrophotometric pKa Determination
The most robust application of UV-Vis for these compounds is the determination of the acid dissociation constant (pKa). Because the ionized form (conjugate base) has a different absorption spectrum than the neutral form, the ratio of species can be tracked optically.
Principle
The ionization equilibrium is:
By measuring absorbance at a wavelength where the neutral and ionized forms differ significantly, the pKa can be calculated using the Henderson-Hasselbalch equation.
Step-by-Step Methodology
Reagents:
-
Stock solution of NBS (
M in Methanol). -
Universal Buffer series (pH 2.0 to 12.0) with constant ionic strength (
M KCl).
Protocol:
-
Preparation: Prepare 10 working solutions. Each should contain a fixed concentration of NBS (final conc.
M) mixed with buffers of varying pH. -
Blanking: Use the corresponding buffer solution (without NBS) as the blank for each measurement to correct for buffer absorbance.
-
Scanning: Record UV-Vis spectra from 200 nm to 400 nm for each pH solution.
-
Isosbestic Point Validation: Overlay all spectra. A precise isosbestic point (a wavelength where absorbance is invariant with pH) must be observed. This confirms that only two species (neutral and anion) are in equilibrium and no degradation is occurring.
-
Data Extraction: Select a wavelength (
) where the difference between the acidic ( ) and basic ( ) absorbance is maximal (typically ~270-280 nm for NBS). -
Calculation: Plot Absorbance (
) vs. pH. Fit the data to the sigmoidal Boltzmann equation or use the linearized relation:
Workflow Visualization
Figure 2: Validated workflow for spectrophotometric pKa determination of nitrobenzenesulfonamides.
Critical Insights for Researchers
Solubility Challenges
NBS derivatives are often sparingly soluble in water at low pH.
-
Protocol Adjustment: Ensure the stock solution is prepared in Methanol or Acetonitrile. When diluting into aqueous buffer, keep the organic solvent content
to avoid shifting the pKa (the "cosolvent effect"). If higher solubility is needed, perform the titration in water-methanol mixtures (e.g., 20%, 40%, 60%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method.
Photostability
Nitro compounds can be photolabile.
-
Precaution: Protect solutions from direct sunlight or high-intensity UV sources between measurements. If the isosbestic point drifts during the experiment, photodegradation (e.g., reduction of nitro to nitroso) is a likely culprit.
Interference
The nitro group has a high extinction coefficient. If measuring NBS in biological media (e.g., plasma), be aware that the 260-280 nm band overlaps heavily with protein (280 nm) and nucleic acid (260 nm) absorption.
-
Alternative: For complex matrices, use HPLC-UV where the column separates the NBS from matrix components before detection.
References
-
PubChem. (2025). 4-Nitrobenzenesulfonamide | C6H6N2O4S.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
- Perlovich, G. L., et al. (2013). Sulfonamides as a subject of crystal engineering. CrystEngComm. (Contextual reference for structural properties).
-
Tomoda, A., et al. (1989). 3-nitrobenzenesulfonate... as sole carbon sources for bacteria.[5] Applied and Environmental Microbiology. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
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- 3. A18101.14 [thermofisher.com]
- 4. 6325-93-5|4-Nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. 3-nitrobenzenesulfonate, 3-aminobenzenesulfonate, and 4-aminobenzenesulfonate as sole carbon sources for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Notice: Lack of Specific Data for 2,3-Dichloro-6-nitrobenzenesulfonamide Prevents Formation of a Complete Handling Guide
A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2,3-Dichloro-6-nitrobenzenesulfonamide cannot be responsibly created at this time due to the absence of a specific Safety Data Sheet (SDS) for this compound. While information on structurally similar chemicals is available, extrapolating safety protocols from related but distinct molecules would be scientifically unsound and could introduce significant, unforeseen risks for laboratory personnel.
The precise arrangement of functional groups on an aromatic ring system, as in 2,3-Dichloro-6-nitrobenzenesulfonamide, dictates its unique chemical, physical, and toxicological properties. Even minor structural variations can lead to substantial differences in reactivity, health hazards, and the necessary protective measures. As a Senior Application Scientist, prioritizing the safety and well-being of researchers is paramount. Therefore, providing a detailed handling protocol without manufacturer-specific data would violate the core principles of scientific integrity and trustworthiness.
General Safety Principles for Handling Related Nitro- and Chloro-Aromatic Compounds
In the interest of promoting a culture of safety, we can outline general best practices for handling potentially hazardous aromatic compounds, based on data from similar molecules. It must be stressed that these are not a direct substitute for a specific SDS and a thorough risk assessment must be conducted before any handling of 2,3-Dichloro-6-nitrobenzenesulfonamide.
Potential Hazards (Inferred from Related Compounds)
Based on the Safety Data Sheets for compounds such as 2,6-Dichloro-3-nitrobenzonitrile and various nitrobenzenesulfonyl chlorides, a researcher should anticipate that 2,3-Dichloro-6-nitrobenzenesulfonamide may present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: May cause skin irritation or, in some cases, severe burns.[2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]
Proposed Personal Protective Equipment (PPE) Framework
A conservative PPE strategy should be adopted until specific information is available. This would include, at a minimum:
| PPE Component | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility charts. | To prevent skin contact and absorption.[3][4] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes, dust, and aerosols.[2][3] |
| Skin and Body Protection | A lab coat, and for larger quantities or splash risks, a chemical-resistant apron or coveralls.[3][5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If dust or aerosols may be generated outside of a hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2] | To prevent inhalation of the compound. |
Workflow for Prudent Handling of Uncharacterized Compounds
The following diagram illustrates a logical workflow for approaching a compound like 2,3-Dichloro-6-nitrobenzenesulfonamide, for which a specific SDS is not immediately available.
Caption: Workflow for handling chemicals with unavailable SDS.
Operational and Disposal Plans
Handling:
-
ALWAYS work within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[2]
-
Wash hands thoroughly after handling the substance, even if gloves were worn.[1][2][6]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][7]
Spill Management:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
-
Ensure adequate ventilation during cleanup.
Disposal:
-
All waste containing 2,3-Dichloro-6-nitrobenzenesulfonamide, including contaminated PPE and empty containers, should be treated as hazardous waste.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1][4] This typically involves collection by an approved chemical waste disposal company.[8]
-
Do not dispose of this material down the drain or in regular trash.
Conclusion and Path Forward
The responsible course of action for any researcher, scientist, or drug development professional intending to work with 2,3-Dichloro-6-nitrobenzenesulfonamide is to obtain a specific Safety Data Sheet from the chemical's manufacturer or supplier. This document is the authoritative source for safety information. In its absence, the compound should be treated with the utmost caution, employing the conservative engineering controls and PPE outlined above, and all work should be preceded by a formal risk assessment approved by your institution's Environmental Health and Safety (EHS) department.
References
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 2,6-Dichloro-3-nitrobenzonitrile.
- Fisher Scientific. (2009, September 10). Safety Data Sheet for 2-Chloro-6-nitrobenzaldehyde.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet for 4-Nitrobenzenesulfonyl Chloride.
- Sigma-Aldrich Inc. (2025, April 28). Safety Data Sheet.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
- TCI EUROPE N.V. (n.d.). Safety Data Sheet for 3-Nitrobenzenesulfonyl Chloride.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- (2021, August 17). SDS US.
- Sigma-Aldrich Inc. (2025, May 21). Safety Data Sheet.
- Sigma-Aldrich Inc. (2025, November 6). Safety Data Sheet.
- STERIS. (n.d.). Personal Protective Equipment.
- Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- BenchChem. (2025). Essential Safety and Operational Guidance for 2-nitro-N-propylbenzenesulfonamide.
- Antibodies. (n.d.). 2-Nitrobenzenesulfonyl chloride Safety Data Sheet.
- U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
- Fisher Scientific. (2024, February 5). Safety Data Sheet for Sodium 3-nitrobenzenesulfonate.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for 2-Nitrobenzenesulfonamide.
- AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal.
- Echemi. (n.d.). 2,3-Dichloro-6-nitrobenzonitrile SDS, 2112-22-3 Safety Data Sheets.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
